An In-Depth Technical Guide to the Synthesis of 4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, a valuable bu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic pathways for enhanced understanding.
Introduction
The 1,2,3-triazole moiety is a prominent scaffold in a wide array of biologically active compounds and functional materials. The presence of a formyl group at the 5-position of the 4-phenyl-1H-1,2,3-triazole core offers a versatile handle for further chemical transformations, making this compound a crucial intermediate in the synthesis of more complex molecules. This guide explores two primary and effective routes for the synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde: the direct cyclization of α-bromocinnamaldehyde with sodium azide and a two-step approach involving the oxidation of (4-phenyl-1H-1,2,3-triazol-5-yl)methanol.
Synthetic Pathways
Two robust methods for the synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde are presented below, each with distinct advantages in terms of reaction conditions and overall efficiency.
Method 1: Direct Synthesis from α-Bromocinnamaldehyde
This method offers a direct and high-yielding route to the target compound through a cycloaddition reaction. The key starting material, 2-bromo-3-phenyl-2-propenal (α-bromocinnamaldehyde), is first synthesized from cinnamaldehyde.
Reaction Scheme:
Caption: Overall workflow for the synthesis via α-bromocinnamaldehyde.
Experimental Protocol:
Step 1: Synthesis of 2-bromo-3-phenyl-2-propenal (α-bromocinnamaldehyde)
This step involves the bromination of cinnamaldehyde followed by dehydrobromination.
Materials: Cinnamaldehyde, Bromine, suitable solvent (e.g., carbon tetrachloride or dichloromethane), and a base for dehydrobromination (e.g., triethylamine or potassium carbonate).
Procedure:
Dissolve cinnamaldehyde in a suitable solvent and cool the solution in an ice bath.
Slowly add a solution of bromine in the same solvent dropwise with constant stirring.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
To the resulting solution of 2,3-dibromo-3-phenylpropanal, add a base to induce dehydrobromination.
Stir the mixture at room temperature or with gentle heating until the formation of 2-bromo-3-phenyl-2-propenal is complete.
Work up the reaction mixture by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
The crude product can be purified by column chromatography or distillation.
Step 2: Synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
The reaction of 2-bromo-3-phenyl-2-propenal with sodium azide proceeds at room temperature to yield the final product.[1]
Materials: 2-bromo-3-phenyl-2-propenal, Sodium azide (NaN₃), Dimethyl sulfoxide (DMSO) or another suitable polar aprotic solvent.
Procedure:
Dissolve 2-bromo-3-phenyl-2-propenal in the chosen solvent.
Add sodium azide portion-wise to the stirred solution at room temperature.
Continue stirring at room temperature until the starting material is consumed (monitored by TLC).
Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by recrystallization or column chromatography to afford 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde.
Method 2: Oxidation of (4-phenyl-1H-1,2,3-triazol-5-yl)methanol
This two-step method involves the initial synthesis of the corresponding alcohol precursor, (4-phenyl-1H-1,2,3-triazol-5-yl)methanol, followed by its oxidation to the desired aldehyde.
An In-depth Technical Guide on the Formation of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the primary synthetic pathways for the formation of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, a v...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for the formation of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The document details the core reaction mechanisms, provides experimental protocols, and presents quantitative data for comparative analysis.
Introduction
The 1,2,3-triazole moiety is a prominent scaffold in a wide array of biologically active compounds and functional materials. Its stability, synthetic accessibility, and ability to engage in hydrogen bonding have made it a favored structural unit in drug design. Specifically, 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde serves as a versatile intermediate, with the aldehyde functionality enabling further molecular elaborations. This guide explores the key methodologies for its synthesis, focusing on the underlying reaction mechanisms and practical experimental considerations.
Synthetic Pathways and Mechanisms
Two principal synthetic strategies have been identified for the formation of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde. The first is a direct, one-pot synthesis from an α,β-unsaturated aldehyde, while the second is a two-step approach involving the initial formation of the 4-phenyl-1H-1,2,3-triazole core followed by formylation.
Pathway 1: Direct Synthesis from α-Bromocinnamaldehyde
A highly efficient and regioselective one-pot synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde involves the reaction of α-bromocinnamaldehyde (2-bromo-3-phenyl-2-propenal) with sodium azide. This metal-free approach proceeds under mild conditions and affords the target molecule in high yield.
Mechanism: The reaction is proposed to proceed through a [3+2] cycloaddition of the azide to the carbon-carbon double bond of the α-bromo-α,β-unsaturated aldehyde. The electron-withdrawing nature of the bromine atom facilitates this cycloaddition. The initial cycloadduct then undergoes elimination of hydrogen bromide to yield the aromatic 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde.[1]
Caption: Proposed mechanism for the direct synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde.
Pathway 2: Two-Step Synthesis via 4-phenyl-1H-1,2,3-triazole
This alternative pathway involves two distinct stages: the synthesis of the 4-phenyl-1H-1,2,3-triazole core, followed by the introduction of the formyl group at the C5 position.
The most common method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". In this case, phenylacetylene reacts with an azide source (e.g., sodium azide with an in-situ generated alkyl halide or trimethylsilyl azide) in the presence of a copper(I) catalyst to regioselectively yield 4-phenyl-1H-1,2,3-triazole.
Caption: Synthesis of the 4-phenyl-1H-1,2,3-triazole core via CuAAC.
Two primary methods can be employed for the formylation of the pre-formed triazole ring: the Vilsmeier-Haack reaction and lithiation followed by quenching with a formylating agent.
Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electron-rich triazole ring undergoes electrophilic substitution by the Vilsmeier reagent, and subsequent hydrolysis yields the aldehyde.[2][3][4]
Caption: Vilsmeier-Haack formylation of 4-phenyl-1H-1,2,3-triazole.
Lithiation and Formylation: This method involves the regioselective deprotonation of the C5 position of the triazole ring using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). The resulting lithiated intermediate is then quenched with an electrophilic formylating agent, such as ethyl formate or DMF, to introduce the aldehyde group.[5]
Caption: Formylation via lithiation of the C5 position.
Data Presentation
The following tables summarize the quantitative data for the different synthetic pathways.
Table 1: Direct Synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
Note: Specific yield data for the two-step synthesis of the unsubstituted 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde was not available in the searched literature. The table reflects the reagents used for a similar N-methylated analog.
Experimental Protocols
Protocol for Direct Synthesis from α-Bromocinnamaldehyde (Pathway 1)
While a detailed, step-by-step protocol was not found in the initial search, a general procedure based on the available information is provided below.
Dissolve α-bromocinnamaldehyde in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
Add sodium azide portion-wise to the stirred solution at room temperature. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate safety precautions.
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by pouring the mixture into water.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain pure 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde.
Protocol for Two-Step Synthesis (Pathway 2)
Materials:
Phenylacetylene
Sodium Azide (NaN₃)
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
Sodium Ascorbate
tert-Butanol/Water mixture
Procedure:
To a solution of phenylacetylene in a tert-butanol/water mixture, add sodium azide.
In a separate flask, prepare a solution of copper(II) sulfate pentahydrate and sodium ascorbate in water.
Add the copper sulfate/sodium ascorbate solution to the phenylacetylene/azide mixture.
Stir the reaction vigorously at room temperature. Monitor the reaction by TLC.
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to yield 4-phenyl-1H-1,2,3-triazole.
Materials:
4-phenyl-1H-1,2,3-triazole
n-Butyllithium (n-BuLi) in hexanes
Ethyl formate or N,N-Dimethylformamide (DMF)
Anhydrous Tetrahydrofuran (THF)
Procedure:
Dissolve 4-phenyl-1H-1,2,3-triazole in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).
Cool the solution to -78 °C in a dry ice/acetone bath.
Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution.
Stir the mixture at -78 °C for the time required for complete deprotonation (typically 30-60 minutes).
Add the formylating agent (ethyl formate or DMF) dropwise to the reaction mixture at -78 °C.
Allow the reaction to warm to room temperature slowly and stir for several hours.
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
Purify the crude product by column chromatography to afford 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde.
Conclusion
The formation of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde can be achieved through two primary synthetic routes. The direct, one-pot synthesis from α-bromocinnamaldehyde offers an efficient and high-yielding pathway under mild, metal-free conditions. The two-step approach, involving the well-established CuAAC reaction followed by formylation, provides a more modular route that allows for greater diversification of the triazole core before the introduction of the aldehyde functionality. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the need for molecular diversity. Both pathways provide valuable tools for the synthesis of this important heterocyclic building block for applications in drug discovery and materials science.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde Abstract This document provides a comprehensive technical overview of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, a heterocyclic aromatic compound o...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
Abstract
This document provides a comprehensive technical overview of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, a heterocyclic aromatic compound of significant interest in medicinal chemistry and organic synthesis. It details the compound's physicochemical properties, spectral characteristics, synthesis methodologies, and chemical reactivity. Experimental protocols for its synthesis and a representative derivatization reaction are provided. The potential applications, particularly in drug discovery and material science, are also discussed, supported by diagrams illustrating its synthetic pathway and reaction versatility.
Core Chemical Properties
4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is an organic compound with the molecular formula C₉H₇N₃O.[1][2] Its structure features a planar, five-membered 1,2,3-triazole ring, which is an aromatic heterocycle, substituted with a phenyl group at the 4-position and a formyl (aldehyde) group at the 5-position.[1] This unique combination of a stable triazole core, a versatile aldehyde functional group, and a phenyl moiety imparts a range of useful chemical properties and makes it a valuable building block in various scientific fields.[1][3]
Physicochemical Data
The key physicochemical properties of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde and its common isomer are summarized below. The high polarity conferred by the three nitrogen atoms in the triazole ring significantly influences its physical characteristics.[1]
Spectroscopic analysis is crucial for the structural confirmation of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde. The following table summarizes its characteristic spectral data.
Several synthetic routes to 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde have been developed. The most prominent methods include the reaction of α-bromocinnamaldehyde with sodium azide, the Vilsmeier-Haack formylation of 4-phenyl-1H-1,2,3-triazole, and the oxidation of the corresponding alcohol, (4-phenyl-1H-1,2,3-triazol-5-yl)methanol.[3][5][6]
A particularly efficient method involves the reaction of 2-bromo-3-phenyl-2-propenal with sodium azide, which proceeds at room temperature and provides the target compound in high yield.[5] This approach is noted for its mild conditions and avoidance of toxic catalysts, aligning with the principles of "green chemistry".[5]
Synthesis of the target compound from 2-bromo-3-phenyl-2-propenal.
Experimental Protocol: Synthesis from α-Bromocinnamaldehyde
This protocol is based on the method described by Nenajdenko et al., which provides an 87% isolated yield.[5]
In a round-bottom flask, dissolve 2-bromo-3-phenyl-2-propenal (1.0 eq) in DMSO.
To this solution, add sodium azide (1.2 eq) portion-wise while stirring at room temperature.
Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into a beaker containing cold water.
Extract the aqueous mixture three times with diethyl ether.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde.
Characterize the final product using NMR and IR spectroscopy to confirm its structure and purity.[5]
Chemical Reactivity and Protocols
The reactivity of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is dominated by its aldehyde group, which serves as a handle for numerous chemical transformations.[1] The triazole ring itself is relatively stable but can undergo N-substitution.
Key Reactions:
Condensation Reactions: The aldehyde group readily undergoes condensation with primary amines to form imines (Schiff bases) and with active methylene compounds in Knoevenagel condensations.[1][7]
Nucleophilic Addition: It reacts with nucleophiles such as Grignard reagents or organolithium compounds at the electrophilic carbonyl carbon.[1]
Wittig Reaction: The aldehyde can be converted into a variety of alkenes using phosphorus ylides.[3]
Oxidation: The formyl group can be oxidized to a carboxylic acid, yielding 4-phenyl-1H-1,2,3-triazole-5-carboxylic acid.[8]
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, leading to more complex fused heterocyclic systems.[1]
Reactivity of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde.
Experimental Protocol: Knoevenagel Condensation
This protocol provides a general method for the derivatization of the aldehyde via a Knoevenagel condensation with an active methylene compound like malononitrile.[7]
Materials:
4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
Malononitrile
Piperidine (catalyst)
Ethanol
Procedure:
In a suitable flask, dissolve 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde (1.0 eq) in ethanol.
Add malononitrile (1.1 eq) to the solution.
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the mixture.
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce precipitation.
Filter the solid product, wash it with cold ethanol, and dry it under vacuum.
The resulting product, 2-((4-phenyl-1H-1,2,3-triazol-5-yl)methylene)malononitrile, can be further purified by recrystallization if necessary.
Scientific and Industrial Applications
The structural features of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde make it a compound of high interest across several domains.
Medicinal Chemistry: The 1,2,3-triazole moiety is a recognized pharmacophore present in numerous approved drugs.[1] This compound serves as a valuable scaffold for the synthesis of novel therapeutic agents. Derivatives have been investigated for a range of biological activities, including antimicrobial (antibacterial and antifungal) and anticancer properties.[1][9]
Organic Synthesis: As a versatile building block, its reactive aldehyde group allows for the construction of more complex molecular architectures.[1] It is a key intermediate in the synthesis of a wide array of heterocyclic compounds.[4]
Material Science: The compound's unique electronic properties and its ability to form coordination complexes make it a candidate for the development of advanced materials, such as fluorescent probes or functional polymers.[1][4]
Agrochemicals: Due to its demonstrated antimicrobial properties, it holds potential for use in the development of novel fungicides and bactericides for crop protection.[1]
Conclusion
4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is a stable, synthetically accessible, and highly versatile heterocyclic compound. Its well-defined chemical properties, characterized by the reactivity of its aldehyde group and the stability of the triazole core, make it an important intermediate for both academic research and industrial applications. The continued exploration of this molecule and its derivatives is expected to yield significant advancements in drug discovery, organic synthesis, and material science.
Spectroscopic and Synthetic Profile of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 4-phenyl-1H-1,2,3...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde. This compound is a valuable building block in medicinal chemistry and materials science.[1] The information presented herein is intended to support research and development efforts in these fields.
Spectroscopic Data
The structural confirmation of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is supported by various spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Mass spectrometry data for this specific compound was not available in the reviewed literature.
Experimental Protocol: Synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
The following protocol describes the synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde from α-bromocinnamaldehyde and sodium azide, which has been reported to yield the product in 87% isolated yield.[2]
Materials:
α-bromocinnamaldehyde
Sodium azide (NaN₃)
Appropriate solvent (the specific solvent for the final reaction step is not detailed in the source, but the reaction proceeds at room temperature)
Procedure:
The synthesis is a two-step process starting from 3-phenyl-2-propenal:
Synthesis of 2-bromo-3-phenyl-2-propenal (α-bromocinnamaldehyde):
3-phenyl-2-propenal is first brominated using molecular bromine.
This is followed by dehydrobromination of the resulting 2,3-dibromo-3-phenyl-2-propenal to yield 2-bromo-3-phenyl-2-propenal.[2]
Synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde:
2-bromo-3-phenyl-2-propenal is reacted with sodium azide.
The reaction proceeds at room temperature to exclusively afford 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde.[2]
This method is highlighted for its mild conditions and avoidance of toxic solvents and catalysts, aligning with the principles of "green chemistry".[2]
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of the synthesized 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde.
Caption: Workflow for the synthesis and spectroscopic characterization.
An In-depth Technical Guide to 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of 4-phenyl-1H-1,2...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde. This heterocyclic compound, featuring a unique combination of a phenyl group, a 1,2,3-triazole ring, and a carbaldehyde moiety, is a molecule of significant interest in medicinal chemistry and materials science. Its structural features suggest potential as a scaffold for the development of novel therapeutic agents and functional materials. This document consolidates key experimental data and protocols to facilitate further research and application of this versatile molecule.
Molecular Structure and Properties
4-phenyl-1H-1,2,3-triazole-5-carbaldehyde (C₉H₇N₃O) is an aromatic heterocyclic compound with a molecular weight of 173.17 g/mol . The core of the molecule consists of a five-membered 1,2,3-triazole ring, to which a phenyl group is attached at the 4th position and a carbaldehyde (formyl) group at the 5th position.
Table 1: Chemical Identifiers and Properties
Property
Value
Molecular Formula
C₉H₇N₃O
Molecular Weight
173.17 g/mol
SMILES
O=Cc1c(nn[nH]1)c2ccccc2
InChIKey
LLGIAYKTCWJZHF-UHFFFAOYSA-N
CAS Number
51719-84-7
Synthesis
A reported synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde involves the reaction of α-bromocinnamaldehyde with sodium azide. This method is noted for its high yield and mild reaction conditions.
Experimental Protocol: Synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
Materials:
α-bromocinnamaldehyde
Sodium azide (NaN₃)
Dimethylformamide (DMF)
Water
Diethyl ether
Procedure:
Dissolve α-bromocinnamaldehyde (1 equivalent) in dimethylformamide (DMF).
To this solution, add sodium azide (1.1 equivalents) portion-wise at room temperature with stirring.
Continue stirring the reaction mixture at room temperature for 24 hours.
After completion of the reaction (monitored by TLC), pour the reaction mixture into ice-cold water.
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde.
Yield: 87% (reported).
Spectroscopic Characterization
The structure of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde has been confirmed by various spectroscopic techniques, including Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.
~185.0 (CHO), ~145.0 (C-4 of triazole), ~135.0 (C-5 of triazole), ~130.0-128.0 (phenyl carbons)
Note: The exact peak positions and chemical shifts may vary slightly depending on the solvent and experimental conditions.
Potential Biological Activity and Mechanism of Action
While specific biological studies on 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde are limited in the reviewed literature, the 1,2,3-triazole scaffold is a well-known pharmacophore present in numerous bioactive compounds exhibiting a wide range of activities, including antimicrobial, antiviral, and anticancer effects.
A common mechanism of action for many biologically active triazole derivatives is the inhibition of specific enzymes. The nitrogen atoms in the triazole ring can coordinate with metal ions in the active sites of metalloenzymes, leading to their inhibition. The following diagram illustrates a generalized logical workflow for the screening and proposed mechanism of action for a triazole-based enzyme inhibitor.
Caption: Logical workflow for the investigation of a triazole compound as a potential enzyme inhibitor.
Conclusion
4-phenyl-1H-1,2,3-triazole-5-carbaldehyde represents a molecule with significant potential for further investigation. Its well-defined structure, accessible synthesis, and the known biological relevance of its core components make it an attractive candidate for applications in drug discovery and materials science. This guide provides a foundational repository of its key characteristics to support and stimulate future research endeavors. The aldehyde functionality, in particular, offers a versatile handle for further chemical modifications, opening avenues for the creation of diverse molecular libraries for screening and development.
Exploratory
The Diverse Biological Activities of 4-Phenyl-1H-1,2,3-Triazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals The 1,2,3-triazole moiety, particularly the 4-phenyl-1H-1,2,3-triazole scaffold, has emerged as a "privileged" structure in medicinal chemistry. Its unique...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole moiety, particularly the 4-phenyl-1H-1,2,3-triazole scaffold, has emerged as a "privileged" structure in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the capacity for hydrogen bonding, make it an ideal building block for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities exhibited by this class of compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Anticancer Activity
Derivatives of 1,2,3-triazole have demonstrated considerable potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like topoisomerase.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of various 1,2,3-triazole derivatives against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting biological or biochemical function.
A significant area of investigation for 4-phenyl-1H-1,2,3-triazole derivatives is their potent antiviral activity, particularly against the Human Immunodeficiency Virus (HIV-1). These compounds have been developed as inhibitors of the HIV-1 capsid (CA) protein, a crucial target involved in both early and late stages of the viral replication cycle.
Quantitative Data: Anti-HIV-1 Activity
The following table presents the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for several 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives. The Selectivity Index (SI), the ratio of CC50 to EC50, indicates the therapeutic window of the compound.
These derivatives function by binding to a pocket within the HIV-1 capsid protein. This interaction disrupts the delicate balance of capsid stability required for the viral lifecycle, affecting both the uncoating process in the early phase and the assembly of new viral particles in the late phase.
Mechanism of dual-stage HIV-1 capsid inhibition.
Antimicrobial Activity
Triazole derivatives have long been recognized for their antimicrobial properties. The 4-phenyl-1,2,3-triazole scaffold has been incorporated into novel compounds demonstrating activity against various bacterial and fungal strains.
Quantitative Data: Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Several 1,2,3-triazole and 1,2,4-triazole derivatives have been evaluated for their anti-inflammatory effects. A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.
Quantitative Data: COX Inhibition and In Vivo Activity
The table below includes in vitro COX enzyme inhibition data and in vivo anti-inflammatory activity from the carrageenan-induced paw edema model.
Inflammatory stimuli activate signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[10][11][12][13] These pathways lead to the transcription of pro-inflammatory genes, including COX-2 and various cytokines. Triazole derivatives can exert anti-inflammatory effects by modulating these pathways.
MAPK/NF-κB signaling pathway in inflammation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. The following sections describe key experimental protocols used to characterize the biological activities of 4-phenyl-1H-1,2,3-triazole derivatives.
General Workflow: Synthesis to Screening
The discovery of biologically active triazole derivatives often follows a standardized workflow, beginning with synthesis, typically via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," followed by a cascade of biological assays.
General workflow from synthesis to lead identification.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17]
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
MTT Addition: Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well. Incubate for 2-4 hours until purple formazan crystals are visible.[14][15]
Solubilization: Carefully aspirate the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism in a liquid medium.[18][19][20][21][22]
Preparation of Antimicrobial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well is typically 50-100 µL.
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
Incubation: Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Protocol 3: Single-Cycle HIV-1 Replication Assay
This assay measures the ability of a compound to inhibit a single round of viral infection, which is particularly useful for identifying inhibitors of early-stage events like capsid uncoating.[23][24][25]
Virus Production: Generate single-cycle infectious viral particles by co-transfecting HEK293T cells with an HIV-1 reporter vector plasmid (e.g., carrying a luciferase gene) and a VSV-G expression plasmid. Harvest the virus-containing supernatant 48-72 hours later.
Cell Seeding: Seed target cells (e.g., TZM-bl or MT-4 cells) into a 96-well plate.
Infection and Treatment: Prepare serial dilutions of the test compound. Add the diluted compounds to the cells, followed by the addition of a standardized amount of the reporter virus.
Incubation: Incubate the plate for 48-72 hours at 37°C.
Quantification: Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter).
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-drug control. Determine the EC50 value by fitting the data to a dose-response curve using non-linear regression.
Protocol 4: Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[26][27][28][29][30]
Animal Acclimatization: Acclimate animals (e.g., Wistar rats or Swiss mice) to laboratory conditions for at least one week before the experiment.
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
Compound Administration: Administer the test compound, a vehicle control, and a positive control (e.g., Indomethacin) orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the subplantar surface of the right hind paw.[26][27]
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
Data Analysis: Calculate the percentage increase in paw volume (edema) for each group compared to the baseline. Determine the percentage inhibition of edema by the test compound relative to the vehicle control group.
Conclusion
The 4-phenyl-1H-1,2,3-triazole scaffold is a remarkably versatile platform for the development of new drugs with a wide range of biological activities. The evidence strongly supports its role as a key pharmacophore in the design of novel anticancer, antiviral, antimicrobial, and anti-inflammatory agents. The continued exploration of structure-activity relationships and mechanisms of action for these derivatives holds significant promise for addressing unmet medical needs.
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 4-phenyl-1...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde. The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, recognized as a bioisostere for amide bonds and a key component in a wide array of therapeutic agents.[1] The title compound, featuring a reactive carbaldehyde group, serves as a versatile synthon for the elaboration of more complex molecular architectures, making a thorough understanding of its three-dimensional structure paramount for rational drug design and materials science applications.[1]
This document details the synthesis, spectroscopic characterization, and definitive structural elucidation by single-crystal X-ray diffraction, presenting data in a clear, comparative format and outlining the experimental workflows.
Synthesis and Spectroscopic Characterization
The synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde can be achieved through a multi-step process, often commencing with a "click chemistry" reaction to form the triazole core, followed by functional group manipulation to introduce the carbaldehyde.
Spectroscopic Data Summary
Prior to crystallographic analysis, the confirmation of the molecular structure is typically achieved through standard spectroscopic techniques. The following table summarizes the expected spectroscopic data for 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, compiled from analyses of closely related derivatives.[2][3][4][5]
~3100-3150 (N-H stretch), ~3050-3100 (Ar C-H stretch), ~2800-2900 (Aldehyde C-H stretch), ~1680-1700 (C=O stretch), ~1450-1600 (C=C and C=N stretch)
Mass Spec.
Molecular Ion Peak (m/z) for C₉H₇N₃O.
Calculated: 173.0589; Found: [M+H]⁺ 174.0667
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal proof of molecular structure, conformation, and intermolecular interactions.
Experimental Protocols
a) Crystal Growth: High-quality single crystals of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution.[6]
Protocol: A nearly saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof). The solution is filtered through a syringe filter into a clean vial. The vial is covered with parafilm, which is then pierced with a few small holes to allow for slow evaporation of the solvent over several days at room temperature in a vibration-free environment.[6][7]
b) Data Collection and Structure Refinement:
Protocol: A suitable single crystal is mounted on a goniometer head.[7] X-ray intensity data are collected at a controlled temperature (e.g., 100 K or 296 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[2][8] The collected data frames are processed to yield a set of unique reflections. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2]
Crystallographic Data Summary
The following table presents a summary of representative crystallographic data for a 4-phenyl-1,2,3-triazole derivative, illustrating the typical parameters obtained from a single-crystal X-ray diffraction experiment.[2][3][8][9]
Parameter
Value
Chemical Formula
C₉H₇N₃O
Formula Weight
173.17
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
~10-12
b (Å)
~5-8
c (Å)
~14-17
α (°)
90
β (°)
~95-105
γ (°)
90
Volume (ų)
~900-1100
Z
4
Calculated Density (g/cm³)
~1.3-1.5
Absorption Coefficient (mm⁻¹)
~0.09-0.11
F(000)
~360
Final R indices [I > 2σ(I)]
R₁ = ~0.04-0.06
wR₂ (all data)
~0.10-0.15
Molecular and Crystal Structure Insights
The crystal structure of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is expected to exhibit several key features:
Planarity: The 1,2,3-triazole ring is inherently planar.[2][3] However, the phenyl and carbaldehyde substituents will likely be twisted relative to the triazole plane to minimize steric hindrance. The dihedral angle between the triazole and phenyl rings is a noteworthy conformational parameter.[3][9]
Bond Lengths and Angles: The bond lengths within the triazole ring will reflect its aromatic character, with C-N and N-N distances intermediate between single and double bonds.[2][3]
Intermolecular Interactions: In the crystal lattice, molecules are likely to be linked by hydrogen bonds involving the triazole N-H donor and the carbaldehyde oxygen or a triazole nitrogen as acceptors. Additionally, π-π stacking interactions between the phenyl and/or triazole rings may play a significant role in stabilizing the crystal packing.[2]
Visualization of Experimental and Logical Workflows
To provide a clear understanding of the process from synthesis to final structural analysis, the following diagrams illustrate the key workflows.
Caption: Experimental workflow from synthesis to structural elucidation.
Caption: Logical flow of single-crystal X-ray structure determination.
An In-depth Technical Guide on the Solubility of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde in common org...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde in common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document outlines predicted solubility based on the physicochemical properties of the molecule and data from structurally analogous compounds. Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided, along with a visual workflow to guide researchers in their laboratory practices. This guide is intended to be a valuable resource for professionals in chemistry and drug development who are working with this and similar heterocyclic compounds.
Introduction
4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a phenyl group, a 1,2,3-triazole ring, and a carbaldehyde functional group, imparts a unique combination of properties that make it a versatile building block for the synthesis of more complex molecules. Understanding the solubility of this compound is a critical first step in its application, influencing reaction conditions, purification methods, and formulation development. This guide addresses the solubility of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde in a range of organic solvents.
Predicted Solubility Profile
The 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde molecule possesses both polar (the triazole ring and the carbaldehyde group) and non-polar (the phenyl ring) characteristics. This amphiphilic nature suggests that its solubility will be dependent on the polarity of the solvent.
Table 1: Predicted Solubility of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde in Common Organic Solvents
Solvent
Solvent Type
Predicted Solubility
Rationale
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
Soluble / Slightly Soluble
High polarity can interact with the polar functional groups of the solute.
Dimethylformamide (DMF)
Polar Aprotic
Soluble / Slightly Soluble
Similar to DMSO, its high polarity is expected to facilitate dissolution.
Acetone
Polar Aprotic
Sparingly Soluble
Moderate polarity may lead to limited solubility.
Ethanol
Polar Protic
Sparingly Soluble
The hydroxyl group can hydrogen bond, but the overall polarity is less than DMSO/DMF.
Methanol
Polar Protic
Sparingly Soluble
Similar to ethanol, with slightly higher polarity.
Dichloromethane (DCM)
Non-polar
Sparingly Soluble / Insoluble
Can interact with the phenyl ring but may not effectively solvate the polar triazole and carbaldehyde groups.
Ethyl Acetate
Moderately Polar
Sparingly Soluble / Insoluble
Its ester group provides some polarity, but it may not be sufficient for significant dissolution.
Toluene
Non-polar
Insoluble
Primarily interacts through van der Waals forces with the phenyl ring, unlikely to dissolve the polar parts of the molecule.
Hexane
Non-polar
Insoluble
Highly non-polar, not expected to be a good solvent for this compound.
Note: This table is based on theoretical predictions and data from analogous compounds. Experimental verification is required.
Experimental Protocol for Solubility Determination
To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the qualitative and semi-quantitative solubility of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde.
Materials and Equipment
4-phenyl-1H-1,2,3-triazole-5-carbaldehyde (solid)
Selected organic solvents (high purity)
Small test tubes or vials with caps
Analytical balance
Vortex mixer
Spatula
Graduated pipettes or micropipettes
Temperature-controlled environment (e.g., water bath or incubator)
Experimental Procedure
Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.
Initial Qualitative Assessment:
Add approximately 1-2 mg of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde to each labeled test tube.
Add 1 mL of the corresponding solvent to each tube.
Cap the tubes and vortex for 1-2 minutes at a consistent temperature (e.g., 25 °C).
Visually inspect each tube for the presence of undissolved solid. Classify as "soluble," "partially soluble," or "insoluble."
Semi-Quantitative Determination (for solvents showing some solubility):
Accurately weigh a specific amount of the compound (e.g., 10 mg) and add it to a test tube.
Add the solvent in small, measured increments (e.g., 0.1 mL).
After each addition, cap the tube and vortex until the solid is fully dissolved or it is clear that no more solid will dissolve.
Record the total volume of solvent required to dissolve the solid.
Calculate the approximate solubility in mg/mL.
Data Recording: Meticulously record all observations, including the amounts of solute and solvent used, the temperature, and the visual assessment of solubility.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde.
Theoretical Calculations for 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde: An In-depth Technical Guide
Abstract This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemi...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details established experimental protocols for its synthesis and characterization, alongside a thorough exploration of its molecular properties through theoretical calculations. Due to the limited availability of dedicated computational studies on this specific molecule, this guide leverages data from closely related analogs to provide insights into its structural, vibrational, and electronic characteristics. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized using workflow diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is a versatile organic compound featuring a 1,2,3-triazole ring substituted with a phenyl group at the 4-position and a carbaldehyde group at the 5-position. The 1,2,3-triazole moiety is a well-known pharmacophore present in numerous clinically approved drugs, valued for its metabolic stability and ability to engage in various non-covalent interactions. The presence of the reactive aldehyde group makes this compound a valuable building block for the synthesis of more complex molecules with potential biological activities.
Theoretical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the physicochemical properties of molecules, offering insights that complement experimental findings and guide further research. This guide outlines the common computational methodologies applied to triazole derivatives and presents a synthesis of available experimental data for the title compound.
Molecular Structure and Properties
The molecular structure of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is characterized by a planar triazole ring, a consequence of the sp² hybridization of its constituent atoms and the delocalization of π-electrons. This planarity is a common feature of aromatic heterocyclic systems.
Theoretical Geometrical Parameters (of a close analog)
Table 1: Selected Bond Lengths and Angles for 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde (from X-ray Crystallography)
Parameter
Bond/Angle
Value
Bond Length
C=O
1.21 Å
C-C (aldehyde)
1.46 Å
C-N (triazole)
1.33 - 1.35 Å
N-N (triazole)
1.30 - 1.36 Å
Bond Angle
O-C-C
123°
C-C-N
125°
N-N-N
108 - 110°
Note: This data is for an isomeric compound and is presented for illustrative purposes.
Synthesis and Characterization
Synthetic Protocol
A reliable method for the synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde involves the reaction of α-bromocinnamaldehyde with sodium azide.[1] This approach is favored for its mild reaction conditions and high yield.
Experimental Protocol:
Bromination of 3-phenyl-2-propenal: 3-phenyl-2-propenal is treated with molecular bromine to yield 2,3-dibromo-3-phenyl-2-propenal.
Dehydrobromination: The resulting dibromo compound undergoes dehydrobromination to afford 2-bromo-3-phenyl-2-propenal.
Cycloaddition: 2-bromo-3-phenyl-2-propenal is reacted with sodium azide at room temperature. The reaction proceeds to exclusively yield 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde. An isolated yield of 87% has been reported for this step.[1]
Caption: Synthetic pathway for 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde.
Experimental Spectroscopic Data
The structure of the synthesized 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde has been confirmed by various spectroscopic techniques.[1]
Table 2: Experimental Spectroscopic Data for 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
A standard and effective approach for the theoretical investigation of 1,2,3-triazole derivatives involves Density Functional Theory (DFT). The B3LYP functional combined with a split-valence basis set, such as 6-311++G(d,p), is commonly employed for geometry optimization and the calculation of vibrational frequencies and electronic properties.
Typical Computational Workflow:
Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation.
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared spectrum.
Electronic Property Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap, which is related to the molecule's reactivity. The molecular electrostatic potential (MEP) is also calculated to identify regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack, respectively.
Caption: A typical workflow for the theoretical calculation of molecular properties.
Vibrational Analysis
The experimental FT-IR spectrum of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde shows a strong absorption band at 1694 cm⁻¹, which is characteristic of the C=O stretching vibration of the aldehyde group.[1] Bands in the region of 1584-1562 cm⁻¹ are attributed to C=C stretching vibrations within the phenyl and triazole rings. Theoretical frequency calculations on similar triazole derivatives have shown good agreement with experimental data, aiding in the precise assignment of vibrational modes.
Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. A smaller gap suggests higher reactivity.
For analogous aromatic triazole derivatives, the HOMO is typically localized over the more electron-rich regions, often involving the phenyl and triazole rings, while the LUMO is distributed over the electron-deficient parts of the molecule. The aldehyde group, being electron-withdrawing, is expected to influence the distribution of these frontier orbitals.
Table 3: Calculated Electronic Properties of a Representative Aromatic Triazole Derivative
Property
Value
HOMO Energy
-6.5 to -7.0 eV
LUMO Energy
-1.5 to -2.0 eV
HOMO-LUMO Gap
4.5 to 5.0 eV
Dipole Moment
3.0 to 4.0 Debye
Note: These values are typical for related phenyl-substituted triazole systems and are provided for comparative purposes.
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting reactive sites. For 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, the region around the carbonyl oxygen of the aldehyde group is expected to have a high negative electrostatic potential, making it a likely site for electrophilic attack. The hydrogen atoms of the phenyl ring and the triazole ring are expected to exhibit positive electrostatic potential.
Applications and Future Directions
4-phenyl-1H-1,2,3-triazole-5-carbaldehyde serves as a key intermediate in the synthesis of a wide range of derivatives with potential applications in:
Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents, including antimicrobial, antiviral, and anticancer drugs.
Materials Science: For the creation of new materials with specific optical or electronic properties.
Agrochemicals: As a basis for the design of new fungicides and herbicides.
Future research will likely focus on the synthesis of novel derivatives of this compound and the evaluation of their biological activities. Further detailed theoretical studies on 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde are warranted to provide a more complete understanding of its structure-property relationships and to guide the rational design of new functional molecules.
Conclusion
This technical guide has summarized the available theoretical and experimental knowledge on 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde. While a dedicated computational study on this molecule is yet to be published, the methodologies and data from related compounds provide a solid framework for understanding its properties. The detailed synthetic protocol and experimental characterization data presented herein serve as a valuable resource for researchers working with this versatile compound. The integration of theoretical calculations with experimental investigations will continue to be a powerful strategy in the exploration and application of novel triazole derivatives.
The Expanding Therapeutic Potential of Novel Triazole Carbaldehydes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a privileged scaffold in medicinal chemistry, integral to a wide...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents.[1] When functionalized with a carbaldehyde group, this core structure transforms into a highly versatile synthetic intermediate, paving the way for the development of novel drugs with significant potential in oncology, infectious diseases, and beyond. The aldehyde moiety serves as a reactive handle for the construction of diverse molecular architectures, including Schiff bases, hydrazones, and other derivatives, enabling the fine-tuning of biological activity.[2][3] This technical guide provides an in-depth exploration of the applications of novel triazole carbaldehydes, focusing on their synthesis, biological evaluation, and mechanisms of action.
Synthesis of Triazole Carbaldehydes
The construction of the triazole carbaldehyde scaffold can be achieved through several synthetic routes. A common and efficient method involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," followed by oxidation.[4] This approach offers high regioselectivity and yields. Another strategy involves the direct formylation of a pre-formed triazole ring.
Representative Synthetic Protocol: Synthesis of 1-Alkyl-1H-1,2,3-triazole-4-carbaldehydes
This protocol outlines a general procedure for the synthesis of 1-alkyl-1H-1,2,3-triazole-4-carbaldehydes starting from 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT).[5]
Materials:
4-Formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT)
Primary amine (e.g., methylamine, benzylamine)
Water
Isopropyl alcohol (iPrOH) or 1,4-dioxane
Diethyl ether (Et₂O)
3 M HCl (aq.)
Saturated NaHCO₃ (aq.)
Brine
Magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Solvents for column chromatography (e.g., petroleum ether, dichloromethane, ethyl acetate)
Procedure:
To a screw-capped reaction tube equipped with a magnetic stirring bar, add 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT) (0.5 mmol), the desired primary amine (0.55 mmol), water (45 µL), and isopropyl alcohol (or 1,4-dioxane) (1 mL).
Stir the reaction mixture at the appropriate temperature (e.g., room temperature or 70°C) for the required time (e.g., 18 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, dilute the reaction mixture with diethyl ether (100 mL).
Wash the organic layer sequentially with 3 M HCl (aq., 2 x 100 mL), saturated NaHCO₃ (aq., 50 mL), and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel. A typical gradient could be petroleum ether/dichloromethane followed by dichloromethane/ethyl acetate to first remove 4-nitroaniline and then elute the desired product.[5]
Yields:
The yields for this reaction are generally moderate to excellent, depending on the substrate.
Compound
Yield
1-Hexyl-1H-1,2,3-triazole-4-carbaldehyde
64%
1-Methyl-1H-1,2,3-triazole-4-carbaldehyde
82%
1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde
93%
Table 1: Representative yields for the synthesis of 1-alkyl-1H-1,2,3-triazole-4-carbaldehydes.[5]
Anticancer Applications
Triazole carbaldehydes are pivotal precursors for a new generation of anticancer agents. Their derivatives have demonstrated significant cytotoxic activity against various cancer cell lines by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[4]
Inhibition of EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/AKT/mTOR and MAPK pathways, promoting cell growth and survival.[1] Overexpression of EGFR is a hallmark of several cancers, including triple-negative breast cancer (TNBC).[1] Novel triazole-containing compounds, synthesized from triazole carbaldehyde precursors, have been shown to inhibit EGFR phosphorylation, thereby blocking its downstream signaling and inducing cancer cell death.[1]
An In-depth Technical Guide to 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, a heterocyclic compound of significant interes...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The document details its synthesis, chemical properties, and diverse biological activities, with a focus on its potential as a scaffold for the development of novel therapeutic agents. This guide summarizes key quantitative data on the anticancer and antimicrobial activities of its derivatives, provides detailed experimental protocols for its synthesis and biological evaluation, and explores its potential mechanisms of action through signaling pathway diagrams.
Introduction
4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is an organic compound featuring a 1,2,3-triazole ring substituted with a phenyl group and a carbaldehyde (formyl) group.[1] The 1,2,3-triazole moiety is a well-established pharmacophore present in numerous clinically approved drugs, recognized for its metabolic stability and ability to engage in various biological interactions. The presence of the reactive aldehyde group makes 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde a versatile building block for the synthesis of a wide array of derivatives, including Schiff bases, which have demonstrated significant therapeutic potential. This guide will delve into the synthesis, biological evaluation, and mechanistic insights of this promising scaffold.
Synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde and its Derivatives
The synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde and its derivatives can be achieved through several synthetic routes. Key methods include the Vilsmeier-Haack reaction and the formation of Schiff bases from the parent aldehyde.
Synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
A primary method for the synthesis of the title compound involves the reaction of α-bromocinnamaldehyde with sodium azide.[1]
Experimental Protocol:
Bromination of 3-phenyl-2-propenal: 3-phenyl-2-propenal is brominated using molecular bromine.
Dehydrobromination: The resulting 2,3-dibromo-3-phenyl-2-propenal undergoes dehydrobromination to yield 2-bromo-3-phenyl-2-propenal.[1]
Cycloaddition: 2-bromo-3-phenyl-2-propenal is reacted with sodium azide at room temperature. This reaction proceeds to deliver 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde in high yield (approximately 87%).[1]
Purification: The product can be purified by standard chromatographic techniques.
Another synthetic approach involves the formylation of 1-phenyl-1H-1,2,3-triazole using the Vilsmeier-Haack reaction.[2][3][4][5]
Experimental Protocol for Vilsmeier-Haack Formylation:
Vilsmeier Reagent Preparation: The Vilsmeier reagent is prepared by the dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).[3]
Reaction: A solution of 1-phenyl-1H-1,2,3-triazole in DMF is added to the prepared Vilsmeier reagent.[2][3]
Heating: The reaction mixture is heated, typically at 80°C, for several hours.[2]
Work-up: The mixture is then poured into ice-cold water and stirred to precipitate the product.
Purification: The crude product is filtered, washed with water, and can be further purified by chromatography.[2]
Synthesis of Schiff Base Derivatives
The carbaldehyde group of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde readily undergoes condensation with primary amines to form Schiff bases (imines).
General Experimental Protocol:
Dissolution: Dissolve 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde in a suitable solvent, such as ethanol.
Addition of Amine: Add an equimolar amount of the desired primary amine to the solution. A few drops of a catalytic amount of acid, such as glacial acetic acid, can be added to facilitate the reaction.
Reflux: Reflux the reaction mixture for a period of 2-4 hours.[6]
Crystallization: Upon cooling, the Schiff base derivative often precipitates out of the solution.
Isolation and Purification: The solid product is collected by filtration, washed with a cold solvent, and can be recrystallized to achieve high purity.
Biological Activities
Derivatives of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde have been reported to exhibit a broad spectrum of biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of 1,2,3-triazole derivatives against various cancer cell lines. The data below represents a selection of reported IC₅₀ values for compounds containing the 1,2,3-triazole scaffold.
Table 1: Anticancer Activity of Selected 1,2,3-Triazole Derivatives
Experimental Protocol: MTT Assay for Cytotoxicity [12][13][14][15]
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a serial dilution) and incubate for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity
Schiff base derivatives of triazoles have shown promising activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
Table 2: Antimicrobial Activity of Selected Triazole Schiff Base Derivatives
Experimental Protocol: Broth Microdilution for MIC Determination [17][18][19][20][21]
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
Serial Dilution of Compound: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.[18]
Inoculation: Inoculate each well with the standardized microbial suspension.[18]
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.[19]
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[18]
Mechanisms of Action and Signaling Pathways
The biological activities of 1,2,3-triazole derivatives are attributed to their ability to interact with various biological targets, including enzymes involved in critical cellular pathways. Two such pathways are aromatase and dihydrofolate reductase (DHFR).
Aromatase Inhibition
Aromatase is a key enzyme in the biosynthesis of estrogens.[22] Inhibition of aromatase is a validated strategy for the treatment of hormone-dependent breast cancer.[22] Molecular docking studies have suggested that the triazole ring of certain derivatives can coordinate with the heme iron atom in the active site of aromatase, leading to its inhibition.[22][23][24][25][26]
Caption: Aromatase inhibition by a 4-phenyl-1,2,3-triazole derivative.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and ultimately DNA replication.[17][20][27] Inhibition of DHFR disrupts DNA synthesis, leading to cell death, and is a well-established mechanism for both anticancer and antimicrobial agents.[17][20][27][28][29] Some 1,2,3-triazole derivatives have been identified as potent DHFR inhibitors.[28][30]
Caption: Dihydrofolate reductase (DHFR) inhibition by a triazole derivative.
Pharmacokinetic Profile (ADME)
The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a drug candidate are critical for its clinical success. While extensive experimental ADME data for 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde and its direct derivatives are limited in the public domain, in silico predictions for related triazole compounds suggest that this class of molecules can possess favorable drug-like properties.
Table 3: Predicted Pharmacokinetic Properties of Representative Triazole Derivatives
Parameter
Predicted Value/Characteristic
Significance
Absorption
Gastrointestinal (GI) Absorption
High
Good oral bioavailability potential.
Distribution
Blood-Brain Barrier (BBB) Permeability
Generally low to moderate
May limit central nervous system side effects.
Plasma Protein Binding
Variable
Influences the free drug concentration.
Metabolism
Cytochrome P450 (CYP) Inhibition
Generally low
Reduced potential for drug-drug interactions.
Excretion
Route of Elimination
Primarily renal or hepatic
Determines dosing adjustments in patients with organ impairment.
Note: The data in this table is based on in silico predictions for structurally related triazole compounds and should be confirmed by experimental studies.[9][10][31]
Conclusion and Future Directions
4-phenyl-1H-1,2,3-triazole-5-carbaldehyde represents a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of its formyl group allow for the generation of diverse libraries of derivatives, particularly Schiff bases. The demonstrated anticancer and antimicrobial activities of these derivatives, coupled with potential mechanisms of action involving the inhibition of key enzymes like aromatase and DHFR, highlight the therapeutic promise of this compound class.
Future research should focus on:
Systematic Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of derivatives against specific biological targets.
In-depth Mechanistic Studies: To elucidate the precise molecular interactions and signaling pathways modulated by these compounds.
Comprehensive Pharmacokinetic Profiling: To evaluate the drug-like properties of lead compounds through in vitro and in vivo ADME studies.
Development of Novel Derivatives: To explore new chemical space and identify compounds with improved efficacy and safety profiles.
The continued exploration of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde and its analogues holds significant potential for the discovery of novel and effective therapeutic agents for a range of diseases.
Copper-Catalyzed Synthesis of 4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, a valuable buil...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The focus is on a copper-catalyzed approach, with comparisons to other synthetic methods.
Introduction
4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde and its derivatives are of significant interest due to their diverse biological activities. The 1,2,3-triazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[1][2][3] The presence of a reactive carbaldehyde group at the 5-position allows for a wide range of chemical modifications, making it a versatile scaffold for the development of novel therapeutic agents and functional materials.[4] Derivatives have shown potential as anticancer, antimicrobial, and antiviral agents.[1][2]
Synthetic Strategies
The synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde can be achieved through several routes. The most prominent copper-catalyzed method involves a two-step sequence: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form an alcohol intermediate, followed by oxidation. Other methods, such as non-catalyzed cycloaddition and direct formylation, provide alternative approaches.
Copper-Catalyzed Two-Step Synthesis (CuAAC and Oxidation)
This is a widely used and highly efficient method for preparing 1,4,5-trisubstituted 1,2,3-triazoles. The process involves:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reaction of phenylacetylene with an appropriate azide precursor to form (4-phenyl-1H-1,2,3-triazol-5-yl)methanol.
Oxidation: Oxidation of the resulting alcohol to the desired aldehyde.
A variety of copper catalysts can be employed for the CuAAC step, including Cu(I) salts (e.g., CuI) or in situ generated Cu(I) from Cu(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[5]
Non-Catalyzed Synthesis
A direct, one-pot synthesis has been reported involving the reaction of α-bromocinnamaldehyde with sodium azide. This method proceeds at room temperature and offers a high yield, presenting a "green chemistry" alternative without the need for a metal catalyst or toxic solvents.
Direct Formylation
The Vilsmeier-Haack reaction offers a potential route for the direct formylation of a pre-formed 4-phenyl-1H-1,2,3-triazole ring.[6][7][8] This reaction typically uses a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic ring.[6][7][8]
Data Presentation
The following table summarizes quantitative data for different synthetic routes to 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde and its precursors.
Application Notes and Protocols: Vilsmeier-Haack Formylation of 4-phenyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals Introduction The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate.[1][4] The resulting aldehydes are valuable intermediates in organic synthesis, serving as precursors for a wide array of more complex molecules.[2]
The 1,2,3-triazole moiety is a key pharmacophore in medicinal chemistry, appearing in numerous clinically approved drugs and experimental therapeutic agents.[5][6] Derivatives of 1,2,3-triazoles exhibit a broad spectrum of biological activities, including antiviral, anticancer, and kinase inhibitory properties.[5][7] The formylation of 4-phenyl-1H-1,2,3-triazole at the C5 position yields 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, a crucial building block for the synthesis of novel drug candidates.[8] This aldehyde can be further functionalized to create libraries of compounds for drug discovery programs, such as the development of HIV-1 capsid inhibitors and kinase inhibitors.[5][7]
These application notes provide a detailed protocol for the Vilsmeier-Haack formylation of 4-phenyl-1H-1,2,3-triazole, along with relevant data and diagrams to guide researchers in the synthesis of this important intermediate.
Reaction Scheme and Mechanism
The Vilsmeier-Haack formylation of 4-phenyl-1H-1,2,3-triazole proceeds via an electrophilic aromatic substitution mechanism. The Vilsmeier reagent, a chloroiminium ion, is first formed from the reaction of DMF and POCl₃.[9][10] The electron-rich 1,2,3-triazole ring then attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent elimination and hydrolysis yield the desired 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde.[1]
Caption: Mechanism of the Vilsmeier-Haack formylation of 4-phenyl-1H-1,2,3-triazole.
Quantitative Data
The following table summarizes representative quantitative data for the Vilsmeier-Haack formylation of various heterocyclic substrates, providing an expected range for the formylation of 4-phenyl-1H-1,2,3-triazole.
This protocol provides a detailed methodology for the Vilsmeier-Haack formylation of 4-phenyl-1H-1,2,3-triazole.
Materials:
4-phenyl-1H-1,2,3-triazole
N,N-Dimethylformamide (DMF), anhydrous
Phosphorus oxychloride (POCl₃)
Dichloromethane (DCM), anhydrous
Saturated sodium bicarbonate solution
Brine solution
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Ethyl acetate and hexanes for chromatography
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Dropping funnel
Reflux condenser
Separatory funnel
Rotary evaporator
Chromatography column
Procedure:
Vilsmeier Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF. Cool the flask to 0 °C using an ice bath. To the cooled and stirred DMF, add phosphorus oxychloride (POCl₃) dropwise via a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
Reaction with Triazole: Dissolve 4-phenyl-1H-1,2,3-triazole in anhydrous DCM and add it to the freshly prepared Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-50 °C.
Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir the mixture until the effervescence ceases and the pH is neutral or slightly basic. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
Purification: Combine the organic layers and wash with brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford pure 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde.
Application Notes and Protocols: The Versatile Role of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde in Click Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is a versatile heterocyclic compound that serves as a valuable building block in the realm of click c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is a versatile heterocyclic compound that serves as a valuable building block in the realm of click chemistry and medicinal chemistry. The inherent stability and unique electronic properties of the 1,2,3-triazole ring, combined with the reactive aldehyde functionality, make this molecule a powerful scaffold for the synthesis of diverse and complex molecular architectures.[1] The triazole moiety is a well-established pharmacophore found in numerous clinically approved drugs, and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1] This document provides detailed application notes and experimental protocols for the utilization of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde in the synthesis of biologically active molecules, with a focus on its application in drug discovery and development.
Core Applications
The application of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde spans several key areas of chemical and pharmaceutical research:
Medicinal Chemistry: As a foundational scaffold for the design and synthesis of novel therapeutic agents. Its derivatives have shown promise as anticancer, antimicrobial, and enzyme inhibitory agents.[1]
Material Science: The potential for functionalization of the aldehyde group allows for the development of novel materials with tailored electronic and coordination properties.[1]
Organic Synthesis: The aldehyde group readily participates in a variety of organic reactions, including condensation and nucleophilic addition, making it a key intermediate for the construction of more complex molecules.[1]
Bioorthogonal Chemistry: The triazole core, often synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of "click chemistry," enabling the efficient and specific conjugation of molecules in complex biological systems.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of bioactive derivatives from 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde.
Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
This protocol details the synthesis of a chalcone, a class of compounds known for their anticancer properties, through the Claisen-Schmidt condensation of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde with an appropriate acetophenone.
Reaction Scheme:
Materials:
4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
2'-fluoro-4'-methoxyacetophenone
Ethanol (anhydrous)
Sodium hydroxide (NaOH), aqueous solution (15 M)
Hydrochloric acid (HCl), aqueous solution (1 M)
Ethyl acetate (EtOAc)
Hexanes
Round-bottom flask
Magnetic stirrer
TLC plates
Büchner funnel and filter paper
Procedure:
To a round-bottom flask, add 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde (2.50 mmol) and 2'-fluoro-4'-methoxyacetophenone (2.50 mmol).
Add anhydrous ethanol (5 mL) to the flask and stir the mixture at room temperature until the solids are dissolved.
Slowly add aqueous NaOH solution (0.25 mL, 3.75 mmol) to the stirring mixture.
Continue stirring at room temperature for 30-40 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% EtOAc/hexanes mobile phase. The formation of a precipitate is typically observed.[2]
Upon completion of the reaction, dilute the mixture with water (10 mL).
Neutralize the mixture with 1 M aqueous HCl.
Cool the mixture to 0 °C in an ice bath to facilitate complete precipitation.
Collect the solid product by vacuum filtration using a Büchner funnel, washing the precipitate with two portions of ice-cold water (10 mL each).[2]
Purify the crude product by recrystallization from a mixed solvent system of ethyl acetate and hexanes to yield the pure chalcone derivative.[2]
Expected Yield and Characterization:
Yields for this type of reaction are typically good, often in the range of 78-85%.[2] The final product should be characterized by:
¹H NMR and ¹³C NMR: To confirm the structure and the trans configuration of the alkene.
IR Spectroscopy: To identify the characteristic carbonyl and alkene stretches.
Mass Spectrometry: To determine the molecular weight of the synthesized compound.
Melting Point: To assess the purity of the product.
Protocol 2: Synthesis of Schiff Base Derivatives
This protocol describes the synthesis of Schiff bases (imines) by the condensation of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde with various primary amines. Schiff bases of triazoles are known to possess a range of biological activities, including antimicrobial and anticonvulsant properties.
Dissolve 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde (1 mmol) in methanol (20 mL) in a round-bottom flask.
Add the primary amine (1 mmol) to the solution.
Add a few drops of glacial acetic acid as a catalyst.
Attach a reflux condenser and heat the mixture to reflux for 3-4 hours.[3]
Monitor the reaction by TLC.
After the reaction is complete, cool the mixture to room temperature.
Pour the reaction mixture onto crushed ice.
Collect the precipitated solid by filtration, wash with cold water, and dry.
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure Schiff base.[3]
Expected Yield and Characterization:
Yields are generally high for this reaction. The product should be characterized by standard spectroscopic methods (NMR, IR, MS) to confirm the formation of the imine bond.
Data Presentation
The following tables summarize the biological activities of chalcone and triazole derivatives, providing a basis for comparison and further research.
Table 1: Anticancer Activity of Chalcone Derivatives against Various Cancer Cell Lines
Caption: Drug discovery workflow utilizing 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde.
Signaling Pathways
Caption: Apoptosis induction pathway by triazole-chalcone hybrids.
Conclusion
4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is a highly valuable and versatile starting material for the synthesis of a wide array of functional molecules. Its utility in click chemistry provides a robust platform for the generation of compound libraries with significant potential in drug discovery and material science. The protocols and data presented herein offer a foundational guide for researchers to explore the rich chemistry of this compound and to develop novel derivatives with enhanced biological activities. The continued investigation into the synthesis and application of derivatives of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is a promising avenue for the discovery of next-generation therapeutics.
Application Notes and Protocols for the Synthesis of Schiff Bases from 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals Introduction Schiff bases derived from heterocyclic scaffolds are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biologic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from heterocyclic scaffolds are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The 1,2,3-triazole moiety, in particular, is a key pharmacophore found in several FDA-approved drugs. The synthesis of Schiff bases by the condensation of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde with various primary amines offers a versatile route to novel compounds with significant potential for drug discovery and development. These compounds are also valuable as ligands in coordination chemistry.
This document provides detailed protocols for the synthesis of the precursor aldehyde and its subsequent conversion to Schiff bases, along with methods for their characterization.
Synthesis of the Precursor: 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
The synthesis of the key intermediate, 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, can be achieved through the oxidation of the corresponding alcohol.
Experimental Protocol: Oxidation of (1-phenyl-1H-[1][2][3]triazol-4-yl)-methanol
Reaction Setup: To a stirred solution of (1-phenyl-1H-[1][2][3]triazol-4-yl)-methanol (1.0 eq) in dichloromethane (DCM), add manganese(IV) oxide (MnO₂, ~10 eq).
Reaction Conditions: Stir the resulting mixture at room temperature.
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up: Upon completion, filter the reaction mixture through a pad of Celite.
Purification: Concentrate the filtrate under reduced pressure to yield 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde. The product can be further purified by recrystallization if necessary.
General Protocol for the Synthesis of Schiff Bases
The synthesis of Schiff bases from 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is typically achieved through the condensation reaction with a primary amine in a suitable solvent, often with catalytic amounts of acid.
Experimental Protocol: Condensation Reaction
Reaction Setup: Dissolve 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethanol, methanol).
Addition of Amine: To this solution, add an equimolar amount (1.0 eq) of the desired primary amine (e.g., a substituted aniline).
Catalysis (Optional): Add a few drops of glacial acetic acid to catalyze the reaction.
Reaction Conditions: Reflux the reaction mixture for a period of 2-6 hours.
Monitoring: Monitor the reaction progress using TLC.
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
Purification: Wash the collected solid with cold ethanol and purify by recrystallization from a suitable solvent (e.g., ethanol, benzene-hexane mixture) to obtain the pure Schiff base.
Characterization of Schiff Bases
The synthesized Schiff bases should be characterized by standard spectroscopic methods to confirm their structure and purity.
Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the imine (C=N) group, typically in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1690-1710 cm⁻¹) and the N-H stretching bands of the primary amine also indicates product formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The formation of the azomethine (-N=CH-) linkage is confirmed by a singlet peak in the downfield region, typically between δ 8.0 and 10.0 ppm. The disappearance of the aldehyde proton signal (around δ 9.0-10.0 ppm) is also indicative of the reaction's completion.
¹³C NMR: The carbon of the imine group will appear in the range of δ 145-165 ppm.
Mass Spectrometry (MS): The molecular weight of the synthesized Schiff base can be confirmed by the presence of the molecular ion peak (M⁺).
Data Presentation
The following tables summarize typical characterization data for Schiff bases derived from substituted triazoles. While specific data for derivatives of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is not extensively available in the literature, these tables provide an example of how to structure the collected data for a series of synthesized compounds.
Table 1: Physicochemical Data for Exemplary Triazole-based Schiff Bases
Compound ID
Amine Substituent
Molecular Formula
Yield (%)
Melting Point (°C)
SB-1
4-Chloroaniline
C₁₅H₁₁ClN₄S
79.5
190
SB-2
3-Chloroaniline
C₁₅H₁₁ClN₄S
91.7
203-205
SB-3
4-Methylaniline
C₁₆H₁₄N₄S
59.2
158-160
SB-4
4-Hydroxyaniline
C₁₅H₁₂N₄OS
67.9
189-190
Data adapted from a study on Schiff bases of 4-amino-3-mercapto-5-phenyl-1,2,4-triazole for illustrative purposes.[1]
Table 2: Spectroscopic Data for Exemplary Triazole-based Schiff Bases
Application Notes and Protocols: 4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde is a versatile heterocyclic compound that has garnered significant attention in the field of medicina...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde is a versatile heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, including the stable 1,2,3-triazole core and a reactive aldehyde group, make it an invaluable scaffold for the synthesis of a diverse array of biologically active molecules. The triazole moiety is a well-known pharmacophore present in numerous clinically approved drugs, valued for its metabolic stability and ability to engage in various biological interactions. The aldehyde functionality serves as a convenient handle for further chemical modifications, allowing for the construction of extensive compound libraries for drug discovery programs.
This document provides a comprehensive overview of the applications of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde in medicinal chemistry, with a focus on its utility in the development of anticancer, antimicrobial, and antiviral agents. Detailed synthetic protocols, quantitative biological activity data, and diagrammatic representations of synthetic workflows and mechanisms of action are presented to facilitate further research and development in this promising area.
Synthesis of 4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde
The most common and efficient synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is a two-step process. The first step involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form the precursor alcohol, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol.[1] This is followed by the oxidation of the alcohol to the desired carbaldehyde.
Experimental Protocol: Synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
This protocol is adapted from established "click chemistry" procedures.[1]
Materials:
Phenyl azide
Propargyl alcohol
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Sodium ascorbate
tert-Butanol
Water (deionized)
Dichloromethane (DCM)
Saturated aqueous solution of ammonium chloride (NH₄Cl)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Separatory funnel
Rotary evaporator
Procedure:
In a round-bottom flask, dissolve phenyl azide (1.0 eq) and propargyl alcohol (1.2 eq) in a 1:1 mixture of tert-butanol and water.
To this solution, add copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq).
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).
Combine the organic layers and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure (1-phenyl-1H-1,2,3-triazol-4-yl)methanol as a white solid.
Experimental Protocol: Oxidation to 4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde
This protocol utilizes manganese dioxide, a mild and efficient oxidizing agent for this transformation.
Materials:
(1-phenyl-1H-1,2,3-triazol-4-yl)methanol
Activated manganese dioxide (MnO₂)
Dichloromethane (DCM)
Celite®
Round-bottom flask
Magnetic stirrer and stir bar
Filtration apparatus
Procedure:
Dissolve (1-phenyl-1H-1,2,3-triazol-4-yl)methanol (1.0 eq) in dichloromethane in a round-bottom flask.
Add activated manganese dioxide (5-10 eq) to the solution.
Stir the resulting suspension at room temperature for 12-24 hours. Monitor the reaction by TLC.
Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
Wash the Celite® pad with additional dichloromethane.
Combine the filtrates and concentrate under reduced pressure to afford 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, often as a solid that can be further purified by recrystallization if necessary.
Applications in Medicinal Chemistry
Derivatives of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde have demonstrated a wide spectrum of biological activities. The aldehyde group provides a convenient point for diversification, leading to the synthesis of Schiff bases, hydrazones, and other derivatives with potent pharmacological properties.
Anticancer Activity
Numerous derivatives of 4-phenyl-1H-1,2,3-triazole have been investigated for their cytotoxic effects against various cancer cell lines. A significant mechanism of action for some of these compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3]
Table 1: Anticancer Activity of 4-Phenyl-1H-1,2,3-triazole Derivatives
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[2][6]
Materials:
Cancer cell lines (e.g., MCF-7, A549)
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well plates
Test compounds (dissolved in DMSO)
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO) or solubilizing buffer
Microplate reader
Procedure:
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity
Derivatives of 1,2,3- and 1,2,4-triazoles are well-established as potent antimicrobial agents. The mechanism often involves the inhibition of essential microbial enzymes.
Table 2: Antimicrobial Activity of Triazole Derivatives
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
Materials:
Bacterial or fungal strains
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
96-well microtiter plates
Test compounds (dissolved in a suitable solvent)
Standard antimicrobial agents (positive controls)
Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.
Inoculate each well with the standardized microbial suspension.
Include a positive control (microbes with no drug) and a negative control (broth only).
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral Activity
Derivatives of 4-phenyl-1H-1,2,3-triazole have shown promise as antiviral agents, particularly against HIV-1. These compounds can act as capsid (CA) inhibitors, interfering with both early and late stages of the viral replication cycle.[3][10]
Table 3: Anti-HIV-1 Activity of 4-Phenyl-1H-1,2,3-triazole Phenylalanine Derivatives
4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde: A Versatile Building Block in Organic Synthesis
Introduction 4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic aromatic aldehyde that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique molecular architecture, featu...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic aromatic aldehyde that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique molecular architecture, featuring a stable 1,2,3-triazole ring coupled with a reactive aldehyde functionality, provides a gateway to a diverse array of complex molecules. The triazole moiety is a well-known pharmacophore present in numerous clinically approved drugs, imparting favorable properties such as metabolic stability and hydrogen bonding capabilities.[1] The aldehyde group, on the other hand, serves as a synthetic handle for a wide range of chemical transformations, including condensations, oxidations, and the formation of various heterocyclic systems. This combination of features makes 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde a sought-after intermediate for researchers in medicinal chemistry, drug development, and materials science.[1]
Synthesis of 4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde
A straightforward and efficient synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde has been developed, proceeding via the reaction of α-bromocinnamaldehyde with sodium azide. This method offers a high yield under mild, room-temperature conditions, aligning with the principles of green chemistry by avoiding the use of toxic solvents and catalysts.[2]
Synthetic Pathway
Caption: Synthetic route to 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde.
Experimental Protocol: Synthesis of 4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde[2]
Preparation of α-Bromocinnamaldehyde: Cinnamaldehyde is brominated to yield 2,3-dibromo-3-phenylpropanal, which is subsequently dehydrobrominated to afford α-bromocinnamaldehyde.
Synthesis of 4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde: A solution of α-bromocinnamaldehyde in a suitable solvent is treated with sodium azide at room temperature. The reaction mixture is stirred until completion.
Work-up and Purification: The reaction mixture is worked up by extraction and the crude product is purified by chromatography to yield 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde as a solid.
The aldehyde functionality of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is a versatile handle for various chemical transformations, enabling the synthesis of a wide range of derivatives.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated. 4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde readily undergoes Knoevenagel condensation with active methylene compounds like malononitrile.
Caption: Knoevenagel condensation of the title compound with malononitrile.
A mixture of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde and malononitrile is heated in the presence of a catalytic amount of piperidine. The resulting solid is then recrystallized to give the pure product.
The aldehyde group can be readily converted into hydrazones and Schiff bases through condensation with hydrazines and primary amines, respectively. These derivatives are valuable intermediates for the synthesis of various heterocyclic compounds and have applications in coordination chemistry.
A solution of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde in ethanol is treated with hydrazine hydrate and a catalytic amount of acetic acid. The mixture is heated under reflux, and upon cooling, the product crystallizes.
The resulting hydrazone can be further reacted with another equivalent of the starting aldehyde to produce 1,2-bis((4-phenyl-1H-1,2,3-triazol-5-yl)methylene)hydrazine.
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. While specific examples with detailed quantitative data for 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde are not extensively reported in the reviewed literature, the general applicability of the Wittig reaction to aromatic aldehydes suggests its utility for converting the formyl group of the title compound into a vinyl group. This would provide access to 4-phenyl-5-vinyl-1H-1,2,3-triazole derivatives, which are valuable monomers and synthetic intermediates.
Caption: General workflow of the Wittig reaction on the title compound.
Conclusion
4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde is a highly useful and adaptable building block in organic synthesis. Its straightforward preparation and the reactivity of its aldehyde group allow for the efficient construction of a diverse range of more complex molecules. The applications demonstrated here, including Knoevenagel condensations and the formation of hydrazones, highlight its potential for the synthesis of novel heterocyclic systems and other valuable organic compounds. Further exploration of its reactivity in reactions such as the Wittig olefination will undoubtedly expand its utility in the fields of medicinal chemistry and materials science.
Application Notes and Protocols: Functionalization of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde at the Aldehyde Group
Audience: Researchers, scientists, and drug development professionals. Introduction 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of a reactive aldehyde group on the stable 1,2,3-triazole scaffold allows for a wide range of chemical transformations, leading to the synthesis of diverse molecular architectures with potential biological activities. The triazole moiety is a known pharmacophore present in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding. These application notes provide detailed protocols for the functionalization of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde at the aldehyde group, including condensation, oxidation, reduction, and multicomponent reactions.
Synthesis of Starting Material: 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
A recently developed method allows for the efficient synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde from α-bromocinnamaldehyde and sodium azide. This reaction proceeds under mild conditions at room temperature and affords the target compound in high yield.[1]
Table 1: Spectroscopic Data for 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde [1]
The aldehyde group of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde readily undergoes condensation reactions with various nucleophiles, providing access to a diverse range of derivatives.
A. Schiff Base Formation
The reaction with primary amines yields Schiff bases (imines), which are valuable intermediates in organic synthesis and have shown a wide range of biological activities.
Experimental Protocol:
Dissolve 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde (1.0 mmol, 173.17 mg) in absolute ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
Add the desired primary amine (1.0 mmol) to the solution.
Add a catalytic amount of glacial acetic acid (2-3 drops).
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
Table 2: Representative Data for Schiff Bases Derived from 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
Caption: Workflow for the synthesis of Schiff bases.
B. Knoevenagel Condensation
The Knoevenagel condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, leads to the formation of α,β-unsaturated products, which are important intermediates for the synthesis of various heterocyclic compounds.
Experimental Protocol:
In a round-bottom flask, dissolve 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde (1.0 mmol, 173.17 mg) and the active methylene compound (1.1 mmol) in ethanol (10 mL).
Add a catalytic amount of piperidine (2-3 drops).
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
The resulting solid product is collected by filtration, washed with cold ethanol, and dried.
If no solid precipitates, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Table 3: Representative Data for Knoevenagel Condensation Products
Caption: Reaction pathway for the Knoevenagel condensation.
C. Wittig Reaction
The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. The reaction of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde with a phosphonium ylide yields the corresponding triazolyl-substituted alkene.
Experimental Protocol:
Suspend the appropriate phosphonium salt (1.1 mmol) in dry THF (15 mL) under an inert atmosphere (nitrogen or argon).
Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise to generate the ylide. Stir for 30 minutes at 0 °C.
Add a solution of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde (1.0 mmol, 173.17 mg) in dry THF (5 mL) dropwise to the ylide solution at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
Extract the product with ethyl acetate (3 x 20 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the residue by column chromatography on silica gel to afford the alkene product.
Table 4: Representative Data for Wittig Reaction Products
Caption: Experimental workflow for the Wittig reaction.
II. Oxidation Reaction
The aldehyde can be oxidized to the corresponding carboxylic acid, a key functional group for further derivatization, such as amide or ester formation.
Experimental Protocol:
Dissolve 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde (1.0 mmol, 173.17 mg) in a mixture of acetone (15 mL) and water (5 mL).
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of potassium permanganate (1.5 mmol, 237.05 mg) in water (5 mL) dropwise, maintaining the temperature below 5 °C.
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
Quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears.
Acidify the mixture with 2 M HCl to pH 2-3.
Extract the product with ethyl acetate (3 x 25 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
Caption: Workflow for the reduction of the aldehyde.
IV. Multicomponent Reactions (MCRs)
4-phenyl-1H-1,2,3-triazole-5-carbaldehyde can participate in multicomponent reactions, allowing for the rapid construction of complex molecules in a single step. An example is the three-component reaction with an amine and an active methylene compound.
Experimental Protocol (Example: with Aniline and Malononitrile):
To a solution of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde (1.0 mmol, 173.17 mg) in ethanol (15 mL), add aniline (1.0 mmol, 93.13 mg) and malononitrile (1.0 mmol, 66.06 mg).
Add a catalytic amount of a base such as piperidine or a Lewis acid like InCl₃.
Reflux the mixture for 6-8 hours, monitoring by TLC.
Cool the reaction to room temperature and collect the precipitated product by filtration.
Wash the solid with cold ethanol and dry under vacuum.
Table 7: Representative Data for a Three-Component Reaction Product
Synthesis of Novel Antimicrobial Agents from 4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and experimental protocols for the synthesis of novel antimicrobial agents derived from 4-phenyl-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel antimicrobial agents derived from 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde. The core structure, a 1,2,3-triazole moiety, is a well-established pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities. This guide outlines the synthesis of the starting aldehyde, followed by its conversion into two important classes of antimicrobial compounds: Schiff bases and chalcones. Detailed methodologies for the synthesis and antimicrobial evaluation are provided, along with a summary of representative antimicrobial activity data. Furthermore, potential mechanisms of action, including the inhibition of bacterial DNA gyrase and dihydrofolate reductase, are discussed and visualized through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of new antimicrobial therapeutics.
Introduction
The rise of antimicrobial resistance is a critical global health challenge, necessitating the urgent development of novel therapeutic agents with new mechanisms of action. Heterocyclic compounds, particularly those containing the 1,2,3-triazole ring system, have garnered significant attention due to their diverse pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer activities. The unique structural features of the triazole ring, such as its ability to engage in hydrogen bonding and dipole interactions, make it an attractive scaffold for the design of enzyme inhibitors.
This application note focuses on the synthetic utility of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde as a versatile starting material for the generation of libraries of potential antimicrobial drug candidates. Two key synthetic routes are explored: the formation of Schiff bases through condensation with various amines and the synthesis of chalcones via Claisen-Schmidt condensation with substituted acetophenones. These derivatives offer a straightforward approach to molecular diversity, allowing for the systematic exploration of structure-activity relationships (SAR).
Synthesis of 4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde
The synthesis of the target aldehyde can be achieved through a two-step process starting from phenylacetylene. The initial step involves the formation of (4-phenyl-1H-1,2,3-triazol-5-yl)methanol, which is subsequently oxidized to the desired carbaldehyde.
Experimental Protocol: Synthesis of (4-phenyl-1H-1,2,3-triazol-5-yl)methanol
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetylene (1 equivalent) and sodium azide (1.1 equivalents) in a suitable solvent such as a mixture of tert-butanol and water.
Copper Catalyst: Add a catalytic amount of a copper(I) source, such as copper(I) iodide (CuI) or freshly prepared copper(I) from copper(II) sulfate and a reducing agent like sodium ascorbate.
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, filter the solid and wash with cold water. If the product is in solution, extract the aqueous layer with an organic solvent such as ethyl acetate.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure (4-phenyl-1H-1,2,3-triazol-5-yl)methanol.
Experimental Protocol: Oxidation to 4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde
Oxidizing Agent: Dissolve the synthesized (4-phenyl-1H-1,2,3-triazol-5-yl)methanol (1 equivalent) in a suitable solvent like dichloromethane (DCM) or chloroform.
Reaction: Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) (2-5 equivalents) portion-wise to the solution at room temperature.
Monitoring: Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by TLC.
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the oxidant. Wash the Celite pad with the solvent used for the reaction.
Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified by column chromatography on silica gel to yield 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde.
Synthesis of Antimicrobial Derivatives
Synthesis of Schiff Bases
Schiff bases are synthesized by the condensation reaction between the synthesized aldehyde and various primary amines.
Reaction Mixture: In a round-bottom flask, dissolve 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde (1 equivalent) in a suitable solvent like ethanol or methanol.
Amine Addition: Add an equimolar amount of the desired primary amine (e.g., substituted anilines, aminothiazoles).
Catalyst: Add a few drops of glacial acetic acid as a catalyst.
Reaction Conditions: Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC.
Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization.
Synthesis of Chalcones
Chalcones are prepared via the Claisen-Schmidt condensation of the aldehyde with a substituted acetophenone in the presence of a base.
Reaction Mixture: Dissolve 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.
Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, with constant stirring.
Reaction Conditions: Allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.
Isolation: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.
Data Presentation
The following tables summarize representative antimicrobial activity data for Schiff base and chalcone derivatives of 1,2,3-triazoles against various bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
Table 1: Antimicrobial Activity of Representative 1,2,3-Triazole Schiff Base Derivatives
Compound ID
R-Group on Amine
Staphylococcus aureus (MIC, µg/mL)
Escherichia coli (MIC, µg/mL)
Candida albicans (MIC, µg/mL)
SB-1
4-chlorophenyl
16
32
64
SB-2
4-methoxyphenyl
32
64
32
SB-3
2,4-dichlorophenyl
8
16
32
SB-4
4-nitrophenyl
16
16
64
Ampicillin
(Standard)
0.5
4
-
Fluconazole
(Standard)
-
-
8
Table 2: Antimicrobial Activity of Representative 1,2,3-Triazole Chalcone Derivatives
Compound ID
R-Group on Acetophenone
Staphylococcus aureus (MIC, µg/mL)
Escherichia coli (MIC, µg/mL)
Aspergillus niger (MIC, µg/mL)
CH-1
Phenyl
32
64
128
CH-2
4-chlorophenyl
16
32
64
CH-3
4-hydroxyphenyl
64
128
64
CH-4
4-methoxyphenyl
32
64
32
Ciprofloxacin
(Standard)
1
0.25
-
Amphotericin B
(Standard)
-
-
2
Note: The data presented in these tables are representative and compiled from various literature sources on antimicrobial triazole derivatives. Actual MIC values for derivatives of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde should be determined experimentally.
Visualization of Workflows and Pathways
Synthetic Workflow
Caption: Synthetic workflow for antimicrobial agents.
Proposed Mechanism of Action: DNA Gyrase Inhibition
Caption: Inhibition of bacterial DNA gyrase.
Proposed Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
Caption: Inhibition of dihydrofolate reductase.
Conclusion
The synthetic routes detailed in this document offer a versatile and efficient platform for the generation of novel antimicrobial candidates based on the 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde scaffold. The formation of Schiff bases and chalcones allows for extensive structural modifications, facilitating the exploration of structure-activity relationships. The potential for these compounds to target essential bacterial enzymes like DNA gyrase and dihydrofolate reductase highlights their promise as next-generation antimicrobial agents. Further investigation into the antimicrobial spectrum and in vivo efficacy of these derivatives is warranted to fully elucidate their therapeutic potential.
Method
Application Notes and Protocols for Anticancer Drug Development Using the 4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde Scaffold
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the development of anticancer drugs utilizing the versatile 4-phenyl-1H-1,2,3-triazole-5-carbald...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of anticancer drugs utilizing the versatile 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde scaffold. This document outlines the synthetic protocols for creating derivatives, methodologies for key biological evaluations, and insights into the potential mechanisms of action.
Introduction
The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, recognized for its metabolic stability and ability to engage in various biological interactions. The 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde core, in particular, serves as a valuable starting point for the synthesis of diverse derivatives with potent anticancer activities. The aldehyde functionality provides a reactive handle for the facile introduction of various pharmacophores, enabling the exploration of structure-activity relationships and the optimization of lead compounds. Research has indicated that derivatives of this scaffold can exert their anticancer effects through mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
Data Presentation: Anticancer Activity of 4-Phenyl-1,2,3-triazole Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of representative 4-phenyl-1,2,3-triazole derivatives against various human cancer cell lines. While a comprehensive dataset for derivatives of the exact 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde scaffold is not available in a single source, this table compiles data from closely related structures to provide a comparative overview.
Dissolve 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.
Prepare a solution of potassium hydroxide (1.2 equivalents) in ethanol and add it dropwise to the flask containing the aldehyde and ketone mixture with constant stirring at room temperature.
Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
Acidify the mixture with glacial acetic acid to precipitate the chalcone derivative.
Filter the precipitated solid, wash it thoroughly with cold water until the washings are neutral to litmus paper.
Dry the crude product and recrystallize it from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Characterize the final product using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against cancer cell lines.
Materials:
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
Complete culture medium (e.g., DMEM with 10% FBS)
Synthesized triazole derivatives (dissolved in DMSO)
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well plates
CO₂ incubator
Microplate reader
Procedure:
Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
After 24 hours, treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
Incubate the plates for another 48-72 hours.
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This protocol is for the detection of apoptosis induced by the synthesized compounds using flow cytometry.
Materials:
Cancer cells treated with the synthesized compound
Annexin V-FITC Apoptosis Detection Kit
Phosphate-buffered saline (PBS)
Flow cytometer
Procedure:
Treat the cancer cells with the desired concentration of the compound for a specified time (e.g., 24 or 48 hours).
Harvest the cells by trypsinization and wash them twice with cold PBS.
Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
Transfer 100 µL of the cell suspension to a flow cytometry tube.
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Add 400 µL of 1X Binding Buffer to each tube.
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Protocol 4: Cell Cycle Analysis
This protocol describes the analysis of the cell cycle distribution of cancer cells after treatment with the synthesized compounds.
Materials:
Cancer cells treated with the synthesized compound
Cold 70% ethanol
Phosphate-buffered saline (PBS)
RNase A
Propidium Iodide (PI)
Flow cytometer
Procedure:
Treat cells with the compound for the desired time.
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
After fixation, wash the cells with PBS and centrifuge.
Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
Add PI (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark.
Analyze the DNA content of the cells using a flow cytometer.
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis and biological evaluation of anticancer agents derived from the 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde scaffold.
Plausible Signaling Pathway
Caption: A potential mechanism of action for 4-phenyl-1,2,3-triazole derivatives, illustrating the inhibition of the EGFR/BRAF/MEK/ERK signaling pathway.
Application Notes and Protocols: Synthesis and Evaluation of Corrosion Inhibitors Derived from 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel corrosion inhibitors based on 4-ph...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel corrosion inhibitors based on 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde. The focus is on the preparation of Schiff base derivatives and their subsequent testing as corrosion inhibitors for mild steel in acidic environments.
Introduction
Triazole derivatives are a class of heterocyclic compounds that have garnered significant attention as effective corrosion inhibitors for various metals and alloys, particularly in acidic media. Their efficacy is attributed to the presence of nitrogen heteroatoms, π-electrons in the triazole ring, and the ability to form stable coordination complexes with metal ions on the metallic surface. This forms a protective film that isolates the metal from the corrosive environment. Among the various strategies to enhance their inhibitive properties, the synthesis of Schiff bases by reacting a triazole aldehyde with a suitable amine has proven to be highly effective. The resulting imine group (-C=N-) introduces additional active sites for adsorption onto the metal surface.
This document outlines the synthetic pathway for preparing Schiff base corrosion inhibitors starting from 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde and provides detailed experimental protocols for their evaluation using standard electrochemical and gravimetric techniques.
Synthesis of Corrosion Inhibitors
The synthesis of corrosion inhibitors from 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde typically involves a two-step process:
Synthesis of the Aldehyde Precursor: The starting material, 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, can be synthesized through various organic chemistry routes. One common method involves the oxidation of the corresponding alcohol, (4-phenyl-1H-1,2,3-triazol-5-yl)methanol.
Formation of the Schiff Base: The aldehyde is then condensed with a primary amine to form the Schiff base (imine). The choice of the amine can be varied to tune the electronic and steric properties of the final inhibitor molecule, potentially enhancing its performance.
A general synthetic scheme is presented below:
Caption: General workflow for the synthesis of Schiff base corrosion inhibitors.
Experimental Protocol: Synthesis of a Representative Schiff Base Inhibitor
This protocol describes the synthesis of a Schiff base from 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde and aniline.
Materials:
4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
Aniline
Ethanol (absolute)
Glacial acetic acid
Round-bottom flask with reflux condenser
Magnetic stirrer with heating mantle
Beakers, filter funnel, and filter paper
Procedure:
Dissolve 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde (1.0 eq) in a minimal amount of absolute ethanol in a round-bottom flask.
To this solution, add a stoichiometric amount of aniline (1.0 eq).
Add a few drops of glacial acetic acid to catalyze the reaction.
The reaction mixture is refluxed with constant stirring for 4-6 hours.
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After completion, the reaction mixture is cooled to room temperature.
The solid product that precipitates out is collected by filtration.
The crude product is washed with cold ethanol to remove any unreacted starting materials.
The final product is purified by recrystallization from a suitable solvent (e.g., ethanol).
The structure of the synthesized Schiff base should be confirmed by spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.
Evaluation of Corrosion Inhibition Performance
The performance of the synthesized Schiff base as a corrosion inhibitor is evaluated on mild steel in a 1 M HCl solution using weight loss and electrochemical methods.
Experimental Protocol: Weight Loss Measurements
Materials and Equipment:
Mild steel coupons of known dimensions
1 M Hydrochloric acid (HCl) solution
Synthesized Schiff base inhibitor
Water bath or thermostat
Analytical balance (accurate to 0.1 mg)
Beakers
Abrasive papers of different grades (e.g., 200, 400, 600, 800, 1000 grit)
Acetone and distilled water for cleaning
Procedure:
Mechanically polish the mild steel coupons using successively finer grades of abrasive paper until a mirror-like surface is obtained.
Degrease the coupons with acetone, wash with distilled water, and dry them thoroughly.
Accurately weigh the cleaned and dried coupons (W_initial).
Prepare a series of 1 M HCl solutions containing different concentrations of the synthesized inhibitor (e.g., 0.1 mM, 0.25 mM, 0.5 mM, 1.0 mM). A blank solution of 1 M HCl without the inhibitor is also prepared.
Immerse the pre-weighed coupons in the respective test solutions for a specified period (e.g., 6 hours) at a constant temperature (e.g., 298 K).
After the immersion period, retrieve the coupons, wash them with distilled water to remove corrosion products, scrub with a soft brush, rinse with acetone, and dry.
Weigh the cleaned and dried coupons again (W_final).
Calculate the weight loss (ΔW = W_initial - W_final).
The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:
Corrosion Rate (CR) in mm/year:
CR = (87.6 × ΔW) / (A × t × ρ)
where ΔW is the weight loss in mg, A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of mild steel in g/cm³.
Inhibition Efficiency (IE%):
IE% = [(CR_blank - CR_inh) / CR_blank] × 100
where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
Electrochemical studies, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), are performed to gain deeper insights into the corrosion inhibition mechanism.
Equipment:
Potentiostat/Galvanostat with frequency response analyzer
Three-electrode corrosion cell:
Working Electrode (WE): Mild steel coupon
Counter Electrode (CE): Platinum foil or graphite rod
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode
Test solutions (1 M HCl with and without various concentrations of the inhibitor)
Procedure:
Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed.
Polish the exposed surface of the WE as described in the weight loss protocol.
Assemble the three-electrode cell with the WE, CE, and RE immersed in the test solution.
Allow the system to stabilize by measuring the open-circuit potential (OCP) for about 30-60 minutes until a steady state is reached.
Potentiodynamic Polarization (PDP):
Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).
Plot the logarithm of the current density (log i) versus the potential (E).
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel plots.
Calculate the inhibition efficiency using:
IE% = [(i_corr,blank - i_corr,inh) / i_corr,blank] × 100
where i_corr,blank and i_corr,inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS):
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).
Plot the impedance data as Nyquist and Bode plots.
Analyze the plots to determine the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).
Calculate the inhibition efficiency using:
IE% = [(R_ct,inh - R_ct,blank) / R_ct,inh] × 100
where R_ct,inh and R_ct,blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Method
Application Notes and Protocols: 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde in Materials Science
For Researchers, Scientists, and Drug Development Professionals These application notes provide an overview of the utility of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde as a versatile building block in materials science....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde as a versatile building block in materials science. The unique chemical architecture of this compound, featuring a stable triazole ring and a reactive aldehyde group, allows for its application in the development of corrosion inhibitors, metal-organic frameworks (MOFs), and functional polymers.[1]
Application 1: Corrosion Inhibitors for Mild Steel
The nitrogen-rich 1,2,3-triazole ring and the reactive aldehyde functionality of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde make it an excellent precursor for the synthesis of Schiff base corrosion inhibitors. These inhibitors can form a protective film on the surface of mild steel, particularly in acidic environments, mitigating corrosion. The aldehyde group allows for the straightforward synthesis of various Schiff bases by condensation with primary amines, enabling the tuning of the inhibitor's properties.
Experimental Protocol: Synthesis of a Schiff Base Corrosion Inhibitor
This protocol describes a representative synthesis of a Schiff base from 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde and an aniline derivative.
Materials:
4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
4-methoxyaniline
Ethanol
Glacial acetic acid
Mild steel coupons
1 M Hydrochloric acid (HCl)
Procedure:
In a round-bottom flask, dissolve 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde (1 mmol) in 20 mL of ethanol.
To this solution, add 4-methoxyaniline (1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
After completion of the reaction, allow the mixture to cool to room temperature.
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the Schiff base product.
The structure of the synthesized Schiff base can be confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.
Experimental Protocol: Evaluation of Corrosion Inhibition
Weight Loss Method:
Pre-weigh clean, polished mild steel coupons.
Immerse the coupons in 1 M HCl solution containing various concentrations of the synthesized Schiff base inhibitor.
Maintain a control by immersing a coupon in 1 M HCl without the inhibitor.
After a specified immersion period (e.g., 24 hours) at a constant temperature, remove the coupons, wash them with distilled water and acetone, dry, and re-weigh.
Calculate the corrosion rate and inhibition efficiency using the following equations:
Corrosion Rate (mm/year) = (87.6 × ΔW) / (D × A × T)
where ΔW is the weight loss in mg, D is the density of mild steel in g/cm³, A is the surface area of the coupon in cm², and T is the immersion time in hours.
Inhibition Efficiency (%) = [(CR₀ - CRᵢ) / CR₀] × 100
where CR₀ is the corrosion rate without inhibitor and CRᵢ is the corrosion rate with the inhibitor.
Electrochemical Measurements:
Perform electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization studies using a three-electrode cell setup with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
The measurements are carried out in 1 M HCl with and without different concentrations of the inhibitor.
From the polarization curves, determine the corrosion potential (Ecorr) and corrosion current density (icorr).
Calculate the inhibition efficiency using:
Inhibition Efficiency (%) = [(icorr₀ - icorrᵢ) / icorr₀] × 100
where icorr₀ is the corrosion current density without inhibitor and icorrᵢ is the corrosion current density with the inhibitor.
Data Presentation: Corrosion Inhibition Efficiency
The following table summarizes representative quantitative data for a Schiff base derived from a triazole precursor, demonstrating the effectiveness as a corrosion inhibitor for mild steel in 1 M HCl.
Inhibitor Concentration (M)
Inhibition Efficiency (%) from Weight Loss
Inhibition Efficiency (%) from Potentiodynamic Polarization
1 x 10⁻⁶
75.2
73.9
1 x 10⁻⁵
85.6
84.3
1 x 10⁻⁴
92.1
91.5
1 x 10⁻³
95.8
94.7
Note: Data is representative of triazole-based Schiff bases and may vary for the specific compound synthesized from 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde.
Diagrams
Caption: Synthetic workflow for a Schiff base corrosion inhibitor.
Application 2: Precursor for Metal-Organic Frameworks (MOFs)
4-phenyl-1H-1,2,3-triazole-5-carbaldehyde can be readily oxidized to its corresponding carboxylic acid, 4-phenyl-1H-1,2,3-triazole-5-carboxylic acid. This carboxylic acid derivative serves as a versatile organic linker for the synthesis of novel Metal-Organic Frameworks (MOFs). The triazole ring and the carboxylate group can coordinate with metal ions to form porous, crystalline materials with potential applications in gas storage, catalysis, and sensing.
Experimental Protocol: Synthesis of 4-phenyl-1H-1,2,3-triazole-5-carboxylic Acid
Materials:
4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
Potassium permanganate (KMnO₄)
Sodium carbonate (Na₂CO₃)
Sulfuric acid (H₂SO₄)
Distilled water
Procedure:
Suspend 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde (1 mmol) in a solution of sodium carbonate (1.5 mmol) in 20 mL of water.
Heat the mixture to 60-70 °C and add a solution of potassium permanganate (1.2 mmol) in 15 mL of water dropwise with vigorous stirring.
Maintain the temperature and continue stirring for 2-3 hours until the purple color of the permanganate disappears.
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
Acidify the filtrate with dilute sulfuric acid until a white precipitate of the carboxylic acid is formed.
Collect the precipitate by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure 4-phenyl-1H-1,2,3-triazole-5-carboxylic acid.
Experimental Protocol: Synthesis of a MOF
This protocol describes a representative hydrothermal synthesis of a MOF using the synthesized triazole carboxylic acid ligand.
Materials:
4-phenyl-1H-1,2,3-triazole-5-carboxylic acid
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
N,N-Dimethylformamide (DMF)
Ethanol
Procedure:
In a Teflon-lined stainless steel autoclave, dissolve 4-phenyl-1H-1,2,3-triazole-5-carboxylic acid (0.1 mmol) and zinc nitrate hexahydrate (0.1 mmol) in a solvent mixture of DMF and ethanol (e.g., 10 mL, 1:1 v/v).
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24-72 hours).
After the reaction, allow the autoclave to cool slowly to room temperature.
Collect the resulting crystals by filtration, wash with fresh DMF and ethanol, and dry in air.
The structure and properties of the MOF can be characterized by single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and gas adsorption measurements.
Data Presentation: Properties of a Triazole-based MOF
The following table presents typical properties of a MOF synthesized using a triazole-based carboxylic acid ligand.
Property
Value
Crystal System
Monoclinic
Space Group
P2₁/c
BET Surface Area
850 m²/g
Pore Volume
0.45 cm³/g
Thermal Stability (TGA)
Stable up to 350 °C
Note: Data is representative of MOFs synthesized from similar triazole carboxylic acid linkers and may vary for the specific MOF.
Diagrams
Caption: Pathway for the synthesis of a MOF.
Application 3: Monomer for Functional Polymers
The aldehyde functionality of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde can be utilized in polymerization reactions, such as condensation polymerization with diamines to form polyimines (Schiff base polymers). These polymers, incorporating the stable and polar triazole unit, may exhibit interesting thermal and optical properties.
Experimental Protocol: Synthesis of a Polyimine
Materials:
4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
1,4-Phenylenediamine
Dimethyl sulfoxide (DMSO)
Methanol
Procedure:
Dissolve 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde (1 mmol) in 10 mL of DMSO in a reaction flask.
Add a solution of 1,4-phenylenediamine (1 mmol) in 10 mL of DMSO to the flask.
Heat the reaction mixture at a specific temperature (e.g., 80-100 °C) under a nitrogen atmosphere for 24-48 hours.
After cooling to room temperature, pour the viscous solution into a non-solvent like methanol to precipitate the polymer.
Filter the polymer, wash it thoroughly with methanol, and dry it under vacuum.
The polymer can be characterized by techniques such as gel permeation chromatography (GPC) for molecular weight determination, TGA for thermal stability, and UV-Vis and fluorescence spectroscopy for optical properties.
Data Presentation: Properties of a Triazole-based Polymer
The following table shows representative properties for a polymer containing triazole moieties.
Property
Value
Number Average Molecular Weight (Mn)
15,000 g/mol
Polydispersity Index (PDI)
1.8
Decomposition Temperature (Td)
320 °C (5% weight loss)
Glass Transition Temperature (Tg)
150 °C
Note: Data is representative of polymers containing triazole units and may vary for the specific polymer synthesized.
Application Notes and Protocols for the Oxidation of (4-phenyl-1H-1,2,3-triazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals This document provides detailed experimental procedures for the selective oxidation of the primary alcohol, (4-phenyl-1H-1,2,3-triazol-5-yl)methanol, to its...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the selective oxidation of the primary alcohol, (4-phenyl-1H-1,2,3-triazol-5-yl)methanol, to its corresponding aldehyde, 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde. This transformation is a crucial step in the synthesis of various derivatives of phenyl-triazole, a scaffold of significant interest in medicinal chemistry and drug development.
The protocols outlined below utilize common and effective oxidizing agents, offering a range of methodologies to suit different laboratory setups and substrate sensitivities. For comparative purposes, a summary of reaction conditions and typical yields is provided.
Data Presentation: Comparison of Oxidation Methods
Oxidizing Agent
Solvent
Temperature (°C)
Reaction Time
Typical Yield (%)
Manganese Dioxide (MnO₂)
Dichloromethane (DCM)
Room Temperature
12-24 hours
90-99%
Dess-Martin Periodinane (DMP)
Dichloromethane (DCM)
Room Temperature
0.5-2 hours
85-95%
Swern Oxidation (DMSO, (COCl)₂)
Dichloromethane (DCM)
-78 to Room Temp.
1-2 hours
80-90%
TEMPO/NaOCl
Dichloromethane (DCM) / Water
0 to Room Temp.
1-3 hours
85-95%
Experimental Protocols
Protocol 1: Oxidation with Activated Manganese Dioxide (MnO₂)
This method is a mild and selective protocol for the oxidation of benzylic and allylic alcohols.
Materials:
(4-phenyl-1H-1,2,3-triazol-5-yl)methanol
Activated Manganese Dioxide (MnO₂)
Dichloromethane (DCM), anhydrous
Celite®
Magnesium sulfate (MgSO₄), anhydrous
Round-bottom flask
Magnetic stirrer and stir bar
Filtration apparatus (e.g., Büchner funnel)
Rotary evaporator
Procedure:
In a round-bottom flask, dissolve (4-phenyl-1H-1,2,3-triazol-5-yl)methanol (1.0 equivalent) in anhydrous dichloromethane.
To the stirred solution, add activated manganese dioxide (5.0-10.0 equivalents).
Stir the resulting suspension vigorously at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion of the reaction, filter the mixture through a pad of Celite® to remove the manganese salts.
Wash the filter cake thoroughly with dichloromethane.
Combine the organic filtrates and dry over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde.
If necessary, purify the product by silica gel column chromatography.
Protocol 2: Oxidation with Dess-Martin Periodinane (DMP)
The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and rapid oxidation of primary alcohols to aldehydes.[1]
To a stirred solution of (4-phenyl-1H-1,2,3-triazol-5-yl)methanol (1.0 equivalent) in anhydrous dichloromethane, add Dess-Martin Periodinane (1.1-1.5 equivalents) in one portion at room temperature.
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 0.5 to 2 hours.[2]
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
Stir the biphasic mixture vigorously until the layers become clear.
Transfer the mixture to a separatory funnel and separate the organic layer.
Extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
Purify by silica gel chromatography if necessary.
Protocol 3: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine. This method is highly effective but requires low temperatures.[3]
Materials:
(4-phenyl-1H-1,2,3-triazol-5-yl)methanol
Dimethyl sulfoxide (DMSO), anhydrous
Oxalyl chloride
Triethylamine (TEA)
Dichloromethane (DCM), anhydrous
Dry ice/acetone bath
Syringes and needles
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
Add anhydrous dichloromethane and cool the flask to -78 °C using a dry ice/acetone bath.
To the cold solvent, slowly add oxalyl chloride (1.1-1.5 equivalents) via syringe.
After 5-10 minutes, add a solution of anhydrous DMSO (2.0-3.0 equivalents) in anhydrous dichloromethane dropwise, ensuring the internal temperature remains below -60 °C.
Stir the mixture for 15-20 minutes at -78 °C.
Slowly add a solution of (4-phenyl-1H-1,2,3-triazol-5-yl)methanol (1.0 equivalent) in anhydrous dichloromethane, maintaining the temperature below -60 °C.
Stir for 30-45 minutes at -78 °C.
Add triethylamine (5.0 equivalents) dropwise, and stir for an additional 30 minutes at -78 °C.
Remove the cooling bath and allow the reaction mixture to warm to room temperature.
Quench the reaction with water and transfer the mixture to a separatory funnel.
Separate the layers and extract the aqueous phase with dichloromethane.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude aldehyde by silica gel chromatography.
Visualizations
General oxidation pathway of the starting material.
Technical Support Center: Synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists working on the synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde. Troubleshooting Guide This sectio...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists working on the synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, helping you to identify the root cause and implement a solution.
Issue 1: Low or No Yield of the Triazole Precursor (4-phenyl-1H-1,2,3-triazole)
Question: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form 4-phenyl-1H-1,2,3-triazole is giving a very low yield. What are the possible causes and how can I improve it?
Answer: Low yields in CuAAC reactions are common and can often be rectified by carefully controlling the reaction conditions. Here are the primary factors to investigate:
Catalyst Activity: The active catalyst is Cu(I). If you are starting with a Cu(II) salt (like CuSO₄·5H₂O), ensure your reducing agent (e.g., sodium ascorbate) is fresh and added in sufficient quantity to generate the Cu(I) species in situ.[1] The choice of copper source and reducing agent can significantly impact the reaction's efficiency.[1]
Solvent Choice: While the CuAAC reaction is robust and works in various solvents, including aqueous media, the optimal solvent can depend on the specific substrates.[1] Toluene and mixtures of acetonitrile and water have been used effectively.[2]
Reaction Temperature: While many "click" reactions proceed at room temperature, some substrate combinations may require heating to achieve a reasonable reaction rate.[3] Conversely, excessive heat can lead to catalyst decomposition or side reactions.
Purity of Starting Materials: Ensure that your phenylacetylene and azide source (e.g., sodium azide) are pure. Impurities can interfere with the catalyst.
Oxygen Contamination: The Cu(I) catalyst can be sensitive to oxidation by atmospheric oxygen. While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield.
Issue 2: Formation of Regioisomers in Triazole Synthesis
Question: I am getting a mixture of 1,4- and 1,5-disubstituted triazoles. How can I improve the regioselectivity for the desired 1,4-isomer?
Answer: The formation of a mixture of regioisomers is a classic challenge in triazole synthesis.
Thermal vs. Catalyzed Reactions: The uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically requires high temperatures, often results in a mixture of 1,4- and 1,5-isomers.[4]
Copper Catalysis for 1,4-Isomer: The use of a copper(I) catalyst is the most effective method to ensure the exclusive formation of the 1,4-disubstituted triazole.[1] The mechanism of the CuAAC reaction strongly favors this regioisomer.[1] If you are using a copper catalyst and still observing isomer formation, it's possible that a competing thermal reaction is occurring. In this case, lowering the reaction temperature may improve selectivity.
Ruthenium Catalysis for 1,5-Isomer: For the synthesis of the 1,5-disubstituted isomer, ruthenium catalysts, such as [Cp*RuCl]₄, are typically employed.[5]
Issue 3: Low Yield in the Vilsmeier-Haack Formylation Step
Question: I am attempting to formylate 1-phenyl-1H-1,2,3-triazole using the Vilsmeier-Haack reaction, but the yield of the aldehyde is poor. What can I do?
Answer: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic and heteroaromatic compounds.[6][7] However, its success with 1,2,3-triazoles can be sensitive to reaction conditions.
Reagent Stoichiometry and Temperature: The ratio of phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) and the reaction temperature are critical. The Vilsmeier reagent is typically pre-formed by adding POCl₃ to DMF at a low temperature (e.g., 0 °C) before adding the triazole substrate.[6] After the addition of the substrate, the reaction may need to be stirred at room temperature or gently heated to proceed to completion.[6]
Substrate Reactivity: The 1,2,3-triazole ring is not as electron-rich as other heterocycles like pyrrole or furan, which can make formylation more challenging. Ensure your starting triazole is clean.
Work-up Procedure: The work-up of a Vilsmeier-Haack reaction is crucial. The reaction mixture is typically quenched by pouring it onto ice, followed by neutralization with a base (e.g., NaOH or NaHCO₃) to hydrolyze the intermediate iminium salt to the aldehyde. Incomplete hydrolysis will result in low yields of the desired product.
Issue 4: Over-oxidation to Carboxylic Acid
Question: When oxidizing (1-phenyl-1H-1,2,3-triazol-4-yl)methanol to the aldehyde, I am also forming the corresponding carboxylic acid. How can I prevent this?
Answer: Over-oxidation is a common side reaction. The choice of oxidizing agent and careful control of the reaction conditions are key to preventing it.
Choice of Oxidizing Agent: Manganese(IV) oxide (MnO₂) is a highly selective and efficient reagent for the oxidation of allylic and benzylic-type alcohols to aldehydes, with minimal risk of over-oxidation.[1][8] This method is reported to give near-quantitative yields of the desired aldehyde.[1][8]
Reaction Conditions: When using stronger oxidizing agents, controlling the temperature and reaction time is critical. Adding the oxidant portion-wise can also help to avoid a buildup of excess oxidant that could lead to the formation of the carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yielding method for synthesizing 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde?
A1: A highly efficient and prevalent two-step method involves:
CuAAC Reaction: A copper(I)-catalyzed "click chemistry" reaction between phenylazide and propargyl alcohol to form (1-phenyl-1H-1,2,3-triazol-4-yl)methanol.[1] This reaction is known for its high efficiency and regioselectivity.[1]
Selective Oxidation: The subsequent oxidation of the resulting primary alcohol using manganese(IV) oxide (MnO₂) in a chlorinated solvent like dichloromethane (DCM) at room temperature.[1][8] This step is reported to yield the desired aldehyde in near-quantitative amounts (99%).[1][8]
Q2: Can I directly formylate the triazole ring to get the aldehyde?
A2: Yes, direct formylation is a viable alternative to the oxidation of the corresponding alcohol. One common method is the Vilsmeier-Haack reaction, which uses a mixture of POCl₃ and DMF.[9] Another approach involves the deprotonation of the C5-H of the triazole ring with a strong base like n-butyllithium, followed by quenching the resulting organolithium species with a formylating agent such as DMF.[5]
Q3: Are there any "one-pot" methods available for this synthesis?
A3: While a direct one-pot synthesis of the final carbaldehyde is less commonly reported, "one-pot" methods for the synthesis of the triazole precursors have been described. For example, 1,2,3-triazoles can be synthesized in a one-pot reaction from N-sulfonylaziridines, sodium azide, and phenylacetylene, which avoids the need to isolate the intermediate azide.[2]
Q4: What are the typical purification methods for 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde?
A4: Standard purification techniques are generally effective. After the reaction work-up, the crude product can often be purified by column chromatography on silica gel. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be used to obtain a highly pure product.
Experimental Protocols
Protocol 1: Two-Step Synthesis via Oxidation of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
This protocol is based on the highly efficient method involving a CuAAC reaction followed by selective oxidation.
Step A: Synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
Combine phenylazide (1.0 eq) and propargyl alcohol (1.1 eq) in a suitable solvent such as a 1:1 mixture of water and t-butanol.
To this mixture, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq).
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield pure (1-phenyl-1H-1,2,3-triazol-4-yl)methanol.
Step B: Oxidation to 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde
Dissolve (1-phenyl-1H-1,2,3-triazol-4-yl)methanol (1.0 eq) in dichloromethane (DCM).
Add activated manganese(IV) oxide (MnO₂) (approx. 10 eq) to the solution.
Stir the resulting suspension at room temperature overnight.[8]
Monitor the reaction by TLC until the starting material is completely consumed.
Filter the reaction mixture through a pad of Celite to remove the MnO₂. Wash the Celite pad with additional DCM.
Concentrate the filtrate under reduced pressure to afford the 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde, which is often of high purity.[8]
Data Presentation
Table 1: Comparison of Yields for the Oxidation of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
Technical Support Center: Purification of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde by recrystallization. The information is tailored for...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde by recrystallization. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde?
While specific solubility data for 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is not extensively documented in the literature, ethanol is a commonly used and effective solvent for the recrystallization of related triazole derivatives. A mixed solvent system, such as ethyl acetate/hexane, can also be effective. In this system, the crude compound is dissolved in a minimum amount of the "good" solvent (ethyl acetate) at an elevated temperature, and the "poor" solvent (hexane) is added dropwise until turbidity is observed. The solution is then heated until it becomes clear again and allowed to cool slowly.
Q2: What are the common impurities in crude 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde?
The synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde from α-bromocinnamaldehyde and sodium azide may result in several impurities.[1] These can include:
Unreacted starting materials: α-bromocinnamaldehyde and residual sodium azide.
Byproducts: Compounds formed from side reactions of the highly reactive starting materials.
Polymeric material: Polymerization of the aldehyde product can occur under certain conditions.
Q3: How can I improve the yield of my recrystallization?
Low recovery is a common issue in recrystallization. To improve the yield:
Use the minimum amount of hot solvent: Dissolve the crude product in the smallest possible volume of the hot recrystallization solvent.
Slow cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Rapid cooling can lead to the formation of small, impure crystals.
Cooling in an ice bath: Once the solution has reached room temperature, further cooling in an ice bath can maximize the precipitation of the product.
Second crop of crystals: The filtrate (mother liquor) can be concentrated by evaporating some of the solvent and then cooled again to obtain a second crop of crystals.
Q4: My compound is "oiling out" instead of crystallizing. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if there is a high concentration of impurities. To resolve this:
Reheat and add more solvent: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Use a lower boiling point solvent: If possible, choose a recrystallization solvent with a lower boiling point.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde.
Problem
Possible Cause
Solution
No crystals form upon cooling
The solution is not saturated (too much solvent was used).
- Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization. - Add a seed crystal of the pure compound. - Evaporate some of the solvent to increase the concentration and then allow the solution to cool again.
Low yield of crystals
- The compound is significantly soluble in the cold solvent. - Too much solvent was used initially. - Premature crystallization occurred during hot filtration.
- Ensure the solution is thoroughly cooled in an ice bath before filtration. - Concentrate the mother liquor to obtain a second crop of crystals. - Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.
Crystals are colored or appear impure
- Impurities are co-crystallizing with the product. - The cooling process was too rapid, trapping impurities in the crystal lattice.
- Add a small amount of decolorizing carbon to the hot solution before filtration (if the impurities are colored). - Ensure a slow cooling rate to allow for selective crystallization of the desired compound. - A second recrystallization may be necessary.
"Oiling out" of the product
- The boiling point of the solvent is higher than the melting point of the compound. - High concentration of impurities.
- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. - Consider using a solvent with a lower boiling point. - Further purify the crude product by another method (e.g., column chromatography) before recrystallization.
Quantitative Data
Compound
Molecular Formula
Molecular Weight ( g/mol )
Melting Point (°C)
4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
C₉H₇N₃O
173.17
Not reported
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde
C₉H₇N₃O
173.17
99-101
Experimental Protocols
Recrystallization of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
Objective: To purify crude 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde by recrystallization.
Materials:
Crude 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
Recrystallization solvent (e.g., Ethanol or Ethyl Acetate/Hexane)
Erlenmeyer flasks
Heating mantle or hot plate
Buchner funnel and filter paper
Vacuum flask and vacuum source
Glass stirring rod
Procedure:
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair. For this compound, ethanol or an ethyl acetate/hexane mixture are good starting points. The ideal solvent should dissolve the compound when hot but not when cold.
Dissolution: Place the crude 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently while stirring. Continue adding the solvent portion-wise until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel with a small amount of the hot solvent. Quickly filter the hot solution to remove the insoluble impurities.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large crystals.
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the compound.
Characterization: Determine the melting point of the purified crystals and compare it to the literature value (if available) to assess purity. A sharp melting point close to the expected value indicates a high degree of purity.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde.
Caption: Logical workflow of the synthesis and purification process.
Technical Support Center: Formylation of 4-phenyl-1H-1,2,3-triazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 4-phenyl-1H-1,2,3-triazo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 4-phenyl-1H-1,2,3-triazole.
Frequently Asked Questions (FAQs)
Q1: Which formylation methods are most suitable for 4-phenyl-1H-1,2,3-triazole?
A1: The Vilsmeier-Haack reaction is a commonly employed and effective method for the formylation of electron-rich heterocyclic compounds like 1,2,3-triazoles.[1][2][3][4][5] Other formylation reactions for aromatic compounds, such as the Duff or Rieche reactions, could potentially be adapted, but the Vilsmeier-Haack reaction is well-documented for similar substrates.[6][7]
Q2: What is the expected regioselectivity for the formylation of 4-phenyl-1H-1,2,3-triazole?
A2: Formylation is expected to occur at the C5 position of the triazole ring. The C5 position is activated by the adjacent nitrogen atoms and is the most nucleophilic carbon on the triazole ring. The phenyl group at C4 directs the electrophilic substitution to the available C5 position. Synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde has been successfully reported, indicating a high degree of regioselectivity at the C5 position.[8][9]
Q3: What are the typical reagents and conditions for the Vilsmeier-Haack formylation of 4-phenyl-1H-1,2,3-triazole?
A3: The Vilsmeier-Haack reaction typically utilizes a mixture of phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent in situ.[2][4] The reaction is generally carried out at elevated temperatures.
Q4: Are there any known side reactions to be aware of during the formylation of 4-phenyl-1H-1,2,3-triazole?
A4: While the formylation at C5 is generally efficient, potential side reactions could include decomposition of the starting material under harsh acidic conditions or at very high temperatures. Although less common for this specific substrate, over-formylation or polymerization, which can be an issue with highly activated aromatic systems, should be monitored.[10]
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Yield of Formylated Product
1. Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) may not have formed correctly due to moisture or impure reagents. 2. Insufficient Reaction Temperature: The reaction may be too slow at the current temperature. 3. Decomposition of Starting Material: The reaction conditions may be too harsh, leading to the degradation of the triazole.
1. Ensure all glassware is dry and use anhydrous DMF and fresh POCl₃. 2. Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). 3. Attempt the reaction at a lower temperature for a longer duration.
Formation of Multiple Products (Poor Regioselectivity)
Although formylation is expected at C5, substitution on the phenyl ring could theoretically occur under forcing conditions, though it is unlikely.
Confirm the identity of the major product and byproducts using spectroscopic methods (NMR, MS). If phenyl ring formylation is observed, milder reaction conditions should be employed.
Complex Reaction Mixture/Tarry Residue
1. Polymerization/Decomposition: The reaction temperature may be too high, or the reaction time too long, leading to decomposition or polymerization.[10] 2. Reaction with Solvent: The solvent may not be inert under the reaction conditions.
1. Reduce the reaction temperature and shorten the reaction time. Monitor the reaction closely and quench it as soon as the starting material is consumed. 2. Ensure the use of an appropriate, dry, and inert solvent.
Difficulty in Product Isolation/Purification
The product may be highly polar or have similar solubility to byproducts or residual DMF.
Employ column chromatography with a suitable solvent system to separate the product. A thorough aqueous workup is necessary to remove residual DMF and inorganic salts.
Experimental Protocols
Vilsmeier-Haack Formylation of 4-phenyl-1H-1,2,3-triazole
Disclaimer: This is a general protocol and may require optimization.
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature to allow for the formation of the Vilsmeier reagent.
Reaction: Dissolve 4-phenyl-1H-1,2,3-triazole in a minimal amount of dry DMF and add it to the freshly prepared Vilsmeier reagent.
Heating: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it carefully onto crushed ice.
Neutralization: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Workflow for the Vilsmeier-Haack formylation.
Caption: Troubleshooting logic for low product yield.
Technical Support Center: Synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde. The information is tail...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis, categorized by the synthetic approach.
Method 1: Oxidation of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
This two-step method involves the initial synthesis of the triazole alcohol via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), followed by its oxidation to the desired aldehyde.
Experimental Protocol:
Step 1: Synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
In a round-bottom flask, dissolve phenyl azide (1.0 eq) and propargyl alcohol (1.1 eq) in a 1:1 mixture of water and tert-butanol.
Add sodium ascorbate (0.1 eq) to the solution.
In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) in a minimum amount of water.
Add the copper sulfate solution to the reaction mixture.
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain (1-phenyl-1H-1,2,3-triazol-4-yl)methanol.
Step 2: Oxidation to 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
Dissolve (1-phenyl-1H-1,2,3-triazol-4-yl)methanol (1.0 eq) in dichloromethane (DCM).
Add activated manganese dioxide (MnO₂) (5-10 eq) in portions.
Stir the suspension at room temperature for 12-48 hours. Monitor the reaction by TLC.
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
Wash the Celite® pad with DCM.
Combine the filtrates and concentrate under reduced pressure to yield 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde.
Troubleshooting Table for Method 1
Problem
Possible Cause(s)
Suggested Solution(s)
Low yield of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol (Step 1)
Incomplete reaction.
- Ensure efficient stirring to overcome the biphasic nature of the reaction mixture.- Increase the reaction time.- Add a catalytic amount of a base like triethylamine.
Oxidative homocoupling of propargyl alcohol (Glaser coupling).[1]
- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.- Use a slight excess of sodium ascorbate to maintain copper in the Cu(I) state.[1]
Impure starting materials.
- Use freshly distilled or purified phenyl azide and propargyl alcohol.
Difficulty in purifying the triazole alcohol
Copper contamination.
- Wash the crude product with an aqueous solution of EDTA to chelate copper ions.[2]
Low yield of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde (Step 2)
Incomplete oxidation.
- Use a larger excess of freshly activated MnO₂.- Increase the reaction time.- Ensure the MnO₂ is of high quality and activated (heated to >100 °C under vacuum before use). Ineffective commercial MnO₂ has been reported.[3]
Over-oxidation to the carboxylic acid.
- Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.- Avoid excessive reaction times and high temperatures.
Adsorption of product onto MnO₂.
- After filtration, wash the MnO₂ cake thoroughly with a polar solvent like ethyl acetate or a mixture of DCM and methanol.
Presence of unreacted alcohol in the final product
Insufficient oxidant or reaction time.
- Re-subject the mixture to the reaction conditions with fresh MnO₂.
Method 2: Vilsmeier-Haack Formylation of 4-phenyl-1H-1,2,3-triazole
This method involves the direct formylation of a pre-synthesized 4-phenyl-1H-1,2,3-triazole.
Experimental Protocol:
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.5 eq) to ice-cold N,N-dimethylformamide (DMF, 3.0 eq).
Stir the mixture at 0°C for 30 minutes.
Add 4-phenyl-1H-1,2,3-triazole (1.0 eq) to the Vilsmeier reagent.
Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor the reaction by TLC.
Cool the reaction mixture to room temperature and pour it onto crushed ice.
Neutralize the mixture with a saturated sodium bicarbonate solution.
Extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Troubleshooting Table for Method 2
Problem
Possible Cause(s)
Suggested Solution(s)
No or low conversion
The 1,2,3-triazole ring is not electron-rich enough for the Vilsmeier-Haack reaction.[4][5]
- Increase the reaction temperature and/or time.- Use a more reactive formylating agent.- Consider an alternative synthetic route if the substrate is too deactivated.
Inactive Vilsmeier reagent.
- Ensure that the POCl₃ and DMF are of high quality and anhydrous.
Formation of multiple products
Non-selective formylation.
- Formylation might occur on the phenyl ring if it is activated. This is less likely but possible.- Optimize the reaction temperature; lower temperatures may increase selectivity.
Side reactions of the Vilsmeier reagent.
- The Vilsmeier reagent can react with other functional groups if present in the starting material.
Difficult workup
Hydrolysis of the intermediate iminium salt is incomplete.
- Ensure complete hydrolysis by stirring with water or a dilute acid for an extended period before neutralization.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the CuAAC synthesis of the triazole precursor?
A1: The most common side product is the homocoupling of the alkyne (propargyl alcohol in this case), known as the Glaser coupling, which leads to the formation of a diyne.[1] This can be minimized by maintaining a low concentration of oxygen and ensuring the presence of a reducing agent like sodium ascorbate to keep the copper catalyst in its active Cu(I) state.[1]
Q2: My MnO₂ oxidation is very slow. What can I do?
A2: The activity of MnO₂ can vary significantly between batches and suppliers.[3] Ensure you are using "activated" MnO₂. You can activate it by heating it in an oven at 100-120°C under vacuum for several hours before use. Increasing the equivalents of MnO₂ (up to 10-20 eq.) and ensuring vigorous stirring can also improve the reaction rate.
Q3: Can I use other oxidizing agents besides MnO₂?
A3: Yes, other oxidizing agents can be used for the conversion of the alcohol to the aldehyde. These include pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation. However, MnO₂ is often preferred due to its mildness, selectivity for allylic/benzylic alcohols, and ease of removal by filtration.
Q4: The Vilsmeier-Haack reaction is not working for my substrate. Why?
A4: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electron density of the aromatic or heteroaromatic ring.[4][5] The 1,2,3-triazole ring is relatively electron-deficient, which can make it unreactive towards the Vilsmeier reagent. If your 4-phenyl-1H-1,2,3-triazole has electron-withdrawing groups, the reaction is even less likely to proceed.
Q5: How can I purify the final aldehyde product?
A5: The most common method for purifying 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is column chromatography on silica gel. A gradient of hexane and ethyl acetate is typically effective. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can also be an effective purification method.
Q6: Is the aldehyde product stable?
A6: Aryl aldehydes are generally stable. However, they can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. It is good practice to store the purified product under an inert atmosphere and in a cool, dark place. 1,2,3-triazoles themselves are very stable heterocycles.[6]
Technical Support Center: Optimization of Triazole Synthesis
Welcome to the technical support center for triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently ask...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful optimization of their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during triazole synthesis, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My CuAAC reaction is resulting in a low yield or failing completely. What are the common causes and how can I troubleshoot this?
A: Low yields in CuAAC reactions are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
Inactive Copper Catalyst: The active catalyst for the CuAAC reaction is Copper(I) (Cu(I)).[1] This species is prone to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.[2]
Solution: Ensure the use of a reliable Cu(I) source or effective in-situ reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[1][2] It is crucial to use a freshly prepared sodium ascorbate solution as it can degrade over time.[3] To protect the Cu(I) from oxidation, consider using a stabilizing ligand such as THPTA or TBTA and degassing your solvents and reaction mixture to remove dissolved oxygen.[2][3]
Poor Reagent Quality: The purity of your alkyne and azide starting materials is critical.[4] Azides, in particular, can be unstable.[2]
Solution: Verify the purity of your reagents. If necessary, purify your starting materials before use. Ensure proper storage of reagents, as some, like fluorescent dyes, can be sensitive to hydrolysis.[4]
Suboptimal Reaction Conditions: Factors such as stoichiometry, temperature, solvent, and pH can significantly impact reaction efficiency.[2]
Solution: A slight excess (1.1-1.5 equivalents) of one reactant, often the less precious one, can drive the reaction to completion.[3] While many click reactions work well at room temperature, gentle heating (e.g., 40-60 °C) can increase the reaction rate, but be mindful of the thermal stability of your substrates.[1][3] Ensure your reactants are soluble in the chosen solvent; co-solvents like DMSO or DMF may be necessary for hydrophobic reactants.[1][3]
Ligand Issues: The choice and concentration of the ligand are crucial for stabilizing the Cu(I) catalyst.[2]
Solution: An inappropriate ligand for your solvent system or an incorrect ligand-to-copper ratio can be detrimental.[2][4] A ligand-to-copper ratio of 5:1 is often recommended for bioconjugation to protect the catalyst.[2][5]
Inhibitors: Certain functional groups or contaminants in your reaction mixture can inhibit the copper catalyst.[4]
Solution: Buffers containing amines, such as Tris, can chelate copper and should be avoided; PBS or HEPES are generally preferred.[2][6] Functional groups like thiols can also interact with the copper catalyst.[4]
Issue 2: Presence of Side Products
Q: I am observing unexpected products in my reaction mixture. What are the common side reactions and how can I minimize them?
A: The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne, known as Glaser coupling, which leads to the formation of a diacetylene byproduct.[2][6]
Cause: This side reaction is promoted by the presence of oxygen and an insufficient amount of reducing agent, which leads to the oxidation of the Cu(I) catalyst to Cu(II).[2][6]
Solution: To minimize Glaser coupling, it is crucial to maintain a reducing environment. This can be achieved by:
Using an adequate excess of a reducing agent like sodium ascorbate.[6]
Degassing all solutions to remove dissolved oxygen.[7]
Running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Issue 3: Degradation of Biomolecules
Q: I am performing a bioconjugation reaction and notice degradation of my protein/RNA sample. What could be the cause and how can I prevent it?
A: The combination of a copper catalyst and a reducing agent in the presence of oxygen can generate reactive oxygen species (ROS), which may damage sensitive biomolecules like proteins and nucleic acids.[6]
Solution:
Use of Ligands: Copper-stabilizing ligands like THPTA and BTTAA can help mitigate the generation of ROS and protect the biomolecules from degradation.[7]
Copper-Free Click Chemistry (SPAAC): If degradation persists, switching to a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction is a highly effective alternative. SPAAC does not require a copper catalyst, thereby eliminating the primary source of damage to biomolecules in CuAAC reactions.[7]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for triazole synthesis?A1: Many CuAAC reactions proceed efficiently at room temperature.[1] However, for some systems, gentle heating can be beneficial, especially if catalyst sequestration is suspected.[1] The optimal temperature can vary, with some syntheses showing increased yields as the temperature is raised to 60°C.[8] It is important to consider the thermal stability of your substrates.[1]
Q2: Which solvent should I use for my triazole synthesis?A2: The CuAAC reaction is tolerant of a variety of solvents, and water is often an excellent choice.[1] The solubility of reactants is a key factor.[1] If your starting materials are not fully soluble, using a co-solvent such as DMSO, DMF, acetonitrile, or t-BuOH is recommended.[1][7]
Q3: What is the recommended catalyst loading for a CuAAC reaction?A3: Copper concentrations for bioconjugation are generally between 50 and 100 µM.[9][10] For other synthetic applications, catalyst loading can be increased, for example, from 1 mol% to 5 mol% if the reaction is slow.[3]
Q4: How can I monitor the progress of my reaction?A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11] For reactions involving fluorescently labeled molecules, the conjugation can be visualized by running the reaction mixture on a polyacrylamide gel electrophoresis (PAGE) and observing the bands under UV light.[4]
Data Presentation
Table 1: Effect of Reaction Parameters on Triazole Synthesis Yield
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[6]
Incubate the reaction at room temperature for 1-2 hours. The reaction can be gently agitated.[6]
Monitor the reaction progress by TLC or LC-MS.
Quenching and Purification:
If necessary, the reaction can be stopped by adding a copper chelator such as EDTA.[6]
Purify the product using an appropriate method, such as dialysis, size exclusion chromatography, or precipitation, to remove excess reagents and the copper catalyst.[6]
Visualizations
Caption: Troubleshooting workflow for low or no product yield in triazole synthesis.
Caption: General experimental workflow for CuAAC "click" chemistry.
stability of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-phenyl-1H-1,...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the 1,2,3-triazole ring in 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde?
A1: The 1,2,3-triazole ring is known to be a robust and stable heterocyclic system. It exhibits strong stability under thermal and acidic conditions and is generally insensitive to hydrolysis, redox reactions, and enzymatic degradation.[1] However, the overall stability of the molecule is also influenced by the substituent groups.
Q2: How stable is the aldehyde functional group in this compound?
A2: The aldehyde group is a reactive functional group and is the most likely site of degradation. It is susceptible to oxidation to form the corresponding carboxylic acid (4-phenyl-1H-1,2,3-triazole-5-carboxylic acid). This oxidation can be promoted by exposure to air (autoxidation), oxidizing agents, and even light.[2][3][4] Aldehydes can also undergo reduction to the corresponding alcohol, particularly in the presence of reducing agents.[5][6]
Q3: What are the best practices for storing 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde?
A3: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture. For extended storage, refrigeration (2-8 °C) is recommended.
Q4: I am observing a new, more polar spot on my TLC plate after leaving my solution of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde on the bench. What could it be?
A4: The new, more polar spot is likely the corresponding carboxylic acid, which is a common oxidation product of the aldehyde. Aldehydes can be sensitive to air and light, which can catalyze their oxidation. To prevent this, it is recommended to use fresh solutions and minimize their exposure to the atmosphere and light.
Q5: Can I use this compound in aqueous solutions? What is its expected hydrolytic stability?
A5: While the 1,2,3-triazole ring itself is resistant to hydrolysis, the stability of the compound in aqueous solutions will depend on the pH.[1] At extreme pH values and elevated temperatures, degradation may occur. It is recommended to perform a pH stability study to determine the optimal pH range for your application.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
Potential Cause: Degradation of the compound in the assay medium.
Troubleshooting Steps:
Prepare Fresh Solutions: Always use freshly prepared stock solutions of the compound for your experiments.
Solvent Selection: Ensure the solvent used for the stock solution is inert and does not promote degradation. Anhydrous DMSO or ethanol are common choices.
pH of Medium: Check the pH of your assay medium. If it is significantly acidic or basic, it could be contributing to degradation. Consider buffering the medium to a neutral pH if possible.
Incubation Time and Temperature: Long incubation times at elevated temperatures can accelerate degradation. If possible, shorten the incubation period or lower the temperature.
Control Experiments: Include a control where the compound is incubated in the assay medium for the duration of the experiment and then analyzed (e.g., by HPLC or LC-MS) to assess its stability under the assay conditions.
Issue 2: Appearance of Impurities During a Chemical Reaction
Potential Cause: Instability of the compound under the reaction conditions.
Troubleshooting Steps:
Reaction Temperature: High reaction temperatures can lead to thermal decomposition. If possible, attempt the reaction at a lower temperature.
Reagent Compatibility:
Oxidizing Agents: Avoid strong oxidizing agents unless the desired transformation is the oxidation of the aldehyde.
Reducing Agents: Be aware that reducing agents can convert the aldehyde to an alcohol.
Strong Acids/Bases: While the triazole ring is generally stable, strong acidic or basic conditions, especially at high temperatures, may cause degradation.
Atmosphere: If the reaction is sensitive to oxygen, perform it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.
Reaction Work-up: During work-up, avoid prolonged exposure to strong acids or bases.
Issue 3: Discoloration of the Solid Compound Upon Storage
Potential Cause: Photodegradation or slow oxidation.
Troubleshooting Steps:
Storage Conditions: Ensure the compound is stored in a light-resistant container in a dark place.
Inert Atmosphere: If the compound is particularly sensitive, consider storing it under an inert atmosphere.
Purity Check: Before use, check the purity of the discolored material using a suitable analytical method (e.g., HPLC, NMR) to determine if significant degradation has occurred.
Data on Stability
Currently, there is limited publicly available quantitative data specifically for the stability of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde. However, based on the general stability of 1,2,3-triazoles and the reactivity of aldehydes, the following table summarizes the expected stability profile. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
Condition
Expected Stability
Potential Degradation Products
Recommended Test Protocol
pH
Stable in neutral and mildly acidic/basic conditions. Potential for degradation at extreme pH.
Hydrolysis products (unlikely for the triazole ring), potential for reactions of the aldehyde group.
pH Stability Study
Temperature
The 1,2,3-triazole core is thermally stable.[1] Overall stability will be influenced by the aldehyde group.
Thermal decomposition products.
Thermal Stability Study
Light
Potential for photodegradation, leading to discoloration and formation of impurities.
Photodegradation products, oxidation products.
Photostability Study (ICH Q1B)
Oxidation
Susceptible to oxidation, especially the aldehyde group.
4-phenyl-1H-1,2,3-triazole-5-carboxylic acid.
Oxidative Stability Study
Reduction
The aldehyde group is susceptible to reduction.
4-phenyl-1H-1,2,3-triazol-5-yl)methanol.
Reductive Stability Study
Experimental Protocols
Protocol 1: pH Stability Study
Prepare Buffer Solutions: Prepare a series of buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).
Prepare Sample Solutions: Prepare a stock solution of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde in a suitable organic solvent (e.g., acetonitrile or methanol). Dilute the stock solution with each buffer to a final concentration of approximately 1 mg/mL.
Incubation: Incubate the sample solutions at a controlled temperature (e.g., 25 °C or 40 °C) and protect them from light.
Time Points: Withdraw aliquots at specified time points (e.g., 0, 24, 48, 72 hours, and 1 week).
Analysis: Analyze the aliquots by a stability-indicating HPLC method to determine the percentage of the compound remaining and to detect the formation of any degradation products.
Protocol 2: Thermal Stability Study (Solid State)
Sample Preparation: Place a known amount of the solid compound in a clear, sealed container.
Exposure: Place the container in a temperature-controlled oven at an elevated temperature (e.g., 60 °C, 80 °C, or as determined by thermogravimetric analysis).
Time Points: At specified time points (e.g., 1, 3, 7, 14 days), remove a sample.
Analysis: Dissolve the sample in a suitable solvent and analyze by a stability-indicating HPLC method to quantify any degradation.
Protocol 3: Photostability Study (ICH Q1B)
This protocol is based on the ICH Q1B guideline for photostability testing.[7][8][9]
Sample Preparation:
Solid State: Spread a thin layer of the solid compound in a chemically inert, transparent container.
Solution State: Prepare a solution of the compound in a suitable solvent and place it in a chemically inert, transparent container.
Light Exposure: Expose the samples to a light source that provides a combination of UV and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Dark Control: Simultaneously, store a set of identical samples protected from light (e.g., wrapped in aluminum foil) at the same temperature and humidity to serve as dark controls.
Analysis: After the exposure period, analyze both the light-exposed and dark control samples using a stability-indicating HPLC method. Compare the results to determine the extent of photodegradation.
Protocol 4: Oxidative Stability Study
Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water).
Exposure to Oxidant: Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), to the sample solution.
Incubation: Incubate the mixture at room temperature.
Time Points: Monitor the reaction over time (e.g., 0, 2, 4, 8, 24 hours) by taking aliquots.
Analysis: Analyze the aliquots using a stability-indicating HPLC method to determine the rate of degradation and identify the primary oxidation product.
Visualizations
Caption: General workflow for stability testing of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde.
Caption: Primary potential degradation pathways for the aldehyde functional group.
Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting
Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid common byproduct formation d...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid common byproduct formation during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, addressing specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Vilsmeier-Haack reaction?
A1: The most frequently encountered byproducts include:
Multiple formylations: Di- or even tri-formylated products can form, especially with highly activated aromatic or heteroaromatic substrates.
Tar-like residues: Polymerization or degradation of the starting material or product can lead to the formation of intractable tars, a common issue with sensitive substrates like furans.
Chloro-substituted byproducts: In some cases, particularly with substrates like uracil, chlorination of the aromatic ring can occur alongside formylation.
N-formylation: For substrates with unprotected N-H groups, formylation can sometimes occur on the nitrogen atom.
Q2: How can I monitor the progress of my Vilsmeier-Haack reaction to avoid over-reaction and byproduct formation?
A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. By periodically taking a small aliquot of the reaction mixture, quenching it, and running a TLC plate, you can observe the consumption of the starting material and the formation of the desired product. This allows you to stop the reaction at the optimal time to maximize the yield of the mono-formylated product and minimize the formation of multiple formylation byproducts.
Troubleshooting Guide
Issue 1: Formation of Multiple Formylated Products
Q: My reaction is yielding a significant amount of di-formylated product. How can I improve the selectivity for mono-formylation?
A: The formation of multiple formylated products is a common challenge, particularly with electron-rich substrates. Here are several strategies to enhance mono-selectivity:
Stoichiometry Control: Carefully control the molar ratio of the Vilsmeier reagent to your substrate. An excess of the reagent is a primary cause of multiple formylations. Start with a 1:1 to 1.5:1 ratio of Vilsmeier reagent to the substrate and optimize from there.
Order of Addition: The way you mix the reactants can significantly impact the outcome. Adding the substrate dropwise to the pre-formed Vilsmeier reagent can lead to localized high concentrations of the reagent, promoting multiple additions. Consider adding the Vilsmeier reagent dropwise to a solution of the substrate to maintain a low concentration of the electrophile throughout the reaction.
Temperature Management: Maintain a low reaction temperature (typically 0 °C to room temperature) to control the reaction rate. Lower temperatures generally favor the kinetic product, which is often the mono-formylated species.
Reaction Time: As mentioned in the FAQs, diligent monitoring of the reaction by TLC is crucial. Stop the reaction as soon as the starting material is consumed to prevent further formylation of the desired product.
Below is a diagram illustrating a decision-making workflow for optimizing mono-formylation selectivity.
Caption: Troubleshooting workflow for multiple formylations.
Issue 2: Formation of Tar-like Residues
Q: My reaction mixture turned into a dark, intractable tar. What causes this and how can I prevent it?
A: Tar formation is often a result of substrate or product decomposition under the acidic and sometimes exothermic reaction conditions. This is particularly prevalent with sensitive heterocyclic substrates like furans.
Strict Temperature Control: The formation of the Vilsmeier reagent is an exothermic process. It is critical to maintain a low temperature (e.g., 0-10 °C) during its preparation and during the subsequent addition of your substrate. Use of an ice-salt bath or a cryocooler can provide more precise temperature control.
Purity of Reagents: Ensure that your starting materials and solvents are of high purity and, crucially, anhydrous. Moisture can lead to the decomposition of the Vilsmeier reagent and promote side reactions. Distilling solvents like DMF and POCl₃ immediately before use is good practice.
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen, which can contribute to decomposition.
The following table summarizes the effect of temperature on the formylation of furan, highlighting the importance of temperature control.
Q: I am observing the formation of a chlorinated byproduct in my reaction. Why is this happening and what can I do to minimize it?
A: Chlorination is a known side reaction in the Vilsmeier-Haack reaction, especially with substrates that are susceptible to nucleophilic attack by chloride ions, such as uracil derivatives. The Vilsmeier reagent itself contains a reactive chlorine atom.
Choice of Reagents: If chlorination is a persistent issue, consider using alternative reagents to generate the Vilsmeier reagent. For example, using oxalyl chloride or thionyl chloride with DMF may be less prone to this side reaction in certain cases.
Work-up Procedure: A prompt and efficient aqueous work-up is important to hydrolyze the intermediate iminium salt and minimize its contact time with any residual reactive chlorine species.
The diagram below illustrates the general mechanism leading to both the desired formylated product and the potential chlorinated byproduct.
Caption: General reaction pathway and potential side reaction.
Experimental Protocols
Protocol 1: Selective Mono-formylation of an Activated Aromatic Substrate
This protocol is a general guideline for achieving selective mono-formylation and should be optimized for your specific substrate.
1. Vilsmeier Reagent Preparation:
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM).
Cool the solution to 0 °C in an ice bath.
Add phosphorus oxychloride (POCl₃, 1.05 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 5 °C.
Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
2. Formylation:
Dissolve your substrate (1.0 equivalent) in anhydrous DCM.
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over a period of 30-60 minutes.
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
3. Work-up:
Once the starting material is consumed (as indicated by TLC), pour the reaction mixture slowly into a vigorously stirred solution of sodium acetate (3.0 equivalents) in ice-water.
Stir for 30 minutes to ensure complete hydrolysis of the intermediate.
4. Extraction and Purification:
Separate the organic layer.
Extract the aqueous layer with DCM (2 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
The following table provides a summary of reaction conditions for the Vilsmeier-Haack formylation of various indole derivatives, which can serve as a starting point for optimization.
This technical support guide provides a starting point for troubleshooting common issues in the Vilsmeier-Haack reaction. Successful synthesis often requires careful optimization of the reaction parameters for each specific substrate.
Technical Support Center: Scaling Up the Synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, with a focus on scaling up the...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, with a focus on scaling up the process. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde?
A1: The two main synthetic routes are:
Vilsmeier-Haack formylation of 4-phenyl-1H-1,2,3-triazole: This is a common and direct method where the pre-synthesized triazole is formylated using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2][3]
Cycloaddition followed by functional group manipulation: This involves the formation of the triazole ring with a precursor to the aldehyde group at the 5-position, which is then converted to the carbaldehyde in a subsequent step. A notable example is the reaction of α-bromocinnamaldehyde with sodium azide.
Q2: What are the key safety precautions to consider during this synthesis?
A2: The Vilsmeier-Haack reaction involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is essential. The quenching of the reaction with ice and water is highly exothermic and must be performed slowly and with caution in a scalable setup.
Q3: How can I monitor the progress of the Vilsmeier-Haack formylation?
A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture should be carefully quenched with a cold, dilute sodium bicarbonate solution, extracted with an organic solvent (e.g., ethyl acetate), and then spotted on a TLC plate. The disappearance of the starting triazole and the appearance of the more polar aldehyde product spot indicates the progression of the reaction.
Troubleshooting Guide
This guide addresses common issues encountered when scaling up the synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, particularly via the Vilsmeier-Haack reaction.
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Yield of Aldehyde
1. Inactive Vilsmeier Reagent: The reagent is sensitive to moisture. 2. Insufficiently Reactive Substrate: The triazole may not be electron-rich enough under the reaction conditions. 3. Incomplete Reaction: Reaction time or temperature may be insufficient. 4. Product Decomposition During Work-up: The aldehyde may be unstable under harsh work-up conditions.
1. Ensure all glassware is thoroughly dried, and use anhydrous DMF and fresh POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it promptly. 2. For less reactive substrates, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature gradually while monitoring by TLC.[4] 3. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, a moderate increase in temperature (e.g., to 60-70 °C) may be necessary. 4. Perform the aqueous work-up at low temperatures by pouring the reaction mixture onto crushed ice and neutralizing carefully with a mild base like sodium bicarbonate or sodium acetate solution.
Formation of Multiple Products (e.g., Di-formylation)
1. Excess of Vilsmeier Reagent: A high concentration of the formylating agent can lead to multiple additions. 2. High Reaction Temperature: Elevated temperatures can decrease selectivity.
1. Carefully control the stoichiometry. A 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to the triazole is a good starting point for optimization.[4] 2. Maintain a low reaction temperature (typically 0 °C to room temperature) to enhance selectivity for mono-formylation.[4]
Formation of a Dark, Tarry Residue
1. Reaction Temperature is Too High: This can lead to polymerization or decomposition of the starting material or product. 2. Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions.
1. Maintain strict temperature control throughout the addition and reaction phases. Adding the substrate solution dropwise to the Vilsmeier reagent at 0 °C is recommended. 2. Use high-purity, anhydrous solvents and reagents.
Difficulty in Isolating the Product
1. Product is Water-Soluble: The aldehyde may have some solubility in the aqueous layer during work-up. 2. Emulsion Formation During Extraction: This can hinder efficient phase separation.
1. After the initial extraction with an organic solvent (e.g., ethyl acetate, dichloromethane), back-extract the aqueous layer multiple times to recover any dissolved product. 2. To break emulsions, add a saturated brine solution or a small amount of a different organic solvent. In some cases, filtration through a pad of celite can be effective.
Experimental Protocols
Protocol 1: Synthesis of 4-phenyl-1H-1,2,3-triazole
This protocol is based on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Materials:
Phenylacetylene
Sodium Azide (NaN₃)
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
Sodium Ascorbate
tert-Butanol
Water
Procedure:
In a round-bottom flask, dissolve phenylacetylene (1.0 eq) and sodium azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
To this solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor the reaction by TLC until the phenylacetylene spot disappears.
Upon completion, add water to the reaction mixture to precipitate the product.
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol or hexane to remove any unreacted phenylacetylene.
Dry the white solid under vacuum to obtain 4-phenyl-1H-1,2,3-triazole. The product is often pure enough for the next step without further purification.
Protocol 2: Vilsmeier-Haack Formylation of 4-phenyl-1H-1,2,3-triazole
Materials:
4-phenyl-1H-1,2,3-triazole
N,N-Dimethylformamide (DMF), anhydrous
Phosphorus Oxychloride (POCl₃)
Dichloromethane (DCM), anhydrous
Sodium Bicarbonate (NaHCO₃), saturated solution
Crushed Ice
Procedure:
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice-salt bath.
Add POCl₃ (1.2 eq) dropwise to the cold DMF with vigorous stirring, ensuring the internal temperature is maintained below 5 °C.
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.
Formylation: Dissolve 4-phenyl-1H-1,2,3-triazole (1.0 eq) in anhydrous DCM.
Add the triazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.
Work-up: Cool the reaction mixture to room temperature and then pour it slowly and carefully onto a large excess of crushed ice with stirring.
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde as a solid.[5]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 4-phenyl-1H-1,2,3-triazole
Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Welcome to the technical support center for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This guide is designed for researchers, scientists, and drug development p...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common experimental challenges.
This section addresses specific issues that may arise during your CuAAC experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My CuAAC reaction is resulting in a low yield or no product. What are the common causes?
A1: Low yields in CuAAC reactions can stem from several factors, ranging from catalyst inactivation to suboptimal reaction conditions.[1] The most frequent culprits include:
Catalyst Inactivation: The active catalyst, Cu(I), is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[1]
Poor Reagent Quality: Impurities in your azide or alkyne starting materials can interfere with the reaction. Azides, in particular, can be unstable.[1][2]
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly hamper reaction efficiency.[1][3]
Ligand Issues: The choice of ligand and its concentration relative to the copper source are critical for stabilizing the Cu(I) catalyst and accelerating the reaction. An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental.[1]
Low Reactant Concentration: Very low concentrations of either the azide or alkyne can dramatically slow down the reaction rate.[1]
Q2: How can I prevent the inactivation of my copper catalyst?
A2: Protecting the Cu(I) catalytic state is crucial for a successful reaction. Here are several strategies:
Use a Reducing Agent: The most common approach is the in situ reduction of a Cu(II) salt (like CuSO₄) using a reducing agent. Sodium ascorbate is widely used for this purpose. It is essential to use a freshly prepared solution of sodium ascorbate, as it can oxidize over time.[1][4]
Employ a Stabilizing Ligand: Water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) are widely used to stabilize the Cu(I) catalyst, prevent its oxidation, and increase its water solubility.[1][5] A ligand-to-copper ratio of 5:1 is often recommended.[1][6]
Maintain Anaerobic Conditions: Rigorously excluding oxygen is highly effective. This can be achieved by degassing solvents (e.g., by sparging with nitrogen or argon) and running the reaction under an inert atmosphere.[1][5] Performing the reaction in a glovebox provides the best protection against oxygen.[1]
Q3: What should I consider when choosing my reaction conditions?
A3: Optimizing reaction conditions is key to maximizing your yield.
Solvent: While CuAAC is robust in various solvents, including water, co-solvents like DMF/H₂O or THF/H₂O can be used to improve the solubility of non-polar reactants.[3]
pH: The optimal pH for CuAAC is generally between 7 and 8.[3][7] Buffers that can chelate copper, such as Tris, should be avoided. Phosphate or HEPES buffers are generally preferred.[1][8]
Temperature: Most CuAAC reactions proceed efficiently at room temperature.[3] Gentle heating can be applied if the reaction is sluggish, but be mindful of potential side reactions.[3]
Stoichiometry: A slight excess of one of the reactants is typically used to drive the reaction to completion. The optimal ratio should be determined empirically for your specific substrates.[3]
Issue 2: Side Reactions and Byproducts
Q4: I am observing unexpected byproducts in my reaction mixture. What are the most common side reactions in CuAAC?
A4: The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which leads to a diyne byproduct.[3][5] This is promoted by the presence of oxygen and Cu(II) ions.[5] Other potential side reactions include:
Azide Reduction: The azide group can be reduced to an amine, particularly with an excess of the reducing agent.[2]
Reaction with Thiols: Free thiols, such as those in cysteine residues of proteins, can react with alkynes.[8]
Generation of Reactive Oxygen Species (ROS): The Cu(I)/ascorbate system can generate ROS, which can degrade sensitive substrates, particularly biomolecules.[5][8]
Q5: How can I minimize or eliminate these side reactions?
A5: Minimizing side reactions involves a combination of strategies:
To Prevent Glaser Coupling: The most effective method is to maintain anaerobic conditions by degassing solvents and running the reaction under an inert atmosphere.[2][5] Using a sufficient amount of a reducing agent like sodium ascorbate also helps to keep the copper in the active Cu(I) state.[5]
To Avoid Azide Reduction: Use the minimum effective concentration of the reducing agent.[2] Alternatively, a Cu(I) source (e.g., CuI, CuBr) can be used directly, eliminating the need for a reducing agent, though Cu(I) salts are sensitive to oxidation.[2]
To Mitigate ROS Damage: The use of a chelating ligand is essential to protect biomolecules by sequestering the copper catalyst and reducing the generation of ROS.[1][5] Keeping reaction times as short as possible by optimizing conditions can also limit damage.[1] For bioconjugation, adding a radical scavenger like aminoguanidine can help suppress side reactions.[5]
Issue 3: Purification Challenges
Q6: How can I effectively remove the copper catalyst and other reagents after the reaction?
A6: Post-reaction purification is critical, especially for biological applications where residual copper can be toxic.[7]
For Small Molecules: Purification can often be achieved through standard techniques like aqueous work-up, column chromatography, filtration through Celite, or extraction with an aqueous ammonia solution.[1][9]
For Biomolecules: Common purification methods include size-exclusion chromatography, dialysis, or affinity purification to remove the copper catalyst, excess reagents, and ligand.[5][9] The addition of a copper chelator like EDTA can also be used to quench the reaction and sequester the copper ions.[6][7]
Data Presentation
Table 1: Common Ligands for CuAAC and Their Properties
Ligand
Abbreviation
Key Features
Recommended Copper:Ligand Ratio
Tris(3-hydroxypropyltriazolylmethyl)amine
THPTA
High water solubility, accelerates reaction, protects biomolecules from ROS.[4][5]
Protocol 1: General Procedure for CuAAC in Small Molecule Synthesis
Preparation:
In a round-bottom flask, dissolve the azide (1.0 equiv) and the terminal alkyne (1.0 equiv) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1 or DMF).[9]
In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 mol%) in water.[9]
In another vial, prepare a solution of CuSO₄·5H₂O (1-5 mol%) in water.[9]
Reaction:
With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[9]
Stir the reaction mixture at room temperature.
Monitoring and Work-up:
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9]
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[9]
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
Purify the crude product by column chromatography or recrystallization.[9]
Protocol 2: General Procedure for CuAAC in Bioconjugation
Stock Solution Preparation:
Biomolecule (azide or alkyne modified): Prepare in a suitable non-chelating buffer (e.g., phosphate, HEPES, pH 7.4).[1]
Alkyne or Azide Partner: Dissolve in a compatible solvent like DMSO or water.[1]
CuSO₄: Prepare a 20 mM stock solution in deionized water.[1]
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.[1][6]
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh.[1][8]
Reaction Setup:
In a clean microcentrifuge tube, combine the biomolecule solution and the azide/alkyne partner at the desired final concentrations.
Important: Premix the CuSO₄ and ligand solutions before adding to the reaction mixture.[1][10]
Add the premixed copper/ligand solution to the reaction tube.
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
Incubation and Purification:
Incubate the reaction at room temperature or 37°C for 1-4 hours.[9]
Quench the reaction by adding a copper chelator like EDTA if necessary.[6][8]
Purify the labeled biomolecule using an appropriate method such as size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.[8][9]
Mandatory Visualizations
Caption: A troubleshooting workflow for addressing low or no product yield in CuAAC reactions.
Caption: Strategies to prevent common side reactions in copper-catalyzed azide-alkyne cycloaddition.
Technical Support Center: Purification of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde by Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-phenyl-1H-1,2,3-triaz...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde?
A1: The standard stationary phase for this compound is silica gel (230-400 mesh). Due to the presence of an aldehyde group, the silica gel can sometimes be slightly acidic, which may cause streaking or degradation of the compound. If such issues are observed, you can use silica gel that has been deactivated by washing with a solvent mixture containing a small amount of a base like triethylamine. Alternatively, alumina (neutral or basic) can be used as the stationary phase.[1]
Q2: How do I choose an appropriate mobile phase (eluent) for the separation?
A2: The choice of mobile phase is critical for good separation. A common starting point for triazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2][3] The polarity of the eluent should be adjusted based on the results of Thin Layer Chromatography (TLC) analysis. For 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, which is moderately polar, a solvent system in the range of 20-50% ethyl acetate in hexanes is a good starting point for TLC analysis. The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the desired compound.[1]
Q3: My compound is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate.
A3: If your compound remains at the baseline, the eluent is not polar enough. You can increase the polarity by adding a small amount of a more polar solvent like methanol or dichloromethane to your ethyl acetate/hexane mixture.[4] For instance, a mobile phase of 5% methanol in dichloromethane can be effective for polar aromatic heterocycles.[4]
Q4: The separation between my desired product and an impurity is very poor.
A4: Poor resolution can be due to an inappropriate solvent system or overloading of the column.[4] First, try to optimize the solvent system using TLC by testing various solvent ratios and combinations to maximize the difference in Rf values between your product and the impurity. If the Rf values are very close, consider using a longer column or a finer mesh silica gel for better separation. Ensure you are not overloading the column with the crude product, as this will lead to broad bands and poor separation.
Q5: My purified compound shows signs of degradation after column chromatography.
A5: Aldehydes can be sensitive to the acidic nature of standard silica gel.[1] This can lead to the formation of acetals or other degradation byproducts. To mitigate this, you can add a small amount (e-g., 0.1-1%) of triethylamine to your eluent to neutralize the silica gel.[1] Alternatively, switching to a neutral stationary phase like alumina may prevent degradation.[1]
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Compound streaks on the TLC plate and column
1. Compound is too polar for the current solvent system. 2. The silica gel is too acidic. 3. The sample is overloaded.
1. Increase the polarity of the eluent by adding more ethyl acetate or a small amount of methanol. 2. Add 0.1-1% triethylamine to the eluent or use deactivated silica gel/alumina. 3. Load a smaller amount of the crude sample onto the column.
Low yield of the purified product
1. The compound is partially eluting with the solvent front. 2. The compound is strongly adsorbed on the silica gel. 3. The compound is co-eluting with an impurity.
1. Start with a less polar solvent system. 2. Gradually increase the eluent polarity during the chromatography (gradient elution). If the compound still doesn't elute, a stronger solvent system (e.g., with methanol) may be necessary. 3. Optimize the solvent system using TLC to achieve better separation.
The compound elutes too quickly (high Rf)
1. The mobile phase is too polar.
1. Decrease the polarity of the mobile phase by increasing the proportion of hexane.
The compound does not elute from the column
1. The mobile phase is not polar enough. 2. The compound may have decomposed on the column.
1. Gradually increase the polarity of the eluent. A steep gradient to a highly polar system (e.g., 10% methanol in ethyl acetate) might be required. 2. Check the stability of your compound on a silica TLC plate before running the column. If it degrades, use a deactivated stationary phase.[5]
Crystallization of the product in the column
1. The compound is not very soluble in the eluent and the loaded solution was too concentrated.
1. Use a wider column and dissolve the crude product in a slightly larger volume of solvent before loading. Pre-purification to remove impurities that may be causing solubility issues can also help.[5]
Quantitative Data: Recommended Solvent Systems
The optimal solvent system should be determined empirically using TLC. The following table provides starting points for developing a suitable mobile phase for the purification of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde on a silica gel column. The target Rf value for column chromatography is typically between 0.25 and 0.35.
Solvent System (v/v)
Approximate Rf Range
Notes
20% Ethyl Acetate in Hexanes
0.1 - 0.3
Good starting point for initial TLC analysis.
30% Ethyl Acetate in Hexanes
0.2 - 0.4
A commonly effective system for moderately polar compounds.
50% Ethyl Acetate in Hexanes
0.4 - 0.6
May be suitable if the compound is more polar than anticipated or if faster elution is desired.
5% Methanol in Dichloromethane
Varies
A good alternative for more polar impurities that are difficult to separate with ethyl acetate/hexane systems.[4]
Note: Rf values are indicative and can vary based on the specific brand of TLC plates, temperature, and saturation of the TLC chamber.
This protocol provides a general methodology for the purification of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde.
1. Preparation of the Column:
Select an appropriate size glass column based on the amount of crude material. A general rule is to use about 25-50 g of silica gel for every 1 g of crude product.
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).
Pour the slurry into the column and allow the silica to pack, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.
2. Sample Loading:
Dissolve the crude 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
3. Elution:
Carefully add the eluent to the top of the column.
Begin elution with the starting solvent system determined by TLC analysis.
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent. A typical gradient could be from 10% to 40% ethyl acetate in hexanes.
4. Fraction Collection and Analysis:
Collect fractions in test tubes.
Monitor the elution of the product by TLC analysis of the collected fractions.
Combine the fractions that contain the pure product.
5. Product Isolation:
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde.
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for column chromatography issues.
Technical Support Center: Characterization of Triazole Derivatives
Welcome to the technical support center for the characterization of triazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pi...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the characterization of triazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the experimental analysis of this important class of heterocyclic compounds.
This section addresses specific issues you might encounter during the characterization of triazole derivatives in a question-and-answer format.
NMR Spectroscopy
Q1: How can I confirm the successful formation of a 1,2,3-triazole ring using ¹H NMR spectroscopy?
A key indicator of a successful copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is the appearance of a new, distinct singlet in the downfield region of the ¹H NMR spectrum, typically between 7.5 and 8.8 ppm.[1] This signal corresponds to the C5-proton of the newly formed 1,4-disubstituted 1,2,3-triazole ring. Concurrently, you should observe the disappearance or significant reduction of signals from your starting materials, particularly the acetylenic proton of a terminal alkyne (usually a singlet around 2-3 ppm).[1]
Q2: Some signals in my ¹H or ¹³C NMR spectrum are unusually broad, distorted, or completely missing after a Cu-catalyzed "click" reaction. What is the cause?
Troubleshooting Steps:
Thorough Purification: Employ rigorous purification methods such as column chromatography with a chelating agent (e.g., EDTA wash) or use metal scavenger resins to remove copper ions.
Additional Treatment: Wash the isolated product with a solution of a chelating agent like EDTA to remove coordinated copper.
Low-Temperature NMR: Recording the NMR spectrum at a lower temperature can sometimes help to sharpen the signals.[2]
Q3: How can I distinguish between 1,4- and 1,5-regioisomers of 1,2,3-triazoles using NMR?
Distinguishing regioisomers can be challenging as their ¹H and ¹³C NMR spectra can be very similar. Advanced 2D NMR techniques are essential for unambiguous assignment.[3][4]
HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range correlations. For a 1,4-disubstituted triazole, you should see a 3JCH correlation between the triazole C5-H proton and the carbon atom of the substituent at the N1 position.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments can show through-space correlations between the triazole ring protons and protons on the nearby substituents, which can help elucidate the spatial arrangement and thus the regiochemistry.[5]
Q4: My NMR spectra seem complex, suggesting multiple species in solution. What could be the reason?
Triazole derivatives can exist as tautomers in solution, especially N-unsubstituted 1,2,4-triazoles which can rapidly equilibrate between 1H- and 4H-forms.[6] This dynamic behavior can lead to broadened peaks or the presence of multiple sets of signals. The use of solid-state NMR can be a useful technique to characterize the specific tautomer present in the solid state.
Mass Spectrometry (MS)
Q1: I am struggling to get a clear molecular ion peak for my triazole derivative. What are the common issues?
The choice of ionization technique is critical and depends on the polarity of your derivative.[7]
For polar triazoles: Electrospray Ionization (ESI) is generally preferred. It is a "soft" ionization technique that often preserves the molecular ion.[7]
For non-polar or less polar triazoles: Atmospheric Pressure Chemical Ionization (APCI) may be more effective.[7]
If you are still facing issues, consider that some triazoles can be prone to fragmentation even with soft ionization methods. Varying the fragmentor voltage can sometimes help to control this process.[8]
Q2: My LC-MS/MS analysis of triazole metabolites is suffering from high background noise and interference. How can I improve selectivity?
Analysis of triazole metabolites in complex matrices like soil or plant extracts is often challenging due to their polar nature and high chemical noise.[9][10] An effective solution is to use Differential Mobility Spectrometry (DMS). DMS acts as an additional separation step between the LC and the MS, separating ions based on their mobility in a gas phase. This technique can significantly reduce background noise and matrix interferences, leading to cleaner chromatograms and improved signal-to-noise ratios.[9][10]
Q3: What are the typical fragmentation patterns for 1,2,4-triazole derivatives in mass spectrometry?
The fragmentation of the 1,2,4-triazole ring is highly dependent on the ionization method and the nature and position of its substituents.[8]
Under Electron Ionization (EI): Ring cleavage is common. A characteristic fragmentation of the unsubstituted 1H-1,2,4-triazole involves the loss of HCN to produce a major fragment ion at m/z 42.[8]
Under Electrospray Ionization (ESI): Fragmentation can often be induced by varying the fragmentor voltage. Common pathways include the loss of substituents or cleavage of the ring. Proximity effects between substituents can also lead to characteristic fragmentation patterns.[8]
X-ray Crystallography
Q1: Spectroscopic methods (NMR, MS) are giving ambiguous results for my triazole derivative's structure. What is the definitive method for structural confirmation?
Single-crystal X-ray crystallography is considered the "gold standard" for the unambiguous structural elucidation of molecules.[11] It provides a precise three-dimensional model, allowing for the definitive determination of connectivity, conformation, and absolute stereochemistry of chiral centers.[11]
Q2: What is the primary pitfall when attempting to use X-ray crystallography?
The main and most critical challenge is growing a single crystal of sufficient size and quality for diffraction.[11] This process can be time-consuming and is not always successful, as it depends heavily on the compound's purity and crystallization properties. The solid-state structure determined may also differ from the conformation present in solution.[11]
Data Presentation: Comparative Tables
Table 1: Comparison of Analytical Techniques for Triazole Structural Elucidation
Technique
Information Provided
Common Pitfalls & Limitations
¹H / ¹³C NMR
Connectivity, chemical environment of atoms, regioisomerism.
Paramagnetic impurities (Cu²⁺) causing peak broadening/disappearance[2]; Tautomerism in solution; Complex spectra for isomers.
Mass Spectrometry (MS)
Molecular weight, elemental formula (HRMS), fragmentation patterns.
Poor fragmentation efficiency[9]; Ion suppression and matrix effects[7]; Choice of ionization source is critical.
FT-IR Spectroscopy
Presence of functional groups.
Does not provide a direct 3D structure; interpretation can be complex.[11]
X-ray Crystallography
Unambiguous 3D structure, bond lengths/angles, absolute stereochemistry.
Requires a suitable single crystal, which can be difficult to grow.[11][12]
Table 2: Comparison of MS Ionization Techniques for Triazole Derivatives[8]
Ionization Technique
Best Suited For
Advantages
Disadvantages
Electrospray Ionization (ESI)
Polar to moderately polar triazoles.
High sensitivity for polar compounds; "soft" technique preserving the molecular ion.
Prone to ion suppression from matrix components; Less effective for non-polar compounds.
Atmospheric Pressure Chemical Ionization (APCI)
Non-polar to moderately polar, thermally stable triazoles.
Suitable for less polar compounds; Less susceptible to matrix effects than ESI.
Requires analyte to be thermally stable.
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy for Validating Triazole Formation[1]
Reference Spectra: Acquire ¹H NMR spectra of your pure azide and alkyne starting materials in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to serve as references.
Reaction Monitoring: At desired time intervals, take a small aliquot (a few drops) from the reaction mixture.
Sample Preparation: Dilute the aliquot directly in an NMR tube with the same deuterated solvent used for the reference spectra to a final volume of ~0.6 mL.
Data Acquisition: Acquire the ¹H NMR spectrum.
Data Analysis:
Compare the reaction mixture spectrum to the reference spectra.
Look for the appearance of a new singlet in the 7.5 - 8.8 ppm range (the triazole C5-H).
Confirm the disappearance or significant decrease in the intensity of characteristic reactant peaks (e.g., the alkyne C-H peak at 2-3 ppm).
Observe shifts in signals of protons on the substituent groups now attached to the triazole ring.
Protocol 2: General Procedure for X-ray Crystallography[12][13]
Crystal Growth: The crucial first step is to grow a high-quality single crystal. This is typically achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. The compound must be of high purity.
Crystal Selection & Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
Data Collection: The crystal is placed in an X-ray diffractometer. It is cooled (typically to 100 K) and rotated in a beam of monochromatic X-rays. The diffraction patterns (reflections) are recorded on a detector.
Data Processing & Structure Solution: The collected diffraction intensities are processed to determine the unit cell parameters and space group. The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map and a preliminary atomic model.
Structure Refinement: The initial model is refined against the experimental data. This iterative process adjusts atomic coordinates and displacement parameters to improve the agreement between the calculated and observed diffraction patterns, resulting in a final, accurate 3D structure.
Visualized Workflows and Logic
Caption: Troubleshooting workflow for inconsistent characterization data.
Mass Spectrometry of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, mass spectrometry is a critical tool for the structural elucidation and characterization of novel heterocyclic compounds. This guide provides a comparative...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, mass spectrometry is a critical tool for the structural elucidation and characterization of novel heterocyclic compounds. This guide provides a comparative overview of the expected mass spectrometric behavior of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, supported by experimental data from closely related analogs and established fragmentation patterns of the 1,2,3-triazole core.
Comparison of Ionization Techniques
The choice of ionization technique is paramount in the analysis of triazole derivatives. The two most common methods, Electrospray Ionization (ESI) and Electron Ionization (EI), offer distinct advantages and provide complementary structural information.
Ionization Technique
Pros
Cons
Best Suited For
Electrospray Ionization (ESI)
Soft ionization technique, often preserving the molecular ion. Ideal for polar compounds and compatible with liquid chromatography (LC-MS).
May not induce sufficient fragmentation for detailed structural analysis without tandem MS (MS/MS).
High-throughput screening, analysis of complex mixtures, and confirmation of molecular weight.
Electron Ionization (EI)
High-energy technique that produces extensive and reproducible fragmentation patterns.
Can lead to the absence of a molecular ion peak, complicating molecular weight determination. Not directly compatible with LC.
Detailed structural elucidation of pure, volatile compounds.
Predicted Fragmentation Pattern
While specific experimental mass spectrometry data for 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is not widely published, a plausible fragmentation pathway can be predicted based on the known behavior of substituted 1,2,3-triazoles.[1] The molecular weight of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is 173.17 g/mol .[2] The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) in both EI-MS and ESI-MS.
Key fragmentation pathways for 1,2,3-triazole derivatives often involve the loss of stable neutral molecules such as nitrogen (N₂), hydrogen cyanide (HCN), or substituent-derived radicals.[1] For 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, the following fragment ions are anticipated:
m/z
Proposed Fragment
Neutral Loss
173
[C₉H₇N₃O]⁺
(Molecular Ion)
145
[C₉H₇N]⁺
N₂
144
[C₉H₆NO]⁺
HCN
116
[C₈H₆]⁺
N₂ + HCN
104
[C₇H₅N]⁺
CO from m/z 144
77
[C₆H₅]⁺
C₂H₂ from m/z 104
Experimental Protocols
Below are generalized experimental protocols for the mass spectrometric analysis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde. Optimization may be required based on the specific instrumentation and sample purity.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
Instrumentation: Utilize a mass spectrometer equipped with an ESI source, such as a triple quadrupole or ion trap analyzer.[3]
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
Fragmentor Voltage: 70 - 150 V (can be varied to induce fragmentation)[5]
Data Acquisition: Acquire the mass spectrum in full scan mode. For more detailed structural information, perform tandem MS (MS/MS) by selecting the molecular ion (m/z 173) as the precursor ion and applying collision-induced dissociation (CID).
Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of the solid or a concentrated solution in a volatile solvent via a direct insertion probe or gas chromatography (if the compound is sufficiently volatile and thermally stable).
Instrumentation: Use a mass spectrometer with an EI source.
EI Source Parameters:
Electron Energy: 70 eV
Source Temperature: 200 - 250 °C
Mass Analyzer Parameters:
Scan Range: m/z 35 - 500
Data Acquisition: Acquire the mass spectrum. The resulting fragmentation pattern can be compared to spectral libraries for structural confirmation.
Visualization of Mass Spectrometry Workflow and Fragmentation
To further clarify the analytical process, the following diagrams illustrate a typical workflow for mass spectrometry analysis and the predicted fragmentation pathway of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde.
Caption: A generalized workflow for the mass spectrometry analysis of a chemical compound.
Caption: Predicted EI mass spectrometry fragmentation of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde.
A Comparative Guide to the Synthesis of 4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals The 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde scaffold is a valuable building block in medicinal chemistry and materials science. Its synthesis can be appro...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde scaffold is a valuable building block in medicinal chemistry and materials science. Its synthesis can be approached through several strategic routes, each with distinct advantages and disadvantages in terms of yield, step economy, and reagent accessibility. This guide provides an objective comparison of the most common synthetic pathways, supported by experimental data, to aid researchers in selecting the optimal route for their specific needs.
At a Glance: Comparison of Synthetic Routes
Route
Description
Key Steps
Yield
Key Reagents
1
Two-Step: Cycloaddition and Oxidation
1. CuAAC of phenylazide and propargyl alcohol. 2. Oxidation of the resulting alcohol.
1. CuAAC of phenylazide and phenylacetylene. 2. Formylation of the triazole ring.
Moderate to High (estimated)
Phenylazide, Phenylacetylene, Organolithium reagent, DMF or Vilsmeier reagent
3
One-Step: Cycloaddition with Formyl Equivalent
1. Cycloaddition of phenylazide with a C3-aldehyde synthon.
High (up to 87% for analogous reactions)
Phenylazide, 3-Dimethylaminoacrolein or Propargylaldehyde diethyl acetal
Route 1: Two-Step Synthesis via Cycloaddition and Subsequent Oxidation
This is a robust and high-yielding approach that involves the initial construction of the (1-phenyl-1H-1,2,3-triazol-4-yl)methanol intermediate, followed by its oxidation to the desired aldehyde.
Step 1A: Synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
This reaction is a standard Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry".
To a solution of phenylazide (1.0 eq) and propargyl alcohol (1.1 eq) in a 1:1 mixture of tert-butanol and water, sodium ascorbate (0.1 eq) is added.
A solution of copper(II) sulfate pentahydrate (0.05 eq) in water is added, and the mixture is stirred vigorously at room temperature.
The reaction is monitored by TLC. Upon completion (typically 12-24 hours), the product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product can be purified by column chromatography or recrystallization.
Step 1B: Synthesis of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde
To a stirred solution of (1-phenyl-1H-[2][3][4]triazol-4-yl)-methanol (245 mg, 1.4 mmol) in dichloromethane (15 mL), activated manganese dioxide (1.23 g, 14.14 mmol) is added.[1]
The resulting mixture is stirred at room temperature overnight.[1]
The reaction mixture is then filtered through a pad of Celite, and the filter cake is washed with dichloromethane.[1]
The combined filtrate is concentrated under reduced pressure to yield 1-phenyl-1H-[2][3][4]triazole-4-carbaldehyde (271 mg, 99%).[1]
Workflow Diagram
Workflow for the two-step synthesis via oxidation.
Route 2: Two-Step Synthesis via Cycloaddition and Subsequent Formylation
This route involves the formation of a 1,4-diphenyl-1H-1,2,3-triazole intermediate, which is then formylated at the C-5 position. This approach is potentially more convergent if the 1,4-diaryl triazole is the primary scaffold of interest.
Conceptual Pathways for Formylation
Vilsmeier-Haack Formylation: This classic method uses a Vilsmeier reagent (generated from POCl₃ and DMF) to formylate electron-rich aromatic and heteroaromatic rings.[5][6][7][8] While widely applicable, its success on the 1,4-diphenyl-1H-1,2,3-triazole ring at the C-5 position is not well-documented and would likely require experimental optimization.
Lithiation and Formylation: This involves the deprotonation of the C-5 proton of the triazole ring with a strong organolithium base (e.g., n-BuLi), followed by quenching the resulting anion with a formylating agent like N,N-dimethylformamide (DMF).[9][10] The acidity of the C-5 proton in the 1,2,3-triazole ring makes this a plausible route, though the reaction conditions would need to be carefully controlled to ensure regioselectivity.[11]
Step 2A: Synthesis of 1,4-diphenyl-1H-1,2,3-triazole
A solution of phenylazide (1.0 eq) and phenylacetylene (1.3 eq) in a suitable solvent (e.g., DCM for flow synthesis, or tBuOH/H₂O for batch) is prepared.[12][13]
A copper catalyst (e.g., heterogeneous Cu/C for flow, or CuSO₄/sodium ascorbate for batch) is introduced.[12][13]
The reaction is conducted at elevated temperature (for flow) or room temperature (for batch) until completion.[12][13]
The product is isolated by removal of the solvent and purification by recrystallization or column chromatography.
Step 2B: Formylation (Illustrative Protocol via Lithiation)
To a solution of 1,4-diphenyl-1H-1,2,3-triazole in anhydrous THF at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise.
The mixture is stirred at low temperature for a defined period to allow for complete lithiation.
Anhydrous DMF is then added to the reaction mixture, which is allowed to slowly warm to room temperature.
The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted, dried, and purified.
Workflow Diagram
Workflow for the two-step synthesis via formylation.
Route 3: One-Step Synthesis via Cycloaddition with a Formyl Equivalent
This approach offers the most step-economical pathway by directly incorporating the aldehyde or a protected precursor during the cycloaddition reaction.
Promising Methodologies
Reaction with 3-Dimethylaminoacrolein: This enamine can serve as a three-carbon synthon for the formyl-substituted triazole. A similar reaction using 4-nitrophenyl azide has been reported with high yield.[3]
Reaction with Propargylaldehyde Diethyl Acetal: This involves a CuAAC reaction followed by in-situ or subsequent hydrolysis of the acetal to unveil the aldehyde functionality.[3]
To a solution of phenylazide (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane), 3-dimethylaminoacrolein (1.2 eq) is added.
The reaction mixture is heated (e.g., 50-80 °C) and stirred for an extended period (e.g., 24-72 hours).
Upon completion, the reaction is worked up, which may involve an acidic wash to hydrolyze any iminium intermediates.
The crude product is then purified by column chromatography or recrystallization.
Workflow Diagram
Workflow for the one-step synthesis.
Conclusion and Recommendations
The choice of synthetic route to 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde depends on the specific requirements of the research project.
For reliability and high yield , Route 1 (Oxidation) is the most recommended path. It is well-documented, with both the cycloaddition and oxidation steps being robust and high-yielding reactions.
For step economy and convergence , Route 3 (One-Step) is highly attractive. The reported high yield for an analogous reaction suggests that this could be an efficient method, although optimization for the phenylazide substrate may be required.
As an alternative two-step approach , Route 2 (Formylation) offers a different disconnection. While plausible, it is the least validated of the three routes for this specific target and would necessitate significant process development to establish its feasibility and efficiency.
Researchers are encouraged to consider the availability of starting materials, desired scale of the reaction, and tolerance of other functional groups within their specific substrates when selecting the most appropriate synthetic strategy.
A Comparative Analysis of 1,2,3-Triazole and 1,2,4-Triazole Isomers in Biological Applications
A detailed guide for researchers and drug development professionals on the differential biological activities of 1,2,3- and 1,2,4-triazole isomers, supported by experimental data and methodologies. Triazoles, a class of...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed guide for researchers and drug development professionals on the differential biological activities of 1,2,3- and 1,2,4-triazole isomers, supported by experimental data and methodologies.
Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone in medicinal chemistry. Their two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, serve as privileged scaffolds in the development of a wide array of therapeutic agents.[1] The distinct arrangement of nitrogen atoms within the heterocyclic ring—adjacent in 1,2,3-triazoles and separated in 1,2,4-triazoles—imparts unique physicochemical properties that significantly influence their interaction with biological targets and, consequently, their pharmacological profiles.[1] This guide provides a comparative overview of the biological activities of these two isomers, focusing on their applications in anticancer and antifungal therapies, supported by quantitative data and detailed experimental protocols.
Core Structural Differences
The fundamental difference between the two isomers lies in the placement of the three nitrogen atoms in the five-membered ring. This seemingly subtle variation in structure leads to differences in electronic distribution, dipole moment, and hydrogen bonding capacity, which are critical for molecular recognition by biological macromolecules.[1] The advent of "click chemistry," particularly the Huisgen 1,3-dipolar cycloaddition, has significantly streamlined the synthesis of 1,4-disubstituted 1,2,3-triazoles, accelerating their exploration in drug discovery.[1]
Comparative Biological Activity: A Tale of Two Isomers
Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[1] However, the prevalence and potency of these activities often differ between the two scaffolds, making the choice of isomer a critical consideration in drug design.
Anticancer Activity
Both triazole isomers have been extensively investigated for their potential as anticancer agents, frequently exerting their effects by inducing cell cycle arrest and apoptosis.[1] While a direct head-to-head comparison of regioisomers with identical substituents is not always available in the literature, a general trend can be observed from the evaluation of various derivatives.
For instance, in the context of anti-lung cancer agents based on a chromene scaffold, it was found that while 1,2,3-triazole-containing derivatives showed activity, the 1,2,3-triazole moiety itself was not essential for the activity, and its replacement by a 1,2,4-triazole was well-tolerated.[2] This suggests that for certain molecular frameworks, the choice of triazole isomer may not be a critical determinant of anticancer efficacy.
However, numerous studies have reported potent anticancer activity for derivatives of both isomers. For example, a series of 1,4-disubstituted 1,2,3-triazoles have shown promising antiproliferative activity against various cancer cell lines.[3] Similarly, various 1,2,4-triazole derivatives have also been reported to exhibit significant anticancer potential.
Table 1: Comparative Anticancer Activity of Triazole Derivatives (IC50 in µM)
Note: The compounds listed are derivatives and not direct regioisomers, thus the comparison is indicative of the potential of each scaffold.
The primary mechanism for the anticancer action of many triazole derivatives involves the induction of apoptosis.
Apoptosis Signaling Pathway
Antifungal Activity
In the realm of antifungal agents, the 1,2,4-triazole scaffold is particularly well-established, forming the core of several commercially successful drugs like fluconazole and itraconazole.[1] The primary mechanism of action for these drugs is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][5] Disruption of ergosterol synthesis compromises the integrity and function of the fungal cell membrane, leading to growth inhibition or cell death.
While 1,2,3-triazole derivatives have also been investigated for antifungal properties, the 1,2,4-triazole isomer is more prominently featured in the development of potent antifungal agents.
Table 2: Comparative Antifungal Activity of Triazole Derivatives (MIC in µg/mL)
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. Lower values indicate greater potency.
The inhibition of the ergosterol biosynthesis pathway is the key mechanism for the antifungal activity of azole compounds.
Ergosterol Biosynthesis Pathway Inhibition
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Workflow:
MTT Assay Workflow
Detailed Methodology:
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the triazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Broth Microdilution Method for Antifungal Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Detailed Methodology:
Preparation of Antifungal Agent Dilutions: Prepare a stock solution of the triazole compound, typically in DMSO. Perform serial twofold dilutions in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS. The final volume in each well should be 100 µL.
Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture. Adjust the suspension to a concentration of 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium.
Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a drug-free well for a growth control and an uninoculated well for a sterility control.
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control well.
Conclusion
Both 1,2,3- and 1,2,4-triazole isomers are valuable scaffolds in medicinal chemistry, each demonstrating significant potential in various therapeutic areas. The 1,2,4-triazole core is a proven pharmacophore in the antifungal field, with a well-understood mechanism of action targeting ergosterol biosynthesis. In contrast, both isomers show promise in the development of anticancer agents, often through the induction of apoptosis, with the choice of isomer being potentially dependent on the specific molecular framework of the drug candidate. The provided experimental protocols offer standardized methods for the in vitro evaluation of the biological activities of novel triazole derivatives, enabling researchers to make informed decisions in the design and development of new therapeutic agents.
Validating the Structure of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde Derivatives: A Comparative Guide
A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde and its derivatives. This guide provides a comparative analy...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde and its derivatives. This guide provides a comparative analysis of spectroscopic data for the target compound and its potential isomers, detailed experimental protocols, and visual workflows to aid in unambiguous structural determination.
The 1,2,3-triazole core is a prominent scaffold in medicinal chemistry, lauded for its metabolic stability and capacity for hydrogen bonding. The accurate structural elucidation of substituted triazoles is paramount, as different isomers can exhibit varied biological activities. This guide focuses on the validation of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, a versatile building block in the synthesis of novel therapeutic agents. A key challenge in the synthesis of this compound is the potential for the formation of the isomeric 5-phenyl-1H-1,2,3-triazole-4-carbaldehyde. This guide presents a comparative analysis of the expected analytical data for these two isomers, enabling researchers to confidently assign the correct structure.
Spectroscopic Data Comparison
The primary techniques for the structural elucidation of these triazole derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and reported data for 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde and its potential 1,5-disubstituted isomer.
Note: The data for 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is predicted based on typical values for similar structures. The data for the 1,5-isomer is from a closely related benzyl-protected derivative and serves as a valuable comparison point.
Distinguishing Isomers: The Power of NMR
The most definitive method for distinguishing between the 1,4- and 1,5-disubstituted triazole isomers is through NMR spectroscopy.
¹H NMR: In the 1,5-isomer, the triazole proton is typically found at a slightly different chemical shift compared to the corresponding proton in a 1,4-isomer. More importantly, Nuclear Overhauser Effect (NOE) experiments can be decisive. For a 1,5-disubstituted triazole, an NOE should be observed between the protons of the substituent at the 1-position and the protons of the substituent at the 5-position. This is not possible in the 1,4-isomer due to the greater distance between the substituents.
¹³C NMR: The chemical shifts of the triazole ring carbons (C4 and C5) are sensitive to the substitution pattern and can provide strong evidence for the correct isomer.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified triazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Data Acquisition:
¹H NMR: Acquire a one-dimensional proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum.
2D NMR (COSY, HSQC, HMBC, NOESY): For unambiguous assignment of all proton and carbon signals and to confirm the connectivity and spatial relationships between atoms, a suite of 2D NMR experiments is highly recommended. NOESY is particularly critical for differentiating between the 1,4- and 1,5-isomers.
Infrared (IR) Spectroscopy
Sample Preparation:
Solid Samples (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
Solid Samples (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
Data Acquisition:
Ionization Method: Electrospray ionization (ESI) is a common and effective method for these types of compounds, typically producing the protonated molecule [M+H]⁺.
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Synthesis and Potential Byproducts
The regioselectivity of the 1,3-dipolar cycloaddition reaction between an azide and an alkyne is highly dependent on the catalyst used. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions typically yield the 1,4-disubstituted product, while ruthenium-catalyzed reactions (RuAAC) favor the formation of the 1,5-disubstituted isomer.[1]
Analytical Workflow for Structural Validation
A systematic workflow is essential for the efficient and accurate validation of the synthesized triazole derivatives.
A Comparative Guide to Catalysts for Triazole Synthesis: Efficacy and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals The synthesis of 1,2,3-triazoles, a cornerstone of "click chemistry," has been revolutionized by the development of highly efficient catalytic systems.[1] T...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,2,3-triazoles, a cornerstone of "click chemistry," has been revolutionized by the development of highly efficient catalytic systems.[1] These five-membered heterocyclic rings are not merely inert linkers but are increasingly recognized for their significant roles in medicinal chemistry, materials science, and bioconjugation due to their stability and ability to engage in hydrogen bonding and dipole interactions.[1][2] The choice of catalyst is paramount, dictating the regioselectivity, reaction kinetics, and overall efficiency of the synthesis. This guide provides an objective comparison of the leading catalysts, supported by experimental data, to aid researchers in selecting the optimal system for their specific applications.
The most prominent and widely utilized method for triazole synthesis is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which reliably yields 1,4-disubstituted 1,2,3-triazoles.[3][4] However, the landscape of catalytic options has expanded to address challenges such as copper cytotoxicity and to provide access to alternative regioisomers. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), for instance, offers a complementary approach by selectively producing 1,5-disubstituted triazoles.[5][6] Furthermore, significant advancements have been made in developing heterogeneous and ligand-supported catalysts to enhance stability, recyclability, and performance in complex environments.[7][8][9]
Comparative Efficacy of Leading Catalytic Systems
The efficacy of a catalyst for triazole synthesis is evaluated based on several key parameters, including reaction yield, reaction time, catalyst loading, and regioselectivity. The following tables summarize the performance of representative homogeneous and heterogeneous copper catalysts, as well as the ruthenium-based systems.
Homogeneous Copper Catalysts
Homogeneous copper(I) catalysts, often generated in situ from a copper(II) salt and a reducing agent (e.g., sodium ascorbate), are prized for their high activity and mild reaction conditions.[7] The addition of ligands, such as N-heterocyclic carbenes (NHCs), can further enhance their stability and catalytic efficiency.[9][10]
To address the challenges of catalyst removal and recycling, a variety of solid-supported copper catalysts have been developed.[12] These systems offer simplified workup procedures and are well-suited for flow chemistry applications.
Ruthenium Catalysts for 1,5-Disubstituted Triazoles
Ruthenium catalysts provide an indispensable tool for accessing the 1,5-regioisomer of the triazole ring, which is not accessible through the standard CuAAC reaction.[5] This alternative substitution pattern can be critical for structure-activity relationship studies in drug discovery.
The distinct regioselectivity observed between copper and ruthenium catalysts stems from their fundamentally different reaction mechanisms.
Caption: Proposed mechanism for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Proposed mechanism for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
A generalized workflow for evaluating and comparing catalyst efficacy is crucial for systematic research and development.
Caption: A logical workflow for the comparative evaluation of triazole synthesis catalysts.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are representative experimental protocols for the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole using both homogeneous and heterogeneous copper catalysts.
Protocol 1: Homogeneous CuAAC using CuSO₄·5H₂O / Sodium Ascorbate
To a 10 mL round-bottom flask, add benzyl azide and phenylacetylene.
Add the tert-butanol and water to dissolve the reactants.
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
Add the CuSO₄·5H₂O to the reaction mixture, followed by the sodium ascorbate solution.
Stir the reaction mixture vigorously at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to yield the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.
Protocol 2: Heterogeneous CuAAC using a Recyclable Supported Catalyst (Amberlyst A-21·CuI)
Materials:
Benzyl azide (0.5 mmol)
Phenylacetylene (0.55 mmol)
Amberlyst A-21·CuI catalyst (50 mg)
Dichloromethane (1 mL)
Procedure:
In a vial, suspend the Amberlyst A-21·CuI catalyst in dichloromethane.[7]
Add benzyl azide and phenylacetylene to the suspension.[7]
Stir the reaction mixture at room temperature for 7 hours.[7]
Monitor the reaction progress by TLC.
Upon completion, filter the reaction mixture to recover the catalyst.[7]
Wash the catalyst with dichloromethane, dry under vacuum, and store for reuse.[7]
Evaporate the solvent from the filtrate to obtain the crude product.
Purify the product as described in Protocol 1.
Conclusion
The field of catalytic triazole synthesis continues to evolve, driven by the principles of green chemistry and the demand for more efficient and versatile synthetic tools.[17][18] While homogeneous copper catalysts remain a mainstay for the synthesis of 1,4-disubstituted triazoles, the development of robust heterogeneous systems offers significant advantages in terms of sustainability and process scalability. For applications requiring the 1,5-disubstituted regioisomer, ruthenium catalysts are the undisputed choice. The data and protocols presented in this guide offer a starting point for researchers to navigate the diverse catalytic options and select the most appropriate method to accelerate their research and development efforts in this exciting area of chemistry.
A Comparative Guide to 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde and Other Heterocyclic Aldehydes for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, heterocyclic aldehydes serve as pivotal building blocks for the construction of complex molecular architectures with diverse biological activities. Among the...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of medicinal chemistry and organic synthesis, heterocyclic aldehydes serve as pivotal building blocks for the construction of complex molecular architectures with diverse biological activities. Among these, 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde has emerged as a compound of significant interest due to the unique physicochemical properties and versatile reactivity imparted by the 1,2,3-triazole scaffold. This guide provides an objective comparison of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde with other prominent heterocyclic aldehydes, supported by experimental data to aid researchers in selecting the optimal building block for their specific applications.
Physicochemical Properties
The 1,2,3-triazole ring in 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is a key determinant of its physical and chemical characteristics. This moiety is known for its high polarity, stability, and capacity for hydrogen bonding, which can influence solubility, crystal packing, and interactions with biological targets.
Property
4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
Furan-2-carbaldehyde
Thiophene-2-carbaldehyde
1-Phenyl-1H-pyrazole-4-carbaldehyde
Molecular Formula
C₉H₇N₃O
C₅H₄O₂
C₅H₄OS
C₁₀H₈N₂O
Molecular Weight
173.17 g/mol
96.08 g/mol
112.14 g/mol
172.18 g/mol
Appearance
Solid
Colorless to yellow liquid
Yellow to brown liquid
Solid
Key Features
Highly polar triazole ring, capable of hydrogen bonding, metabolically stable.
Electron-rich furan ring, susceptible to degradation.
Thiophene ring offers bioisosteric replacement possibilities for phenyl groups.
Pyrazole ring is a common pharmacophore.
Synthetic Accessibility
A crucial consideration for the utility of a building block is its ease of synthesis. 4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde can be synthesized through several routes, with "click chemistry" offering a highly efficient and regioselective method for obtaining the 1,4-disubstituted triazole core.
Synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
One reported method involves the reaction of α-bromocinnamaldehyde with sodium azide, affording the target compound in high yield. Another versatile approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a 4-phenyl-1H-1,2,3-triazol-5-yl)methanol intermediate, which is then oxidized to the aldehyde.[1]
Experimental Protocols
Representative Protocol for the Synthesis of 1-Alkyl-1H-1,2,3-triazole-4-carbaldehydes via Cornforth Rearrangement
This protocol describes the synthesis of 1-alkyl-4-formyl-1,2,3-triazoles from 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT), which is a scalable precursor.[2]
To a screw-capped reaction tube, add FNPT (0.5 mmol), the primary amine (0.55 mmol), water (45 µL), and isopropanol (1 mL).
Stir the reaction mixture at 80 °C for 15 hours.
After cooling, concentrate the reaction mixture under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Reactivity in Key Chemical Transformations
The aldehyde functionality of these heterocyclic compounds is a gateway to a vast array of chemical transformations, including condensation reactions and the formation of Schiff bases, which are precursors to many biologically active molecules.
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction. The reactivity of the heterocyclic aldehyde in this reaction can be influenced by the electronic nature of the heterocyclic ring.
Heterocyclic Aldehyde
Active Methylene Compound
Catalyst
Solvent
Yield (%)
Reference
Benzaldehyde
Malononitrile
Ni(NO₃)₂·6H₂O (5 mol%)
Water
98
4-Chlorobenzaldehyde
Malononitrile
Ni(NO₃)₂·6H₂O (5 mol%)
Water
95
Furan-2-carbaldehyde
Malononitrile
DBU/Water
Water
96
Thiophene-2-carbaldehyde
Malononitrile
DBU/Water
Water
94
Note: Direct comparative yield data for 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde under identical conditions was not available in the searched literature. The data presented is for representative aromatic and heterocyclic aldehydes to provide a general context for reactivity.
Experimental Protocols
General Procedure for Knoevenagel Condensation
This protocol provides a general method for the Knoevenagel condensation of aromatic aldehydes with malononitrile.[3]
Materials:
Aromatic aldehyde (1 mmol)
Malononitrile (1 mmol)
Ni(NO₃)₂·6H₂O (5 mol%)
Water
Procedure:
To a solution of the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in water, add Ni(NO₃)₂·6H₂O (5 mol%).
Stir the reaction mixture at room temperature for the required time, monitoring the reaction progress by TLC.
Upon completion, add cold water (15-25 mL) to precipitate the product.
Filter the solid, wash with cold water, and air dry.
Biological Activity and Applications in Drug Discovery
The 1,2,3-triazole moiety is a well-established pharmacophore, and its incorporation into molecular scaffolds often leads to compounds with significant biological activity. Derivatives of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde have been explored for various therapeutic applications, most notably as anticancer and antimicrobial agents.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of 1,2,3-triazole-containing compounds against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Note: The data presented is for derivatives of the triazole scaffold to highlight the potential of this class of compounds. Direct comparative data for the parent aldehyde against other heterocyclic aldehydes was not available.
Antimicrobial Activity
Schiff bases derived from heterocyclic aldehydes are a well-known class of antimicrobial agents. The triazole nucleus in these derivatives can enhance their biological efficacy.
Schiff Base Derivative of:
Test Organism
Activity
Reference
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol and Benzaldehyde
-
Significant antianxiety and antidepressant activity
While the precise mechanisms of action for 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde are still under investigation, related heterocyclic compounds have been shown to modulate key cellular signaling pathways involved in cancer and inflammation. For instance, pyrazole, a diazole, has been shown to inhibit the NF-κB signaling pathway, which is a critical regulator of inflammatory responses and cell survival.[10] It is plausible that triazole-containing compounds could exert their biological effects through similar mechanisms.
Caption: Potential inhibition of the NF-κB signaling pathway by heterocyclic compounds like pyrazole.
Conclusion
4-phenyl-1H-1,2,3-triazole-5-carbaldehyde stands out as a versatile and valuable building block in synthetic and medicinal chemistry. Its unique combination of a stable, polar 1,2,3-triazole ring and a reactive aldehyde group provides access to a wide range of complex molecules with promising biological activities. While direct comparative studies with other heterocyclic aldehydes are limited, the available data on its derivatives suggest significant potential, particularly in the development of novel anticancer and antimicrobial agents. The synthetic accessibility, particularly through click chemistry, further enhances its appeal for library synthesis and lead optimization in drug discovery programs. Future research focusing on direct, quantitative comparisons of its reactivity and biological performance against other heterocyclic aldehydes will be invaluable in further defining its role and advantages in various research and development settings.
A Comparative Guide to the Synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde: An Analysis of Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals The 1,2,3-triazole core is a highly sought-after scaffold in medicinal chemistry and drug development due to its metabolic stability and ability to engage i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole core is a highly sought-after scaffold in medicinal chemistry and drug development due to its metabolic stability and ability to engage in hydrogen bonding. Among its derivatives, 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde stands out as a versatile intermediate for the synthesis of more complex bioactive molecules. This guide provides a comparative analysis of the reaction kinetics and synthetic methodologies for producing this key compound, focusing on a direct synthesis route and the widely adopted copper-catalyzed azide-alkyne cycloaddition (CuAAC) as a benchmark for comparison.
Executive Summary
This guide presents two primary synthetic pathways for 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde: a direct, catalyst-free method and the well-established CuAAC reaction. While the direct synthesis from α-bromocinnamaldehyde offers a straightforward approach with high yields, the CuAAC reaction, a cornerstone of "click chemistry," provides a versatile and highly efficient alternative. This document aims to provide a comprehensive comparison of these methods, supported by available experimental data on reaction kinetics and detailed protocols to aid in the selection of the most appropriate synthetic strategy for specific research and development needs.
Data Presentation: Comparison of Reaction Kinetics
A direct quantitative kinetic comparison for the synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is limited by the available literature. However, we can draw valuable insights by comparing the reported conditions and yields of the direct synthesis with the well-documented kinetics of related CuAAC reactions.
Synthetic Method
Reactants
Catalyst/Conditions
Reported Yield
Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)
Phenylacetylene, Azide Precursor to the formyl group
Ruthenium(II)
Typically high
~0.01 - 1 (for terminal alkynes)
Excellent for forming the 1,5-disubstituted triazole isomer, tolerates internal alkynes.
Note: The rate constants for CuAAC and RuAAC are provided for benzyl azide and terminal alkynes as a general reference to showcase the typical reaction speeds of these cycloaddition methods. The actual rate for the synthesis of the target aldehyde via these routes would depend on the specific precursors used.
Experimental Protocols
Method 1: Direct Synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
This method, adapted from the work of Kas'yan et al., describes a direct route to the target compound.[1]
Materials:
α-Bromocinnamaldehyde
Sodium azide
Appropriate solvent (e.g., DMSO)
Procedure:
Dissolve α-bromocinnamaldehyde in the chosen solvent.
Add sodium azide to the solution.
Stir the reaction mixture at room temperature.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, quench the reaction and perform an appropriate work-up to isolate the crude product.
Purify the crude product by column chromatography to obtain pure 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde.
Method 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - A General Protocol
This protocol outlines a general procedure for the CuAAC reaction, which can be adapted for the synthesis of 4-substituted-1,2,3-triazole-5-carbaldehydes using an appropriate alkyne precursor (e.g., propargyl alcohol, which can be subsequently oxidized to the aldehyde).
Materials:
Phenyl azide
A suitable terminal alkyne (e.g., propargyl alcohol)
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Sodium ascorbate
Solvent (e.g., a mixture of tert-butanol and water)
Procedure:
To a reaction vessel, add the phenyl azide and the terminal alkyne in the solvent.
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
Stir the reaction vigorously at room temperature.
Monitor the reaction progress by TLC.
Once the starting materials are consumed, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
If starting from propargyl alcohol, the resulting triazole alcohol would then be oxidized to the desired carbaldehyde using a suitable oxidizing agent (e.g., manganese dioxide).
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the two primary synthetic routes discussed.
Caption: Comparative workflows for the synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde.
Caption: Logical relationship for evaluating synthetic routes to the target molecule.
cytotoxicity comparison of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde analogs
Comparative Cytotoxicity Data The cytotoxic activity of 1,2,3-triazole derivatives is typically evaluated using in vitro assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key para...
Author: BenchChem Technical Support Team. Date: December 2025
Comparative Cytotoxicity Data
The cytotoxic activity of 1,2,3-triazole derivatives is typically evaluated using in vitro assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a compound that inhibits 50% of cell growth or viability. The following table summarizes the IC50 values for a selection of 1,2,3-triazole derivatives from different studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, cell lines, and incubation times.
The evaluation of cytotoxicity is a critical step in the discovery of new anticancer agents. The most commonly employed method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
MTT Assay Protocol
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow:
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1,2,3-triazole analogs) and a vehicle control (e.g., DMSO). A positive control (e.g., a known anticancer drug like doxorubicin) is also included.
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
MTT Addition: After incubation, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental workflow for determining cytotoxicity using the MTT assay.
Signaling Pathways in Cytotoxicity
While the specific signaling pathways activated by 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde analogs are not detailed in the provided search results, many cytotoxic compounds induce cell death through the process of apoptosis. Apoptosis is a programmed cell death mechanism that plays a crucial role in eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.
Generalized signaling pathways leading to apoptosis induced by a cytotoxic agent.
The extrinsic pathway is initiated by the binding of extracellular death ligands to cell surface death receptors, leading to the activation of caspase-8. The intrinsic pathway is triggered by intracellular stress, such as DNA damage, and results in the release of cytochrome c from the mitochondria, which in turn activates caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
Structure-Activity Relationship (SAR) Insights
From the broader studies on 1,2,3-triazole derivatives, some general structure-activity relationship (SAR) trends can be inferred:
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the triazole core can significantly influence cytotoxicity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can modulate the activity, and their effect is often dependent on the specific scaffold and the cancer cell line.[4]
Substituents at the N-1 and C-4 Positions: The groups attached to the nitrogen at position 1 and the carbon at position 4 of the triazole ring are critical for activity. Bulky or lipophilic groups can enhance cell permeability and interaction with biological targets.[7]
Hybrid Molecules: Linking the 1,2,3-triazole core with other pharmacologically active moieties (e.g., quinoline, coumarin, or other heterocyclic systems) has been a successful strategy to develop potent cytotoxic agents.[7][8]
Lack of Specific Data on Antimicrobial Spectrum of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde Derivatives
The 1,2,3-triazole ring is a well-known pharmacophore in medicinal chemistry, and various derivatives have been synthesized and evaluated for a range of biological activities, including antimicrobial effects. These compo...
Author: BenchChem Technical Support Team. Date: December 2025
The 1,2,3-triazole ring is a well-known pharmacophore in medicinal chemistry, and various derivatives have been synthesized and evaluated for a range of biological activities, including antimicrobial effects. These compounds are often synthesized via "click chemistry," a method that allows for the efficient creation of new molecular entities.
General Methodologies for Antimicrobial Screening of Novel Compounds
For researchers interested in evaluating the antimicrobial properties of novel chemical entities, such as the derivatives , standardized experimental protocols are employed. A general workflow for such a study is outlined below.
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method:
This method is a widely accepted technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Microorganisms: A panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213), Gram-negative bacteria (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853), and fungi (e.g., Candida albicans ATCC 90028) are typically used.
Culture Preparation: Bacterial strains are cultured on Mueller-Hinton Agar (MHA) and fungal strains on Sabouraud Dextrose Agar (SDA) at 37°C and 30°C, respectively. A suspension of the microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution. Serial two-fold dilutions of the compounds are then prepared in a 96-well microtiter plate using the appropriate broth to achieve a range of final concentrations.
Incubation: The standardized microorganism suspension is added to each well of the microtiter plate containing the diluted compounds. The plates are incubated at the appropriate temperature for 18-24 hours for bacteria and 24-48 hours for fungi.
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. Positive and negative controls (wells with and without microbial growth, respectively) and a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) are included for validation.
2. Zone of Inhibition by Agar Disk Diffusion Method:
This method is often used as a preliminary screening assay to assess the antimicrobial activity of a compound.
Agar Plate Preparation: MHA or SDA plates are uniformly inoculated with the standardized microorganism suspension.
Disk Application: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the surface of the agar.
Incubation: The plates are incubated under the same conditions as the broth microdilution method.
Data Analysis: The diameter of the clear zone of no microbial growth around the disk is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.
Conceptual Workflow for Antimicrobial Drug Discovery
The process of discovering and developing new antimicrobial agents from a novel chemical scaffold like 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde derivatives follows a structured pipeline.
Caption: A generalized workflow for the discovery and development of novel antimicrobial agents.
Comparative
Comparative Docking Analysis of 4-Phenyl-1H-1,2,3-Triazole Derivatives: A Guide for Drug Discovery Professionals
A detailed examination of the binding affinities and interaction mechanisms of 4-phenyl-1H-1,2,3-triazole derivatives with various biological targets, providing valuable insights for researchers and scientists in the fie...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed examination of the binding affinities and interaction mechanisms of 4-phenyl-1H-1,2,3-triazole derivatives with various biological targets, providing valuable insights for researchers and scientists in the field of drug development. This guide synthesizes available data from recent studies to offer a comparative overview of their potential as therapeutic agents.
While a dedicated comparative docking study on a series of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde derivatives is not extensively documented in publicly available literature, this guide draws upon several pertinent studies on closely related 1,2,3-triazole scaffolds to provide a comparative analysis of their docking behaviors. The following sections present quantitative data, experimental protocols, and visual representations of workflows and signaling pathways to facilitate a deeper understanding of the structure-activity relationships of these promising compounds.
Performance Comparison of Triazole Derivatives
The therapeutic potential of 1,2,3-triazole derivatives has been explored against a range of biological targets, including cancer and microbial pathogens. The following tables summarize key findings from selected studies, highlighting the binding energies and biological activities of various substituted triazole compounds.
Note: The compound IDs in the table refer to different series of triazole derivatives investigated in the cited studies. Direct comparison of binding energies across different studies should be done with caution due to variations in computational methods.
Experimental Protocols
The methodologies employed in molecular docking studies are crucial for the reliability and reproducibility of the results. Below are detailed protocols from the referenced literature.
Molecular Docking Protocol for Antitumor 1,2,3-Triazole Hybrids[1]
Software: Molecular Operating Environment (MOE).
Protein Preparation: The crystal structure of the epidermal growth factor receptor (EGFR) was obtained from the Protein Data Bank.
Ligand Preparation: The 3D structures of the synthesized 1,2,3-triazole-containing hybrids were constructed.
Docking Process: A molecular docking study was conducted to investigate the binding modes of the synthesized compounds within the EGFR active site.
Molecular Docking Protocol for Antimicrobial 1,2,3-Triazole Derivatives[2]
Target: The study focused on the antimicrobial activity of novel 1,2,3-triazole derivatives.
Docking Software and Protocol: The specific software and detailed protocol for the molecular docking were not detailed in the abstract. However, the study mentions in silico molecular docking evaluation to understand the structure-activity relationship.
Biological Evaluation of Anti-HIV-1 Activity[3]
Assay: The antiviral activity of the 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives was evaluated against HIV-1 NL4-3 in MT-4 cells.
Method: The endpoint of the assay was the reduction of cell viability due to virus-induced cytopathicity, measured using the MTT method.
Binding Assay: Surface Plasmon Resonance (SPR) was used to confirm the direct interaction of selected compounds with recombinant CA proteins.
Visualizing the Research Workflow and Biological Pathways
To better illustrate the processes involved in these comparative studies, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the design, computational analysis, and biological evaluation of novel 4-phenyl-1H-1,2,3-triazole derivatives.
Caption: A simplified diagram illustrating the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway by a 1,2,3-triazole derivative.
A Comparative Guide to the Synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde: A Traditional vs. Novel Approach
For researchers, scientists, and professionals in drug development, the efficient synthesis of versatile chemical intermediates is paramount. 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is a valuable building block in medi...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the efficient synthesis of versatile chemical intermediates is paramount. 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is a valuable building block in medicinal chemistry, and this guide provides a comprehensive comparison of a traditional two-step synthetic method with a more recent, streamlined approach.
This document outlines the experimental protocols, presents a quantitative comparison of the two methods, and visualizes the synthetic workflows to aid in the selection of the most suitable method for your research needs.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for a traditional two-step synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde and a novel, analogous one-pot method for the synthesis of a key intermediate that can be readily converted to a variety of 1-substituted-4-formyl-1,2,3-triazoles.
Traditional Method: Two-Step Synthesis via CuAAC and Oxidation
This established method involves the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form the triazole ring, followed by oxidation of the resulting alcohol to the aldehyde.
Step 1: Synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
Dissolve (1-phenyl-1H-1,2,3-triazol-4-yl)methanol in DCM in a round-bottom flask.
Add activated MnO₂ (typically in excess) to the solution.
Stir the resulting suspension vigorously at room temperature overnight.[2]
Monitor the reaction for the disappearance of the starting material by TLC.
Once the reaction is complete, filter the mixture through a pad of celite to remove the MnO₂.
Wash the celite pad with additional DCM.
Concentrate the filtrate under reduced pressure to yield the desired aldehyde. This method has been reported to provide a near-quantitative yield of 99%.[2]
Novel Method: One-Pot Synthesis of a Versatile Triazole Aldehyde Intermediate
This modern approach offers a more direct route to a key intermediate, 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT), which can then be used to synthesize a variety of 1-substituted-4-formyl-1,2,3-triazoles.[1]
Synthesis of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT)
After cooling, reduce the solvent volume under reduced pressure.
Dilute the residue with 1 M HCl (aq.) and diethyl ether, and shake until a white suspension forms.
Filter the precipitate and wash with water and diethyl ether to obtain the product. An 87% yield has been reported for this multigram scale synthesis.[1]
General Procedure for the Synthesis of 1-Alkyl-1H-1,2,3-triazole-4-carbaldehydes from FNPT
Materials: 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT), primary amine (e.g., phenylamine to obtain the target compound), water, isopropanol (or 1,4-dioxane).
Procedure:
In a screw-capped reaction tube, combine FNPT, the primary amine, water, and the chosen solvent.
Stir the reaction mixture at 80 °C for 15 hours.
After cooling, concentrate the mixture and purify by column chromatography to yield the desired 1-substituted-4-formyl-1,2,3-triazole. Yields for this conversion are reported to be moderate to excellent.[1]
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the traditional and novel synthetic methods.
Safe Disposal of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde Disclaimer: A specific Safety Data Sheet (SDS) for 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde was not located. The following guidance is based on established best...
Author: BenchChem Technical Support Team. Date: December 2025
Safe Disposal of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
Disclaimer: A specific Safety Data Sheet (SDS) for 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde was not located. The following guidance is based on established best practices for the disposal of hazardous laboratory chemicals and safety information for structurally similar aromatic heterocyclic compounds. It is imperative to consult your institution's Environmental Health & Safety (EH&S) department for specific protocols and to ensure full compliance with local, state, and federal regulations.
Researchers, scientists, and drug development professionals handling 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde must adhere to stringent safety protocols throughout the lifecycle of the chemical, including its disposal. This compound, as an aromatic heterocyclic aldehyde, should be treated as a hazardous chemical waste.
Immediate Safety and Handling
Before beginning any work, ensure that appropriate personal protective equipment (PPE) is worn. Based on analogous compounds, this includes chemical safety goggles, protective gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[1][2] An eyewash station and safety shower must be readily accessible.[3]
In case of accidental exposure:
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][2]
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1][2]
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[1]
Step-by-Step Disposal Procedure
The primary principle for disposing of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is that it must be managed as hazardous waste. It must not be disposed of down the drain or in regular trash.[4][5]
Waste Collection:
Collect all waste containing 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, including pure compound, solutions, and contaminated materials (e.g., filter paper, pipette tips), in a designated, leak-proof, and chemically compatible container.[5]
Solid waste should be collected separately from liquid waste. If the compound is a solid, it can be dissolved in a suitable organic solvent (e.g., acetone, ethanol) and collected as organic solvent waste.[6]
Container Labeling:
The waste container must be clearly and accurately labeled as "Hazardous Waste."[5]
The label must include the full chemical name: "4-phenyl-1H-1,2,3-triazole-5-carbaldehyde" and list all other constituents in the container by percentage.[5] Avoid using chemical formulas or abbreviations.
Include appropriate hazard warnings (e.g., "Irritant," "Toxic").[2]
The date of waste accumulation start and the responsible individual's name should also be on the label.[5]
Storage:
Keep the hazardous waste container tightly closed except when adding waste.[4][5]
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
The SAA must be under the control of the laboratory personnel and located at or near the point of generation.[7]
Ensure incompatible wastes are segregated. For example, keep organic compounds separate from oxidizing agents.[7] Use secondary containment for all liquid waste containers to prevent spills.[5]
Final Disposal:
Once the waste container is full or has been in the SAA for up to one year (for partially filled containers), arrange for a pickup by your institution's licensed hazardous waste disposal service.[7]
Do not mix this waste with other waste streams unless explicitly permitted by your EH&S department.
The most common and environmentally sound disposal method for this type of organic chemical waste is high-temperature incineration at a licensed facility.[8]
Empty Container Disposal
An empty container that held 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde must be managed carefully. If it held what is classified as an "acute hazardous waste," it must be triple-rinsed with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous waste.[4] After rinsing, deface all labels on the container before disposing of it as regular trash.[4]
Hazard Data Summary
The following table summarizes hazard information for a structurally similar compound, 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde, which can be used as a proxy for assessing potential hazards.
Hazard Category
Hazard Statement
Precautionary Codes
Skin Corrosion/Irritation
H315: Causes skin irritation
P280, P302+P352, P332+P313, P362
Serious Eye Damage/Irritation
H319: Causes serious eye irritation
P305+P351+P338, P337+P313
Specific target organ toxicity
H335: May cause respiratory irritation
P261, P271, P403+P233
Data derived from safety information for the structural analog 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde.[9]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde.